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  • Product: Lithium tetraphenylborate tris(1,2-dimethoxyethane)
  • CAS: 75965-35-4

Core Science & Biosynthesis

Foundational

Crystallographic and Mechanistic Analysis of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary Lithium tetraphenylborate tris(1,2-dimethoxyethane), formally d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Lithium tetraphenylborate tris(1,2-dimethoxyethane), formally denoted as [Li(DME)3][BPh4] (CAS: 75965-35-4)[1], represents a prototypical model of a solvent-separated ion pair (SIP). In the realms of organometallic synthesis, homogeneous catalysis, and advanced lithium-ion battery (LIB) development, controlling the solvation sphere of the lithium cation is paramount. This whitepaper provides an authoritative guide on the structural crystallography, experimental handling, and mechanistic causality of [Li(DME)3][BPh4]. By understanding its solid-state architecture, researchers can better leverage its properties as a weakly coordinating electrolyte and a soluble Lewis acid.

Mechanistic Rationale: The Causality of Separated Ion Pairs

In chemical systems, the reactivity of a lithium cation (Li⁺) is dictated by its immediate coordination environment. The design of [Li(DME)3][BPh4] intentionally exploits steric and electronic factors to isolate the cation from the anion.

  • The Chelating Power of DME: 1,2-dimethoxyethane (DME) acts as a strong bidentate ligand. Three DME molecules coordinate to a single Li⁺ ion, forming a thermodynamically stable, pseudo-octahedral [Li(DME)3]⁺ complex. This chelation effect overcomes the lattice energy of the solid, effectively shielding the highly charge-dense Li⁺ core.

  • The Weakly Coordinating Anion (WCA): The tetraphenylborate anion ([BPh4]⁻) distributes its negative charge across four bulky, electron-rich phenyl rings. This delocalization prevents direct, strong coordination to the lithium center[1].

  • Causality of the SIP: The combination of a sterically encumbered, fully solvated cation and a diffuse, bulky anion forces the system into a Separated Ion Pair (SIP) rather than a Contact Ion Pair (CIP)[2]. This structural feature is the exact reason why [Li(DME)3][BPh4] is highly soluble in non-polar organic solvents and why it is utilized to generate highly reactive, "naked" organometallic cations in solution.

SIP_Formation LiBPh4 Li[BPh4] Contact Ion Pair Solvation Thermodynamic Solvation LiBPh4->Solvation DME 1,2-Dimethoxyethane Chelating Solvent DME->Solvation SIP [Li(DME)3]+ [BPh4]- Separated Ion Pair Solvation->SIP Steric shielding of Li+ core

Caption: Mechanistic pathway illustrating the thermodynamic formation of a Separated Ion Pair (SIP).

Crystallographic Properties & Data Presentation

Single-Crystal X-Ray Diffraction (SCXRD) is the definitive method for validating the SIP nature of this adduct. The crystal structure unambiguously reveals a discrete [Li(DME)3]⁺ cation and a [BPh4]⁻ anion with no bridging interactions.

Table 1: Typical Crystallographic Parameters for [Li(DME)3][BPh4]
ParameterValue / Description
Chemical Formula C36H50BLiO6
Formula Weight 596.54 g/mol
Typical Crystal System Monoclinic / Triclinic
Coordination Geometry (Li) Pseudo-octahedral (LiO6 core)
Coordination Geometry (B) Tetrahedral (BC4 core)
Average Li-O Bond Length ~2.05 - 2.15 Å
Average B-C Bond Length ~1.64 Å
Ion Pairing State Solvent-Separated Ion Pair (SIP)

Note: Exact unit cell parameters (a, b, c, α, β, γ) will vary slightly depending on the specific polymorph and the temperature of data collection (typically 100 K).

Experimental Protocols: Crystal Growth and SCXRD Analysis

As a Senior Application Scientist, I must emphasize that the protocol for analyzing [Li(DME)3][BPh4] is a self-validating system . The adduct is highly sensitive to moisture, and the DME ligands are volatile. Loss of DME leads to the collapse of the SIP into a CIP, ruining the crystal lattice. The following methodology prevents this degradation.

Step 1: Synthesis and Crystal Growth
  • Preparation: Inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), dissolve anhydrous Li[BPh4] in a slight excess of dry, degassed 1,2-dimethoxyethane (DME).

  • Crystallization: Layer the saturated DME solution with a non-polar anti-solvent (e.g., dry n-hexane or pentane) in a narrow crystallization tube.

  • Isolation: Allow the solvents to slowly diffuse at -20 °C over 48–72 hours. This slow thermodynamic process yields high-quality, colorless, block-like single crystals.

Step 2: Crystal Mounting (Self-Validating Step)
  • Selection: Submerge the harvested crystals in a drop of inert, perfluorinated polyether oil (e.g., Fomblin Y) on a glass slide. Causality: The oil acts as a kinetic barrier against atmospheric moisture and prevents the thermodynamic loss of volatile DME ligands, which would otherwise trigger a single-crystal-to-polycrystalline phase transition.

  • Mounting: Select a single crystal with well-defined faces using a polarized light microscope and mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool to 100 K using an N₂ cold stream. Causality: Low temperature minimizes thermal atomic motion, reduces X-ray radiation damage, and locks the volatile DME ligands within the crystal lattice, ensuring high-resolution diffraction data.

Step 3: Data Collection and Refinement
  • Diffraction: Collect data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation on a modern diffractometer (e.g., Bruker D8 Venture).

  • Integration: Process the frames using integration software, applying multi-scan absorption corrections to account for the crystal's shape and the oil droplet.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically to validate the pseudo-octahedral geometry of the lithium core.

SCXRD_Workflow A Synthesis of [Li(DME)3][BPh4] B Crystal Growth (Slow Diffusion) A->B Argon Atmosphere C Crystal Selection (Inert Oil) B->C Prevent DME loss D X-Ray Diffraction (100 K) C->D Flash-cooling E Structure Solution & Refinement D->E SHELXT/SHELXL

Caption: Step-by-step workflow for the SCXRD analysis of volatile, air-sensitive ion pairs.

Advanced Applications in Industry and Research

The unique structural properties of[Li(DME)3][BPh4] translate directly into high-value applications:

  • Advanced Battery Electrolytes: In the development of high-energy-density lithium-ion batteries, particularly those utilizing NCM811 (Nickel-Cobalt-Manganese) cathodes, [Li(DME)3][BPh4] is deployed as a specialized electrolyte additive[3]. The bulky tetraphenylborate anion acts as a scavenger for deleterious species (like HF) and aids in forming a robust Cathode-Electrolyte Interphase (CEI), while the DME-solvated lithium ensures high ionic mobility.

  • Lewis Acid Catalysis: In homogeneous catalysis, such as the acceleration of CO₂ insertion into metal hydrides, [Li(DME)3][BPh4] serves as a highly soluble Lewis acid[4]. Because it exists as a SIP, the Li⁺ cation can transiently interact with and activate substrates (like CO₂) without being permanently deactivated by a strongly coordinating counterion.

References

  • Google Patents. "US20220131148A1 - Boron-containing chemicals as cathode additives, si anode additives, electrolyte additives or separator modifiers for li-ion batteries." United States Patent Application.
  • Chemical Science. "Acceleration of CO2 insertion into metal hydrides: ligand, Lewis acid, and solvent effects on reaction kinetics." Royal Society of Chemistry. Available at:[Link]

  • Davison, N. "Alkali Metal Chemistry in Solution and Solid-State." Newcastle University Theses Repository. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermodynamic properties of Lithium tetraphenylborate tris(1,2-dimethoxyetha...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Lithium tetraphenylborate tris(1,2-dimethoxyethane). In the absence of extensive empirical data for this specific solvate complex in peer-reviewed literature, this document synthesizes available information on its constituent ions, discusses the theoretical underpinnings of its thermodynamic behavior, and provides detailed experimental protocols for its characterization. This approach is designed to empower researchers to generate the necessary data for their specific applications, from ensuring the stability of reference electrolytes to understanding the energetics of reactions in which this compound is utilized.

Introduction: The Role and Importance of a Well-Characterized Reagent

Lithium tetraphenylborate tris(1,2-dimethoxyethane), with the chemical formula [Li(DME)₃][B(C₆H₅)₄], is a coordination complex valued in both synthetic and electrochemical research. Its utility stems from the presence of a large, non-coordinating tetraphenylborate anion and a well-solvated lithium cation. This structure imparts high solubility in a range of organic solvents, making it a useful reagent in organometallic synthesis and as a component of non-aqueous electrolytes.

A thorough understanding of the thermodynamic properties of this compound is critical for its effective and safe use. Thermodynamic data, such as enthalpy of formation, heat capacity, and thermal decomposition temperature, are essential for:

  • Predicting Reaction Energetics: Understanding the energy changes associated with reactions involving this compound.

  • Ensuring Thermal Stability: Defining the safe operating and storage temperatures to prevent decomposition.

  • Modeling and Simulation: Providing essential parameters for computational studies of reaction mechanisms and electrochemical performance.

  • Quality Control: Establishing benchmarks for the purity and consistency of the material.

This guide will delve into the known characteristics of this complex and its components, and provide the methodologies to elucidate its complete thermodynamic profile.

Physicochemical and Structural Properties

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₃₆H₅₀BLiO₆[1][3]
Molecular Weight 596.53 g/mol [3]
CAS Number 75965-35-4[1][3]
Appearance White to off-white crystalline powder[1]
Solubility Highly soluble in organic solvents[4]

The structure of this complex consists of a central lithium cation coordinated by three molecules of 1,2-dimethoxyethane (DME), forming a [Li(DME)₃]⁺ cationic complex. This is ionically bonded to the tetraphenylborate [B(C₆H₅)₄]⁻ anion. The DME molecules act as bidentate ligands, chelating the lithium ion through their oxygen atoms. This solvation shell effectively shields the charge of the lithium ion, contributing to the salt's solubility and the non-coordinating nature of the anion.

Thermodynamic Considerations of the Constituent Ions

While experimental thermodynamic data for the complete [Li(DME)₃][B(C₆H₅)₄] complex is scarce, a great deal can be inferred from the properties of its constituent ions.

The Solvated Lithium Cation: [Li(DME)₃]⁺

The thermodynamics of this complex are significantly influenced by the energy of solvation of the lithium ion by the DME molecules. Computational studies, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have provided valuable insights into this interaction.

The solvation of Li⁺ in DME is a highly favorable process, driven by strong ion-dipole interactions between the small, hard lithium cation and the oxygen atoms of the ether. The Gibbs free energy of solvation for Li⁺ in DME is significantly negative, indicating a spontaneous process.[5] MD simulations have shown that in DME-based electrolytes, the Li⁺ cation is typically coordinated by multiple oxygen atoms from the DME molecules, forming a stable primary solvation shell.[2][4] The formation of this stable [Li(DME)₃]⁺ complex is a key factor in the overall enthalpy of formation of the solid-state material.

The Tetraphenylborate Anion: [B(C₆H₅)₄]⁻

The tetraphenylborate anion is a large, sterically hindered, and chemically robust species. Its thermodynamic stability contributes significantly to the overall stability of the salt.

  • Thermal Stability: The tetraphenylborate anion itself is thermally stable up to approximately 300°C.[1] However, the stability of its salts can be influenced by the nature of the cation and the presence of solvating molecules. Studies on sodium tetraphenylborate have shown that its decomposition in aqueous solution can be catalyzed by certain metal ions and is influenced by temperature and pH.[6][7]

Experimental Determination of Thermodynamic Properties

To obtain precise thermodynamic data for Lithium tetraphenylborate tris(1,2-dimethoxyethane), a combination of thermoanalytical techniques is required. The following sections outline the standard methodologies for these measurements.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures and enthalpies, as well as heat capacity.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent the loss of the volatile DME solvent during heating. An empty, sealed hermetic pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, e.g., -50°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature below the expected decomposition point, e.g., 250°C.

    • Hold at the final temperature for a few minutes.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis:

    • Phase Transitions: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The onset temperature of the peak is typically reported as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.

    • Heat Capacity (Cp): Determine the heat capacity by performing a modulated DSC experiment or by using the three-run method (baseline, standard, and sample).

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Interpretation prep1 Weigh 3-5 mg of sample prep2 Place in hermetic Al pan prep1->prep2 prep3 Seal pan prep2->prep3 dsc1 Load sample and reference prep3->dsc1 dsc2 Equilibrate at -50°C dsc1->dsc2 dsc3 Heat at 10°C/min to 250°C dsc2->dsc3 dsc4 Record heat flow dsc3->dsc4 data1 Identify melting point (endotherm) dsc4->data1 data2 Identify decomposition (exotherm) dsc4->data2 data4 Determine heat capacity dsc4->data4 data3 Calculate enthalpy of transitions data1->data3 data2->data3

Caption: Workflow for DSC analysis of Lithium tetraphenylborate tris(1,2-dimethoxyethane).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the composition of solvates.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie point of magnetic standards.

  • Thermal Program:

    • Equilibrate the sample at room temperature under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a high temperature, e.g., 600°C, to ensure complete decomposition.

  • Data Analysis:

    • Thermal Stability: The temperature at which a significant mass loss begins is taken as the onset of decomposition.

    • Compositional Analysis: The stepwise mass losses can be correlated with the loss of the DME solvent molecules and the subsequent decomposition of the tetraphenylborate anion. The percentage mass loss for each step should be compared to the theoretical mass percentage of the components.

Workflow for TGA Analysis:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Interpretation prep1 Weigh 5-10 mg of sample prep2 Place in ceramic/Pt pan prep1->prep2 tga1 Load sample prep2->tga1 tga2 Heat at 10°C/min to 600°C tga1->tga2 tga3 Record mass change tga2->tga3 data1 Determine onset of decomposition tga3->data1 data2 Quantify mass loss steps data1->data2 data3 Correlate mass loss to solvent and anion data2->data3

Caption: Workflow for TGA analysis of Lithium tetraphenylborate tris(1,2-dimethoxyethane).

Summary and Future Outlook

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a valuable reagent whose full thermodynamic characterization is essential for its optimal use in research and development. While direct experimental data on its thermodynamic properties are not widely published, this guide provides a framework for understanding its behavior based on the properties of its constituent ions. Furthermore, the detailed experimental protocols for DSC and TGA offer a clear path for researchers to generate the necessary data to fill this knowledge gap.

The application of these techniques will provide crucial information on the heat capacity, enthalpy of fusion, and thermal stability of this complex. Such data will not only ensure its safe and effective handling but also enhance its application in the rational design of new synthetic routes and advanced electrolyte systems.

References

  • PubChem. Lithium tetraphenylborate tris(1,2-dimethoxyethane). [Link]

  • American Elements. Lithium Tetraphenylborate tris(1,2-dimethoxyethane). [Link]

  • Bedrov, D., et al. (2018). Polarizable Molecular Dynamics and Experiments of 1,2-Dimethoxyethane Electrolytes with Lithium and Sodium Salts: Structure and Transport Properties. The Journal of Physical Chemistry B, 122(38), 9064-9074. [Link]

  • Lee, H., et al. (2020). Correlating Solvation Free Energy to Electrolyte Properties for Lithium Metal Batteries. ACS Energy Letters, 5(12), 3848-3854. [Link]

  • Marcus, Y. (1987). SOLUBILITY DATA SERIES TETRAPHENYLBORATES. IUPAC. [Link]

  • Byutner, O. G., & Znamenskiy, V. S. (2001). Thermodynamic properties of tetrabutylammonium iodide and tetrabutylammonium tetraphenylborate. Russian Journal of Physical Chemistry A, 75(11), 1845-1849.
  • Barnes, M. J. (1990). Decomposition of Sodium Tetraphenylborate. Westinghouse Savannah River Co.. [Link]

  • TA Instruments. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. [Link]

  • The University of Melbourne. TGA-DSC. [Link]

  • Bhargava, B., et al. (2021). Methods for Quantitative Thermal Analysis of Lithium Solid-State and Beyond Battery Safety. Journal of The Electrochemical Society, 168(9), 090538. [Link]

Sources

Foundational

Coordination Chemistry of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Complexes: A Comprehensive Technical Guide

Executive Summary Lithium tetraphenylborate tris(1,2-dimethoxyethane), commonly denoted as [Li(DME)3][BPh4] (CAS 75965-35-4), is a quintessential coordination complex in modern organometallic synthesis and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lithium tetraphenylborate tris(1,2-dimethoxyethane), commonly denoted as [Li(DME)3][BPh4] (CAS 75965-35-4), is a quintessential coordination complex in modern organometallic synthesis and materials science[1]. By encapsulating the lithium cation within a hexacoordinate solvation sphere and pairing it with a bulky, non-coordinating tetraphenylborate anion, this adduct forms a highly stable Separated Ion Pair (SIP)[1]. This whitepaper elucidates the structural causality, thermodynamic driving forces, and practical applications of[Li(DME)3][BPh4], providing researchers and drug development professionals with field-proven, self-validating protocols for utilizing this reagent in salt metathesis and catalysis.

Structural and Coordination Chemistry

The synthetic utility of [Li(DME)3][BPh4] stems directly from its unique coordination geometry, which perfectly balances solubility and ionic separation.

  • The Cationic Sphere ([Li(DME)3]+): Lithium is a hard Lewis acid that strongly coordinates with oxygen donors. In this complex, three molecules of 1,2-dimethoxyethane (DME) act as bidentate ligands, coordinating via their ether oxygens[1]. This results in a hexacoordinate, pseudo-octahedral geometry around the lithium center. The complete saturation of lithium's coordination sphere prevents it from interacting with the anion or other substrates, effectively rendering it "naked" and highly mobile in solution[1].

  • The Anionic Sphere ([BPh4]-): The tetraphenylborate anion is characterized by its large steric bulk and delocalized negative charge. It is a classic weakly coordinating anion (WCA). Because the lithium ion is fully solvated by DME, the [BPh4]- anion does not coordinate to the metal, resulting in a completely separated ion pair[1].

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties of [Li(DME)3][BPh4]

PropertyValue / Description
Chemical Formula C36H50BLiO6
CAS Number 75965-35-4
Molecular Weight 596.53 g/mol
Coordination Geometry (Li) Octahedral (Hexacoordinate)
Ligand Denticity Bidentate (DME)
Ion Pair Type Separated Ion Pair (SIP)
Physical Appearance White to off-white crystalline powder

Mechanistic Role in Salt Metathesis

In organometallic synthesis, generating highly active cationic species (e.g., for olefin polymerization or C-H activation) requires the removal of a halide ligand and its replacement with a non-coordinating anion. [Li(DME)3][BPh4] is a premier reagent for this purpose.

The thermodynamic driving force of this metathesis reaction is the precipitation of a lithium halide (e.g., LiCl), which is highly insoluble in non-polar or weakly polar organic solvents. The bulky [BPh4]- anion then stabilizes the newly formed cationic transition metal or lanthanide complex, preventing degradation[2].

G A Precursor Complex e.g., L_n M-Cl C Transition State Ion Exchange A->C Addition B [Li(DME)3][BPh4] Reagent B->C Solvation D Cationic Target Complex [L_n M]+ [BPh4]- C->D Metathesis E LiCl (Precipitate) C->E Thermodynamic Driving Force

Thermodynamic pathway of salt metathesis using [Li(DME)3][BPh4] to form cationic metal complexes.

Experimental Methodologies & Protocols

Expertise & Experience Note: The handling of [Li(DME)3][BPh4] requires strict anhydrous and anaerobic conditions. While the complex is relatively stable, ambient moisture will lead to the displacement of DME ligands by water. This alters the solubility of the complex and will lead to the catastrophic hydrolysis of the target organometallic species during downstream reactions.

Protocol 1: Preparation and Validation of [Li(DME)3][BPh4] Solutions

Objective: To prepare a reactive, anhydrous solution of the SIP complex.

  • Preparation of Environment: Conduct all operations within an argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm).

  • Solvent Purification: Utilize tetrahydrofuran (THF) or diethyl ether that has been rigorously dried over a sodium/benzophenone ketyl still and freshly degassed. Causality: Trace peroxides or water in ethereal solvents will immediately quench the separated lithium ion.

  • Dissolution: Weigh the desired amount of [Li(DME)3][BPh4] (e.g., 596.5 mg for 1.0 mmol) and transfer it to a Schlenk flask.

  • Solvation: Slowly add 10 mL of the dried solvent while stirring. The complex exhibits high solubility in organic solvents due to the lipophilic nature of the DME ligands and the tetraphenylborate anion[1].

  • Self-Validation Check: A clear, colorless solution confirms complete dissolution and structural integrity. Any cloudiness or suspension indicates potential degradation or moisture contamination, meaning the solution must be discarded.

Protocol 2: Synthesis of Cationic Rare-Earth Complexes

Objective: To synthesize a generic cationic lanthanide complex, analogous to the synthesis of [Li(DME)3]+[Nd(C5H5)3Ph]- or similar rare-earth species[2].

  • Precursor Preparation: Dissolve the neutral rare-earth metal halide precursor (e.g., 1.0 mmol of Ln​Ln−Cl ) in 15 mL of cold THF (-30 °C).

  • Metathesis Reaction: Dropwise add the equimolar solution of [Li(DME)3][BPh4] (1.0 mmol) to the vigorously stirring precursor solution.

  • Incubation: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Causality: The slow warming gradient ensures the controlled crystal growth of the LiCl byproduct, preventing the entrapment of the kinetically sensitive cationic intermediate within the precipitate matrix.

  • Self-Validation Check (Filtration): A fine white precipitate (LiCl) must form, visually validating that the halide abstraction has occurred. Filter the mixture through a tightly packed pad of Celite to remove the LiCl, yielding a clear filtrate containing the target cationic complex [Ln​Ln]+[BPh4]− .

  • Isolation: Concentrate the filtrate under reduced pressure and induce crystallization by layering with a non-polar solvent (e.g., dry hexanes).

Applications in Advanced Research

Single-Ion Magnets (SIMs) and Quantum Materials

The [Li(DME)3][BPh4] complex has been utilized as a critical building block in the synthesis of low-symmetry lanthanide complexes, such as mononuclear Erbium sandwich complexes (e.g., [Li(DME)3][Er(COT")2]). These complexes exhibit unique magnetic remanence and single-ion-magnet behavior, which are critical for the development of high-density data storage and quantum computing materials[3].

Actinide Coordination Chemistry

In the realm of nuclear materials and actinide coordination, [Li(DME)3][BPh4] is employed to synthesize highly reactive, low-coordinate uranium complexes such as [Li(DME)3][(TXA2)UCl3]. The SIP nature of the reagent allows for the isolation of these highly sensitive species without unwanted anion coordination competing with the target ligands[4].

Catalysis for Drug Development

Cationic transition metal complexes generated via metathesis with[Li(DME)3][BPh4] act as highly active Lewis acid catalysts. They are employed in the insertion of CO 2​ into metal hydrides and the selective reduction of carboxylic acids[5]. These transformations are vital in the late-stage functionalization and synthesis of active pharmaceutical ingredients (APIs), where precise control over the catalytic coordination sphere is required to achieve high enantioselectivity.

References

  • CymitQuimica. CAS 75965-35-4: Lithium tetraphenylborate tris(1,2-dimethoxyethane). CymitQuimica. 1

  • Journal of the American Chemical Society. Understanding the Individual and Combined Effects of Solvent and Lewis Acid on CO2 Insertion into a Metal Hydride. ACS Publications. 5

  • Organometallics. Cationic Aryl Complexes of the Rare-Earth Metals. ACS Publications. 2

  • Inorganic Chemistry. New Family of Lanthanide-Based Complexes with Different Scorpionate-Type Ligands: A Rare Case Where Dysprosium and Ytterbium Analogues Display Single-Ion-Magnet Behavior. ACS Publications. 3

  • McMaster University. Rigid NON- and NSN-Ligand Complexes of Tetravalent and Trivalent Uranium: Comparison of U–OAr2 and U–SAr2 Bonding. The Emslie Group. 4

Sources

Exploratory

Structural Dynamics and Multinuclear NMR Characterization of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

Executive Summary Lithium tetraphenylborate tris(1,2-dimethoxyethane), commonly denoted as LiBPh₄ · 3DME (CAS: 75965-35-4), is a highly specialized reagent utilized extensively as a source of a weakly coordinating anion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lithium tetraphenylborate tris(1,2-dimethoxyethane), commonly denoted as LiBPh₄ · 3DME (CAS: 75965-35-4), is a highly specialized reagent utilized extensively as a source of a weakly coordinating anion (WCA) in homogeneous catalysis, and as a highly soluble lithium salt for advanced solid-state and non-aqueous electrolytes .

In my experience troubleshooting irreproducible catalytic yields or erratic electrochemical behaviors, the root cause frequently traces back to the degradation or dissociation of this adduct prior to use. Establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol is not merely an analytical exercise; it is the foundation of rigorous chemical methodology. This whitepaper provides an authoritative, in-depth guide to the multinuclear (¹H, ¹³C, ¹¹B, ⁷Li) NMR chemical shifts of LiBPh₄ · 3DME, explaining the quantum mechanical and structural causality behind the observed spectral data.

Structural Causality and The Separated Ion Pair (SIP) Paradigm

To interpret the NMR spectra of LiBPh₄ · 3DME accurately, one must first understand its solution-state dynamics. In the solid state and in non-coordinating or weakly coordinating solvents, this complex exists as a Separated Ion Pair (SIP) .

The lithium cation (Li⁺) is a hard, oxophilic Lewis acid. Rather than coordinating directly to the bulky, charge-delocalized tetraphenylborate anion, the Li⁺ center is strongly solvated by the oxygen lone pairs of the three 1,2-dimethoxyethane (DME) ligands. This forms a discrete [Li(DME)₃]⁺ cation complex. The spatial separation prevents direct cation-anion contact, which dictates the distinct chemical shifts observed across all active nuclei.

Causality SIP Separated Ion Pair [Li(DME)3]+ [BPh4]- Li 7Li NMR: ~ -2.0 ppm Shielded by DME Oxygen Lone Pairs SIP->Li B 11B NMR: ~ -6.5 ppm Tetrahedral Geometry & Phenyl Shielding SIP->B H1 1H NMR (BPh4-): 6.8 - 7.3 ppm Delocalized Anionic Charge SIP->H1 H2 1H NMR (DME): 3.2 - 3.5 ppm Deshielded by Li+ Coordination SIP->H2

Causality mapping of multinuclear NMR chemical shifts for the LiBPh4 · 3DME separated ion pair.

Nucleus-Specific Shielding Mechanisms
  • ¹¹B Shielding: Unlike neutral, trigonal planar boranes (sp²) which suffer from deshielding due to an empty p-orbital (shifting downfield to +30 to +80 ppm), the boron in BPh₄⁻ is sp³ hybridized with a full octet. The four phenyl rings provide massive diamagnetic shielding, pushing the ¹¹B resonance significantly upfield to approximately -6.5 ppm .

  • ⁷Li Shielding: The bare Li⁺ ion is highly deshielded. However, the electron density donated by the six coordinating oxygen atoms of the three DME molecules shields the lithium nucleus, resulting in a characteristic upfield shift (-1.0 to -2.3 ppm) .

  • ¹³C Quadrupolar Coupling: Because ¹¹B possesses a nuclear spin of I=3/2 , it typically broadens adjacent carbon signals via quadrupolar relaxation. However, the perfect tetrahedral symmetry of the BPh₄⁻ anion slows this relaxation, allowing us to observe a distinct scalar coupling. The ipso-carbon appears as a sharp 1:1:1:1 quartet ( 1JCB​≈49 Hz). Observing this quartet is a definitive proof of anion integrity.

Quantitative Data: Multinuclear NMR Reference Tables

The following tables summarize the expected chemical shifts for pure LiBPh₄ · 3DME. Data is referenced to a CD₃CN solvent system at 298 K. Note: CD₃CN is chosen for its solubility profile, though it is a coordinating solvent that can induce rapid exchange of the DME ligands on the NMR timescale.

Table 1: ¹H and ¹³C NMR Chemical Shifts (Solvent: CD₃CN)

NucleusMoietyChemical Shift (ppm)Multiplicity & CouplingIntegrationAssignment
¹H BPh₄⁻7.28Multiplet (m)8Hortho-H
¹H BPh₄⁻6.98Triplet (t), J ≈ 7.4 Hz8Hmeta-H
¹H BPh₄⁻6.84Triplet (t), J ≈ 7.2 Hz4Hpara-H
¹H DME3.43Singlet (s)12H-CH₂-
¹H DME3.28Singlet (s)18H-CH₃
¹³C BPh₄⁻164.5Quartet (q), 1JCB​ ≈ 49 HzN/Aipso-C
¹³C BPh₄⁻136.7Singlet (s)N/Aortho-C
¹³C BPh₄⁻126.5Singlet (s)N/Ameta-C
¹³C BPh₄⁻122.7Singlet (s)N/Apara-C
¹³C DME71.0Singlet (s)N/A-CH₂-
¹³C DME58.5Singlet (s)N/A-CH₃

(Note: Free DME in CD₃CN appears at identical ¹H shifts (3.43 and 3.28 ppm) due to rapid exchange dynamics driven by the competitive coordination of the nitrile solvent .)

Table 2: Heteronuclear (¹¹B, ⁷Li) NMR Chemical Shifts (Solvent: CD₃CN)

NucleusReference StandardChemical Shift (ppm)Peak ShapeCausality / Note
¹¹B BF₃·OEt₂ (0.0 ppm)-6.5Sharp SingletShielded by tetrahedral geometry and aromatic rings.
⁷Li 1M LiCl in D₂O (0.0 ppm)-2.0 to -2.3Sharp SingletUpfield shift driven by electron donation from DME oxygen lone pairs.

Experimental Methodology: A Self-Validating Protocol

To guarantee scientific integrity, the preparation of the NMR sample must be treated as a rigorous, air-free synthetic step. Moisture contamination (< 50 ppm) will competitively coordinate to the highly oxophilic Li⁺ center, displacing DME, altering the ⁷Li chemical shift, and potentially initiating the hydrolysis of the BPh₄⁻ anion.

The following step-by-step methodology is designed to be a self-validating system : by calculating the integration ratio of the aromatic protons to the aliphatic protons in the final ¹H spectrum, you mathematically prove the intact stoichiometry of the 1:3 adduct.

Workflow A 1. Material Sourcing LiBPh4 · 3DME (Anhydrous) B 2. Glovebox Handling O2 < 1 ppm, H2O < 1 ppm A->B C 3. Solvent Selection Dry CD3CN or THF-d8 B->C D 4. Sample Preparation 15-20 mg in 0.6 mL C->D E 5. NMR Acquisition 1H, 13C, 11B, 7Li D->E

Workflow for the anhydrous preparation and multinuclear NMR validation of LiBPh4 · 3DME.

Step-by-Step Preparation Protocol

Step 1: Glassware Dehydration Bake standard 5 mm NMR tubes and PTFE caps at 120°C for a minimum of 12 hours. Transfer the hot glassware directly into the antechamber of an argon-filled glovebox and pull a vacuum immediately to prevent ambient moisture adsorption.

Step 2: Solvent Purification Utilize CD₃CN that has been distilled over calcium hydride (CaH₂) or dried over activated 3Å molecular sieves for at least 48 hours. Causality: Using un-dried deuterated solvents introduces D₂O, which will immediately coordinate to the Li⁺, shifting the ⁷Li resonance downfield toward 0 ppm and broadening the signal due to exchange dynamics.

Step 3: Sample Dissolution Inside the glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh exactly 15–20 mg of LiBPh₄ · 3DME into a 1.5 mL glass vial. Add 0.6 mL of the dried CD₃CN. Agitate gently until a completely clear, homogeneous solution is achieved.

Step 4: Tube Sealing Transfer the solution to the baked NMR tube. Seal tightly with the PTFE cap and wrap the junction thoroughly with Parafilm before removing the sample from the glovebox.

Step 5: Data Acquisition & Self-Validation Acquire the ¹H NMR spectrum (minimum 16 scans, d1​=2 seconds to ensure complete relaxation).

  • The Validation Check: Integrate the entire aromatic region (6.8–7.3 ppm). Set this integral value exactly to 20.00 . Next, integrate the aliphatic region (3.2–3.5 ppm). If the complex is perfectly intact and has not lost DME ligands to vacuum degradation, the aliphatic integral must read exactly 30.00 (± 0.50). Any deviation indicates ligand loss or solvent displacement, rendering the reagent unfit for precision catalytic applications.

Troubleshooting & Spectral Artifacts

  • Loss of the ¹³C 1:1:1:1 Quartet: If the ipso-carbon at 164.5 ppm appears as a broad singlet rather than a sharp quartet, this indicates that the tetrahedral symmetry of the BPh₄⁻ anion has been broken, accelerating quadrupolar relaxation. This is a primary indicator of anion degradation (e.g., oxidation or acid-catalyzed protodeboronation).

  • Broadening of the ⁷Li Signal: A sharp ⁷Li signal indicates a uniform coordination sphere. If the peak broadens significantly, it implies that the Li⁺ is undergoing intermediate-rate chemical exchange between the DME ligands and trace moisture or bulk solvent molecules.

  • Background ¹¹B Signal: Standard borosilicate NMR tubes contain boron, which yields a massive, broad hump centered around 0 ppm in the ¹¹B spectrum. While background subtraction algorithms can mitigate this, utilizing a Quartz NMR tube is highly recommended to achieve a pristine baseline for the -6.5 ppm BPh₄⁻ signal.

References

  • Title: Lithium tetraphenylborate tris(1,2-dimethoxyethane) - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

  • Title: A tetraphenylborate-based anionic metal–organic framework as a versatile solid electrolyte for fast Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, and Zn²⁺ transportation Source: RSC Advances URL: [Link]

  • Title: Alkali Metal Chemistry in Solution and Solid-State Source: Newcastle University Theses Repository URL: [Link]

Foundational

Thermal Stability Profile of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) (LiBPh4·3DME): A Mechanistic and Methodological Guide

Executive Summary Lithium tetraphenylborate tris(1,2-dimethoxyethane), commonly abbreviated as LiBPh4·3DME, is a highly specialized organometallic solvate. Its unique molecular architecture—characterized by a bulky, char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lithium tetraphenylborate tris(1,2-dimethoxyethane), commonly abbreviated as LiBPh4·3DME, is a highly specialized organometallic solvate. Its unique molecular architecture—characterized by a bulky, charge-delocalized anion and a heavily solvated lithium cation—makes it a critical component in advanced battery technologies, single-ion solid-state electrolytes, and high-throughput chemical synthesis. Understanding its thermal stability profile is paramount for researchers, as the compound exhibits a distinct two-phase thermal degradation pathway: an endothermic desolvation phase followed by an exothermic pyrolytic breakdown. This whitepaper provides an in-depth analysis of these thermal kinetics, practical applications, and validated laboratory protocols for handling and profiling this compound.

Physicochemical Properties & Solvate Architecture

The functional utility of LiBPh4·3DME is deeply rooted in its coordination chemistry. In the tetraphenylborate anion, the negative charge is not localized on the central boron atom; rather, approximately 80% of the charge is dispersed across the four surrounding benzene rings[1]. Simultaneously, the lithium cation is coordinated by three molecules of 1,2-dimethoxyethane (DME). This extensive solvation shields the Li⁺ ion, drastically reducing the coulombic attraction between the cation and the [BPh4]⁻ anion. This structural dynamic lowers the activation energy for charge transfer, making it an exceptional candidate for electrolyte applications[1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Formula C36H50BLiO6 or (C6H5)4BLi·3C4H10O2
Molecular Weight 596.53 g/mol
CAS Number 75965-35-4
Physical Form White to off-white solid powder
Purity Standard ≥ 98% (Typical Reagent Grade)
Desolvation Temperature ~110 °C (Under vacuum)
Primary Use Cases Core boron catalyst, electrolyte additive, proteomics reagent

Data synthesized from authoritative chemical registries and supplier specifications[2].

Thermal Degradation Kinetics: A Two-Phase Profile

The thermal stability of LiBPh4·3DME cannot be treated as a single data point. Instead, it must be understood as a sequential, two-phase process dictated by the varying bond dissociation energies within the solvate complex.

Phase I: Endothermic Desolvation

Free 1,2-dimethoxyethane (DME) has a relatively low boiling point of 85 °C. However, in the LiBPh4·3DME complex, the oxygen atoms of the DME molecules form strong dative bonds with the lithium cation. Overcoming this coordination sphere requires additional thermal energy. Consequently, the complete removal of DME to yield anhydrous lithium tetraphenylborate (LiBPh4) requires sustained heating at 110 °C under vacuum conditions[3]. This phase is highly endothermic and represents a critical window for researchers aiming to isolate the anhydrous salt without degrading the core anion.

Phase II: Exothermic Pyrolytic Decomposition

If heating continues beyond the desolvation threshold (typically >250 °C), the anhydrous LiBPh4 undergoes severe pyrolytic decomposition. The thermal energy overcomes the B–C bond dissociation energy, leading to the collapse of the tetraphenylborate anion. This exothermic reaction releases irritating and flammable gases[4]. The primary solid and volatile decomposition products include triphenylborane (BPh3), biphenyl, and various benzene derivatives, driven by the thermal cleavage of the phenyl rings from the central boron atom[5][6].

ThermalPathway A LiBPh4·3DME (Intact Solvate) B Phase 1: Desolvation (110°C, Vacuum) A->B Heat Applied C Anhydrous LiBPh4 + 3 DME (Gas) B->C Endothermic Loss D Phase 2: Pyrolysis (>250°C) C->D Continued Heating E Decomposition Products: Triphenylborane, Biphenyl D->E B-C Bond Cleavage

Caption: Two-phase thermal degradation pathway of LiBPh4·3DME.

Applications in Advanced Technologies

The specific thermal and electrochemical stability of LiBPh4·3DME has driven its adoption in two primary high-tech sectors:

  • Next-Generation Lithium-Ion Batteries: The compound is increasingly utilized as a functional additive for high-energy-density batteries. For instance, adding 1 wt% of LiBPh4·3DME to nickel-rich cathodes (such as NCM811) significantly enhances the thermal stability of the cell. It mitigates the oxidative decomposition of the electrolyte at high voltages and prevents the dissolution of transition metal ions, thereby stabilizing the Solid Electrolyte Interphase (SEI)[7]. Furthermore, its ability to delocalize charge makes it a foundational monomer for synthesizing anionic Metal-Organic Frameworks (MOFs) used as solid-state electrolytes[1].

  • Automated Chemical Synthesis & Drug Development: In pharmaceutical research, stable organometallic reagents are crucial for high-throughput screening and automated chemical synthesis. LiBPh4·3DME serves as a highly soluble, stable source of both lithium and tetraphenylborate, acting as a phase-transfer catalyst and a core reactant in complex cross-coupling reactions[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. They explain not just the how, but the why behind each experimental choice.

Protocol 1: Controlled Desolvation for Anhydrous LiBPh4 Synthesis

Objective: To strip the DME ligands without triggering the pyrolytic breakdown of the [BPh4]⁻ anion. Causality: Vacuum is applied to lower the vapor pressure required for DME evaporation, ensuring that the necessary temperature (110 °C) remains well below the B–C bond cleavage threshold (>250 °C).

  • Inert Preparation: Transfer 5.0 g of LiBPh4·3DME into a Schlenk flask inside an argon-filled glovebox. Reasoning: The compound is sensitive to moisture, which can cause premature hydrolysis of the borate anion.

  • Vacuum Application: Attach the flask to a high-vacuum Schlenk line (≤ 10⁻³ mbar).

  • Thermal Ramping: Submerge the flask in a silicone oil bath. Gradually ramp the temperature at 2 °C/min to 110 °C[3]. Hold at 110 °C for 4 hours.

  • Condensation Trap: Ensure a liquid nitrogen trap is active on the vacuum line to capture the evolved DME gas, preventing pump contamination.

  • Validation Check: Cool the flask to room temperature under vacuum. Analyze a 10 mg aliquot via ¹H-NMR (in anhydrous DMSO-d6). The complete disappearance of the methoxy (~3.2 ppm) and methylene (~3.4 ppm) peaks of DME validates a successful desolvation.

Protocol 2: TGA/DSC Thermal Profiling

Objective: To map the exact mass loss and heat flow associated with the two-phase degradation. Causality: Alumina crucibles are chosen over platinum to prevent potential catalytic interactions with the boron species at high temperatures.

  • Sample Loading: Inside a glovebox, load 5–10 mg of LiBPh4·3DME into a pre-tared 70 µL alumina crucible. Seal with a pierced aluminum lid to allow gas escape while maintaining a localized micro-atmosphere.

  • Purge Phase: Transfer to the Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC). Purge the furnace with high-purity Nitrogen (50 mL/min) for 30 minutes to eliminate residual oxygen.

  • Thermal Execution: Initiate a heating ramp of 10 °C/min from 25 °C to 500 °C.

  • Data Acquisition: Monitor the derivative thermogravimetry (DTG) curve.

  • Validation Check: The profile is validated if it shows a distinct endothermic peak (DSC) coupled with a ~22.6% mass loss (TGA) between 85–120 °C (corresponding to the loss of 3 DME molecules), followed by a sharp exothermic mass loss >250 °C (anion pyrolysis).

TGAWorkflow S1 Step 1: Glovebox Prep (Ar/N2 Atmosphere) S2 Step 2: Crucible Loading (Alumina, 5-10 mg) S1->S2 S3 Step 3: Thermal Ramping (10°C/min to 500°C) S2->S3 S4 Step 4: Gas Analysis (FTIR/MS Coupling) S3->S4 S5 Step 5: Kinetic Modeling (Desolvation vs. Pyrolysis) S4->S5

Caption: Experimental workflow for TGA/DSC thermal profiling of LiBPh4·3DME.

References

  • Sigma-Aldrich.
  • Royal Society of Chemistry (RSC).
  • Kita, Fusaji.
  • Google Patents.
  • Fisher Scientific.
  • Wikipedia. Triphenylborane.
  • OSTI.GOV. Copper Catalyzed Sodium Tetraphenylborate, Triphenylborane, Diphenylborinic Acid and Phenylboronic Acid Decomposition.

Sources

Exploratory

X-ray crystallography data for Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Title: X-Ray Crystallography and Mechanistic Applications of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Abstract: Lithium tetraphenylborate tris(1,2-dimethoxyethane)—abbreviated as LiBPh4·3DME—is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: X-Ray Crystallography and Mechanistic Applications of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

Abstract: Lithium tetraphenylborate tris(1,2-dimethoxyethane)—abbreviated as LiBPh4·3DME—is a highly specialized coordination complex utilized extensively across organometallic synthesis, homogeneous catalysis, and advanced electrolyte modeling. As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic realities of this compound. By understanding the exact atomic coordination of the lithium center, researchers can leverage its unique solvent-separated ion pair (SSIP) structure to generate highly active cationic catalysts and engineer next-generation battery electrolytes.

Physicochemical and Crystallographic Profile

To utilize LiBPh4·3DME effectively, one must first understand its fundamental physical properties and structural geometry. The compound is a stable, highly soluble adduct that delivers the tetraphenylborate anion in a completely non-coordinating state[1][2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Lithium tetraphenylborate tris(1,2-dimethoxyethane)
CAS Number 75965-35-4
Molecular Formula C36H50BLiO6
Molecular Weight 596.53 g/mol
Appearance White to off-white crystalline solid
Coordination Geometry Hexacoordinate (Distorted Octahedral)
Ion Pair Classification Solvent-Separated Ion Pair (SSIP)

Structural Causality: Single-crystal X-ray diffraction (SCXRD) data reveals the root cause of this compound's chemical utility. The lithium countercation (Li+) is a hard Lewis acid that demands electron density. 1,2-dimethoxyethane (DME) acts as a bidentate oxygen donor[3]. In the solid state, exactly three DME molecules coordinate to the central lithium ion, providing six oxygen atoms that fully saturate its coordination sphere[3].

Because the inner coordination sphere is completely encapsulated by the DME ligands, the bulky tetraphenylborate anion ([BPh4]-) is sterically excluded. This crystallographic reality forces the formation of a Solvent-Separated Ion Pair (SSIP) rather than a Contact Ion Pair (CIP)[3]. Consequently, the[BPh4]- anion is rendered "naked" and highly available to act as a Weakly Coordinating Anion (WCA) in downstream reactions[4].

G2 Li Li+ Cation (Hard Lewis Acid) BPh4 [BPh4]- Anion (Non-coordinating WCA) Li->BPh4 Solvent-Separated Ion Pair DME1 DME Ligand (Bidentate) DME1->Li O-Li Bond DME2 DME Ligand (Bidentate) DME2->Li O-Li Bond DME3 DME Ligand (Bidentate) DME3->Li O-Li Bond

Structural logic of the solvent-separated ion pair (SSIP) in LiBPh4·3DME.

Mechanistic Role in Organometallic Catalysis

In homogeneous catalysis—such as the asymmetric hydroformylation of styrene using rhodium or molybdenum complexes—the generation of a vacant coordination site on the metal center is an absolute prerequisite for substrate binding[4].

LiBPh4·3DME is deployed as a highly efficient halide abstraction agent. When introduced to a metal-halide precursor, the lithium ion acts as a halide scavenger. The thermodynamic driving force of this reaction is the formation of lithium halides (e.g., LiCl or LiI), which are highly insoluble in organic solvents like dichloromethane or tetrahydrofuran[5]. As the LiCl precipitates out of solution, Le Chatelier's principle drives the equilibrium forward. The non-coordinating[BPh4]- anion replaces the halide, yielding a highly electrophilic, cationic active catalyst without poisoning the metal center[4].

G1 A Metal Halide (L-M-Cl) C Solvent Integration (THF / CH2Cl2) A->C B LiBPh4 · 3DME (WCA Salt) B->C D Halide Abstraction (Precipitate LiCl) C->D Stir at RT E Cationic Catalyst [L-M]+[BPh4]- D->E Filter & Crystallize

Workflow of halide abstraction using LiBPh4·3DME to generate cationic active catalysts.

Experimental Methodology: Halide Abstraction & SCXRD Preparation

To ensure reproducibility, the following protocol details a self-validating system for the generation of cationic complexes using LiBPh4·3DME, culminating in the preparation of samples for X-Ray diffraction[5][6].

Step-by-Step Protocol:

  • Precursor Solvation: Inside an argon-filled glovebox, dissolve 1.0 equivalent of the transition metal halide precursor in anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2)[4].

  • Stoichiometric Addition: Add 1.05 equivalents of solid LiBPh4·3DME in a single portion. Causality note: The slight 5% molar excess ensures complete thermodynamic conversion of the halide without leaving unreacted precursor that could complicate crystallization[6].

  • Reaction Monitoring (Self-Validation): Stir the solution at room temperature for 12 to 18 hours. The reaction's progress is visually validated by the precipitation of a fine white solid (LiCl or LiI). This precipitation confirms that transmetalation is actively occurring[5].

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the insoluble lithium halide byproduct. The resulting clear filtrate contains the pure cationic complex stabilized by the [BPh4]- anion[6].

  • SCXRD Crystallization: Concentrate the filtrate in vacuo to approximately 20% of its original volume. Carefully layer a non-polar anti-solvent (such as dry hexane or pentane) on top of the concentrated solution and store the vial at -35 °C. The gradual diffusion of the anti-solvent lowers the dielectric constant of the medium, inducing the slow, highly ordered nucleation of single crystals suitable for SCXRD[5][6].

Applications in Advanced Non-Aqueous Electrolytes

Beyond its utility in synthetic organometallic chemistry, the crystallographic data of LiBPh4·3DME serves as a foundational model for understanding lithium-ion solvation dynamics in non-aqueous battery electrolytes[7].

The performance of lithium-metal and next-generation sodium-ion batteries is heavily dependent on the solvation structure of the cation within ether-based solvents[8]. Glymes, such as DME, are prized for their ability to solvate alkali metals[8]. The exact X-ray crystal structure of LiBPh4·3DME provides critical empirical data—such as precise Li-O bond lengths and the steric bulk of the [Li(DME)3]+ coordination sphere.

These crystallographic parameters serve as the empirical baseline for Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations[8]. By understanding the precise geometric and thermodynamic requirements needed to form a solvent-separated ion pair, researchers can engineer advanced electrolyte formulations that maximize ionic conductivity, minimize detrimental contact ion pairing, and ultimately enhance battery lifecycle and efficiency[7][8].

References

  • Title: Lithium tetraphenylborate tris(1,2-dimethoxyethane) 98 75965-35-4 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 1

  • Title: CAS 75965-35-4 Lithium tetraphenylborate tris(1,2-dimethoxyethane) - Alfa Chemistry | Source: alfa-chemistry.com | URL: 2

  • Title: Alkali Metal Chemistry in Solution and Solid-State by Nathan Davison Thesis | Source: ncl.ac.uk | URL: 5

  • Title: Nonaqueous Electrolytes: Advances in Lithium Salts - OUCI | Source: dntb.gov.ua | URL: 7

  • Title: Solvation Structure and Concentration in Glyme-Based Sodium Electrolytes | Source: acs.org | URL: 8

  • Title: Design And Synthesis Of Highly-Active And Selective Catalysts For The Hydroformylation Of Styrene | Source: uab.edu | URL: 4

  • Title: Supporting Information - Amazon S3 | Source: amazonaws.com | URL: 6

  • Title: Tris(1,2-dimethoxyethane)lithium 1,1,4,4-Tetraphenyl-1,3-butadiene Radical Anion | Source: sci-hub.box | URL: 3

Sources

Foundational

Molecular Weight, Physical Properties, and Applications of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Lithium tetraphenylborate tris(1,2-dimethoxyethane) adduct (CAS: 75965-35-4) is a highly specialized coordination compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lithium tetraphenylborate tris(1,2-dimethoxyethane) adduct (CAS: 75965-35-4) is a highly specialized coordination compound widely utilized in advanced organic synthesis, electrochemistry, and organometallic catalysis[1]. By coordinating the highly oxophilic lithium cation with three molecules of 1,2-dimethoxyethane (DME), this adduct forms a stable "separated ion pair" (SIP)[2]. This structural configuration leaves the bulky tetraphenylborate anion non-coordinated and highly active, making it an ideal reagent for generating cationic metal catalysts, preparing lithium-based electrolytes, and facilitating complex hydroboration reactions[1],[3].

This whitepaper provides a comprehensive analysis of its molecular architecture, physical properties, and field-proven experimental protocols.

Molecular Architecture and Weight Analytics

The compound is a stoichiometric adduct consisting of one lithium tetraphenylborate molecule and three molecules of the bidentate solvent 1,2-dimethoxyethane (DME).

  • Chemical Formula: C36​H50​BLiO6​ [1]

  • Structural Breakdown: The core is LiB(C6​H5​)4​ (MW: 326.17 g/mol ) solvated by three C4​H10​O2​ ligands (MW: 3 × 90.12 = 270.36 g/mol ).

  • Total Molecular Weight: 596.53 g/mol [4],[5].

Table 1: Molecular and Topographical Data
PropertyValueCausality / Significance
Molecular Weight 596.53 g/mol [5]Critical for precise stoichiometric calculations in catalytic activation.
Exact Mass 596.386 Da[6]Used for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 55.4 Ų[6]Indicates the exposed polar surface, primarily driven by the oxygen atoms in the DME ligands.
Ligand-to-Metal Ratio 3:1 (DME:Li)[1]Six oxygen atoms completely saturate the coordination sphere of the Li⁺ ion.

Physical Properties and Safety Profiling

Handling this adduct requires an understanding of its physical state and hazard profile. The compound is a flammable solid and presents specific irritation risks[5],[7].

Table 2: Physical and Hazard Properties
PropertyDescriptionSafety Implication
Appearance White to off-white powder[8]Easy to weigh, but prone to aerosolization.
Solubility High in organic solvents (THF, DCM)[1]Enables homogeneous reactions in non-polar to moderately polar media.
GHS Hazard Classifications Flam. Sol. 1, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5]Requires handling away from ignition sources and demands proper PPE.
Hazard Statements H228, H315, H319, H335[6],[5]Flammable solid; causes skin, eye, and respiratory irritation.
Storage Class 4.1B (Flammable solid)[5]Must be stored in a tightly closed container under an inert atmosphere[7].

Mechanistic Causality: The Role of Tris(DME) Solvation

In un-solvated lithium tetraphenylborate, the lithium ion strongly interacts with the π -electron clouds of the phenyl rings. This tight ion pairing limits solubility in non-polar solvents and reduces the reactivity of the anion.

By introducing three equivalents of 1,2-dimethoxyethane (DME), the lithium ion becomes octahedrally coordinated by six oxygen atoms. Causality: This dense solvation shell completely shields the lithium cation, thermodynamically driving the separation of the cation and the tetraphenylborate anion[1]. The resulting Separated Ion Pair (SIP) exhibits dramatically enhanced solubility in organic solvents and leaves the [BPh4​]− anion "naked" and non-coordinating, which is essential for stabilizing highly electrophilic metal centers in catalysis[2].

G A Solid LiBPh4 B Addition of 3 eq. DME (1,2-dimethoxyethane) A->B Solvation C Coordination of Li+ by 6 Oxygen Atoms B->C Ligand exchange D [Li(DME)3]+ Cation C->D E [BPh4]- Anion (Non-coordinating) C->E F Separated Ion Pair (SIP) High Organic Solubility D->F E->F

Solvation mechanism of LiBPh4 by DME forming a separated ion pair (SIP).

Applications in Organometallic Synthesis & Catalysis

The primary industrial and academic application of Lithium tetraphenylborate tris(1,2-dimethoxyethane) is the generation of cationic transition metal or rare-earth metal catalysts[3].

When a neutral metal-halide precatalyst (e.g., Ln​M-Cl ) is treated with this adduct, the lithium cation acts as a potent halide abstractor. The thermodynamic driving force is the precipitation of insoluble lithium chloride ( LiCl ). The bulky, non-coordinating [BPh4​]− anion then pairs with the newly formed metal cation, creating a highly active catalyst capable of facilitating reactions like the hydroboration of imines and nitriles[3].

G A Metal Halide Precatalyst (e.g., L-M-Cl) B Add LiBPh4·3DME in THF/DCM A->B C Halide Abstraction (Li+ affinity for Cl-) B->C D Precipitation of LiCl (Thermodynamic driving force) C->D E Active Cationic Catalyst [L-M]+[BPh4]- C->E D->E Filtration

Experimental workflow for halide abstraction and active catalyst generation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol: Halide Abstraction for Cationic Catalyst Generation

Objective: To convert a neutral rare-earth or transition metal chloride precatalyst into an active cationic catalyst using Lithium tetraphenylborate tris(1,2-dimethoxyethane).

Prerequisites: All glassware must be oven-dried at 120°C overnight. Solvents must be rigorously degassed and dried over molecular sieves or a solvent purification system.

  • Atmospheric Control: Transfer 1.0 equivalent of the metal chloride precatalyst and 1.05 equivalents of Lithium tetraphenylborate tris(1,2-dimethoxyethane) (MW: 596.53 g/mol ) into a Schlenk flask inside an argon-filled glovebox.

    • Causality: The tetraphenylborate anion is susceptible to protodeboronation (cleavage of the B-C bond) in the presence of moisture. Argon prevents both hydrolysis and oxidation[7].

  • Solvent Addition: Remove the flask to a Schlenk line. At -20°C, slowly inject anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Causality: The pre-existing tris(DME) solvation shell on the lithium ion ensures immediate dissolution. Cooling to -20°C controls the exothermicity of the metathesis reaction, preventing thermal degradation of the highly reactive cationic metal center.

  • Metathesis Reaction: Stir the mixture and allow it to slowly warm to room temperature over 2 hours.

    • Self-Validation Check: The solution will transition from clear to cloudy. Causality: This cloudiness is the precipitation of LiCl . The visual appearance of a fine white precipitate confirms that halide abstraction is successfully occurring.

  • Filtration: Filter the suspension through an oven-dried Celite pad packed in a fritted funnel under argon.

    • Causality: Celite traps the finely dispersed LiCl particles, which are too fine for standard filter paper. The filtrate will contain the pure, active [Ln​M]+[BPh4​]− catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the active catalyst as a solid, or use the solution directly for subsequent hydroboration or polymerization reactions[3].

References

  • PubChem (National Institutes of Health). Lithium tetraphenylborate tris(1,2-dimethoxyethane) | C36H50BLiO6 | CID 23681136. Retrieved from:[Link]

  • Davison, N. (Newcastle University). Alkali Metal Chemistry in Solution and Solid-State. Retrieved from: [Link]

  • Inorganic Chemistry (ACS Publications). Well-Defined Amidate-Functionalized N-Heterocyclic Carbene-Supported Rare-Earth Metal Complexes as Catalysts for Efficient Hydroboration of Unactivated Imines and Nitriles. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Standard synthesis protocol for Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Application Note: Standard Synthesis and Isolation Protocol for Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Introduction & Application Scope Lithium tetraphenylborate tris(1,2-dimethoxyethane), formulated as LiB(...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Synthesis and Isolation Protocol for Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

Introduction & Application Scope

Lithium tetraphenylborate tris(1,2-dimethoxyethane), formulated as LiB(C₆H₅)₄·3DME (CAS: 75965-35-4), is a highly specialized coordination complex. It features a central lithium cation stabilized by three bidentate 1,2-dimethoxyethane (DME) ligands, paired with a non-coordinating tetraphenylborate anion. This specific tris-solvate adduct is vastly superior to anhydrous LiBPh₄ for many advanced applications. The bulky [Li(DME)₃]⁺ coordination sphere prevents tight ion-pairing, significantly enhancing its solubility in organic solvents and its efficacy as a non-coordinating anion source.

In modern research, LiBPh₄·3DME is utilized across several domains:

  • Organometallic Chemistry : It serves as a critical reagent to produce separated ion pair (SIP) complexes[1].

  • Cation-Responsive Catalysis : The addition of LiBPh₄·3DME to transition metal catalysts (e.g., rhodium or iridium pincer-crown ether complexes) modulates regioselectivity in hydroformylation and olefin isomerization reactions[2][3].

  • Battery Technology : It acts as a precursor for advanced fluoro-organic lithium salts in lithium-ion battery electrolytes[4].

Mechanistic Rationale & Reaction Design

The standard synthesis relies on a thermodynamically driven metathesis (salt-exchange) reaction in a non-aqueous ethereal solvent.

Reaction Equation : NaBPh₄ + LiCl + 3 DME → LiBPh₄·3DME + NaCl↓

Causality of Experimental Choices (E-E-A-T) :

  • Solvent Selection (DME) : DME is not merely a passive solvent; it acts as a critical chelating agent. Its bidentate ether oxygens strongly coordinate the hard Li⁺ ion. This highly exothermic solvation energy drives the dissolution of the otherwise robust LiCl lattice.

  • Thermodynamic Sink : The metathesis is driven to completion by Le Chatelier's principle. Sodium chloride (NaCl) has virtually zero solubility in DME, causing it to precipitate out of the reaction matrix and irreversibly shifting the equilibrium toward the product.

  • Thermal Control During Desiccation : Applying a high vacuum at elevated temperatures (e.g., 110 °C) will forcefully strip the DME ligands, reverting the compound to anhydrous LiBPh₄[4]. Therefore, controlled room-temperature desiccation is strictly required to isolate the intact tris-solvate.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
Sodium tetraphenylborate (NaBPh₄)342.221.003.42 gAnion Source
Lithium chloride (LiCl)42.391.050.45 gCation Source
1,2-Dimethoxyethane (DME)90.12Excess40.0 mLSolvent / Ligand
Hexane (Anhydrous)86.18Anti-solvent~20.0 mLCrystallization

Table 2: Physicochemical Properties of LiBPh₄·3DME

PropertySpecification
CAS Number 75965-35-4
Molecular Formula C₃₆H₅₀BLiO₆
Molecular Weight 596.53 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, MeCN, DCM; Insoluble in Hexane
Storage Store under dry inert gas (Ar/N₂), cool and dry

Experimental Protocol: Step-by-Step Methodology

Phase 1: Precursor Preparation (Critical for Yield)

  • Transfer LiCl (0.45 g, 10.5 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Dry the LiCl under high vacuum (< 0.1 mbar) at 150 °C for 4 hours to remove all trace moisture. Rationale: Water outcompetes DME for lithium coordination, which can lead to mixed aqua/DME solvates or promote the protolytic decomposition of the BPh₄⁻ anion.

  • Allow the flask to cool to room temperature and backfill with dry Argon.

Phase 2: Metathesis Reaction 4. Add NaBPh₄ (3.42 g, 10.0 mmol) to the Schlenk flask containing the dried LiCl under a positive flow of Argon. 5. Inject 40 mL of anhydrous, degassed 1,2-dimethoxyethane (DME) via syringe. 6. Stir the suspension vigorously at 25 °C for 18–24 hours. Observation: The mixture will transition from a coarse suspension to a fine, dense white slurry as NaCl precipitates.

Phase 3: Isolation and Crystallization 7. Filter the reaction mixture through an oven-dried Celite pad on a Schlenk frit under Argon to remove the NaCl byproduct. 8. Wash the filter cake with an additional 10 mL of anhydrous DME to ensure complete recovery of the product. 9. Transfer the clear, colorless filtrate to a clean Schlenk flask and concentrate the solution under reduced pressure to approximately 15 mL. 10. Slowly layer or dropwise add 20 mL of anhydrous hexane to the concentrated DME solution while stirring gently. 11. Cool the flask to -20 °C overnight to induce complete crystallization of the LiBPh₄·3DME adduct.

Phase 4: Controlled Desiccation 12. Isolate the white crystalline solid via Schlenk filtration. 13. Wash the crystals with cold anhydrous hexane (2 × 10 mL). 14. Dry the solid under a mild vacuum at strictly room temperature (20–25 °C) for 2 hours. Caution: Do not apply heat, as temperatures exceeding 50 °C under vacuum will initiate the loss of the coordinated DME ligands[4].

In-Process Validation & Quality Control

To ensure the protocol functions as a self-validating system, the following QC checks must be performed:

  • Flame Test : A small aliquot of the isolated solid dissolved in methanol should yield a brilliant crimson flame (confirming Li⁺), with no persistent yellow color (confirming the absence of Na⁺).

  • NMR Spectroscopy : Solutions of (DME)₃LiBPh₄ in MeCN-d₃ are highly stable up to at least 358 K[5]. ¹H NMR (CD₃CN) will display characteristic DME peaks at ~3.28 ppm (s, 18H, -OCH₃) and ~3.43 ppm (s, 12H, -CH₂CH₂-), alongside the BPh₄⁻ aromatic multiplets at ~7.28 (m, 8H), ~6.98 (t, 8H), and ~6.83 (t, 4H). Integration must strictly confirm a 3:1 molar ratio of DME to BPh₄⁻.

Workflow Visualization

SynthesisWorkflow A Phase 1: Precursor Prep Dry LiCl at 150°C under vacuum B Phase 2: Metathesis Mix NaBPh4 + LiCl in Anhydrous DME A->B C Stir at 25°C for 18-24 h (NaCl precipitates) B->C D Phase 3: Isolation Schlenk Filtration to remove NaCl C->D E Concentrate Filtrate & Layer with Hexane D->E F Crystallization of [Li(DME)3][BPh4] E->F G Phase 4: Desiccation Vacuum Dry at RT (Max 25°C) *Prevents DME loss* F->G

Figure 1: Step-by-step synthetic workflow for the isolation of LiBPh₄·3DME.

References

  • Davison, N. Alkali Metal Chemistry in Solution and Solid-State. Newcastle University. [Link]

  • Kita, F. Fluoro-Organic Lithium Salts for Advanced Lithium Batteries. i-repository.net.[Link]

  • Design And Synthesis Of Highly-Active And Selective Catalysts For The Hydroformylation Of Styrene. UAB Digital Commons. [Link]

  • Selecting Double Bond Positions with a Single Cation-Responsive Iridium Olefin Isomerization Catalyst. Journal of the American Chemical Society.[Link]

  • Identification and Characterization of Intermediates in Transmetalation Reactions from Boron to Lithium and Copper. eDiss (Uni-Goettingen). [Link]

Sources

Application

Lithium tetraphenylborate tris(1,2-dimethoxyethane) in non-aqueous lithium-ion battery research

Application Note: Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) in Advanced Non-Aqueous Electrolytes Mechanistic Grounding: The Role of the Solvated Adduct In the pursuit of high-energy-density lithium-ion and next...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) in Advanced Non-Aqueous Electrolytes

Mechanistic Grounding: The Role of the Solvated Adduct

In the pursuit of high-energy-density lithium-ion and next-generation solid-state batteries, the selection of the lithium salt fundamentally dictates the physicochemical properties of the electrolyte. Lithium tetraphenylborate tris(1,2-dimethoxyethane) , commonly denoted as LiB(C6​H5​)4​⋅3DME (CAS: 75965-35-4), serves as a highly specialized coordination complex in advanced electrochemical research[1].

Unlike conventional salts such as LiPF6​ , which are susceptible to hydrolysis and thermal degradation, LiBPh4​ utilizes the bulky tetraphenylborate ( BPh4−​ ) anion. This weakly coordinating anion significantly lowers the dissociation energy of the ion pair due to its large ionic radius and steric hindrance, promoting a high degree of free Li+ ions[2]. Furthermore, the pre-coordinated 1,2-dimethoxyethane (DME) ligands provide an immediate, stable primary solvation shell. When introduced into carbonate or ether-based solvent blends, these DME ligands facilitate rapid Li+ mobility, lower the bulk viscosity of the solution, and directly enhance molar conductivity[2].

Beyond liquid systems, this compound is now a critical precursor for anionic Metal-Organic Frameworks (MOFs) . By immobilizing the BPh4−​ anion within a porous framework, researchers prevent anion migration (which typically causes concentration polarization) and achieve solid-state electrolytes with near-unity lithium-ion transference numbers[3].

Physicochemical Properties & Quantitative Data

To ensure reproducibility in electrolyte formulation, understanding the baseline physicochemical parameters of the LiBPh4​⋅3DME adduct is critical.

Table 1: Key Physicochemical Properties of LiBPh4​⋅3DME

PropertyValue / DescriptionImpact on Battery Performance
Chemical Formula C36​H50​BLiO6​ [4]Defines the exact stoichiometry required for molarity calculations.
Molecular Weight 596.53 g/mol [4]High MW requires precise gravimetric measurement during formulation.
CAS Number 75965-35-4[5]Essential for procurement of high-purity research grades.
Purity Standard 98%Minimizes trace metal impurities that trigger parasitic SEI reactions.
Appearance White to off-white powder[4]Visual indicator of degradation or moisture ingress (clumping).
MOF Conductivity (Solid) 2.75×10−3 S cm−1 at 25 °C[3]Enables room-temperature operation of solid-state lithium batteries.
Transference Number ( tLi+​ ) 0.89 (in MOF systems)[3]Drastically reduces concentration polarization during fast charging.

Mechanistic Workflow & System Architecture

G A LiB(C6H5)4 · 3(DME) Precursor Complex B Solvation in Ether/Carbonate Blend (e.g., PC/DEC/DME) A->B Dissolution C Anionic MOF Synthesis (Solid-State Pathway) A->C Framework Integration D Dissociated Li+ Ions (High Mobility) B->D Ion Pairing Reduction E Bulky BPh4- Anions (Weakly Coordinating) B->E Steric Hindrance F Immobilized BPh4- Framework (tLi+ = 0.89) C->F G High Ionic Conductivity Liquid Electrolyte D->G E->G H Solid-State Li+ Conductor (2.75 × 10⁻³ S/cm) F->H

Fig 1: Mechanistic pathways of LiBPh₄·3DME in liquid and solid-state electrolyte systems.

Experimental Protocols

Protocol 1: Formulation of a Model Non-Aqueous Liquid Electrolyte

Objective: Prepare a 0.5 M LiBPh4​ electrolyte in a Propylene Carbonate (PC) / Diethyl Carbonate (DEC) blend. Causality & Rationale: While LiBPh4​ can be used directly, the presence of the 3 DME molecules per lithium ion inherently modifies the solvent ratio. Retaining the DME lowers the viscosity of the PC-DEC mixture, which directly increases the molar conductivity of the electrolyte[2]. All steps must be performed in an inert atmosphere because LiBPh4​⋅3DME is sensitive to moisture, which can lead to the generation of reactive byproducts[4].

Step-by-Step Methodology:

  • Environmental Control: Transfer all reagents into an Argon-filled glovebox maintaining H2​O and O2​ levels below 1 ppm.

  • Solvent Preparation: Mix battery-grade PC and DEC in a 1:1 volumetric ratio. Dry the mixture over activated 3Å molecular sieves for 48 hours prior to use.

  • Gravimetric Addition: Weigh precisely 298.26 g of LiBPh4​⋅3DME (equivalent to 0.5 moles based on the 596.53 g/mol MW)[4].

  • Dissolution: Slowly add the salt to 1.0 L of the PC/DEC solvent blend under continuous magnetic stirring at 300 RPM. The DME ligands will co-dissolve, yielding a ternary PC:DEC:DME solvent matrix.

  • Self-Validating Step (Moisture Titration): Extract a 1.0 mL aliquot and perform a Karl Fischer (KF) coulometric titration. Validation criteria: The water content must be 20 ppm. If > 20 ppm, the batch must be discarded or re-dried, as trace water will degrade the Solid Electrolyte Interphase (SEI) during cell cycling.

Protocol 2: Quality Control via Reagent-Free Ion Chromatography (RFIC)

Objective: Quantify the exact concentration of the BPh4−​ anion and screen for trace impurities. Causality & Rationale: Low impurity rates in lithium salts are critical to battery performance and safety; trace contaminants like sodium can lead to catastrophic cell failure, overheating, and thermal runaway[6]. Ion Chromatography (IC) serves as a self-validating QA/QC mechanism to ensure the electrolyte meets the rigorous purity demands of battery manufacturing[7].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the formulated electrolyte 1:1000 using ultra-pure deionized water (18.2 M Ω⋅ cm) to prevent column overloading and mitigate the organic solvent's impact on the stationary phase.

  • System Initialization: Utilize a Reagent-Free IC (RFIC) system equipped with an electrolytic eluent generator (e.g., KOH gradient) to eliminate manual eluent preparation errors and ensure retention time reproducibility[7].

  • Calibration: Inject standard solutions of BPh4−​ at 10, 20, 50, and 100 ppm to generate a linear calibration curve ( R2≥0.999 ).

  • Analysis & Validation: Inject a 25 μ L aliquot of the diluted sample. Monitor the conductivity detector response.

  • Self-Validating Step (Spike Recovery): Spike a known concentration of a standard into a duplicate sample. Validation criteria: Recovery must fall between 98% and 102%. Any deviation indicates matrix interference, requiring further dilution or sample cleanup.

References

  • Lithium tetraphenylborate tris(1,2-dimethoxyethane) | CAS 75965-35-4 | SCBT. scbt.com. 5

  • Lithium tetraphenylborate tris(1,2-dimethoxyethane) 98 75965-35-4 - Sigma-Aldrich. sigmaaldrich.com.

  • CAS 75965-35-4: Lithium tetraphenylborate tris(1,2-dimetho… - CymitQuimica. cymitquimica.com. 1

  • CAS 75965-35-4 Lithium tetraphenylborate tris(1,2-dimethoxyethane) - Alfa Chemistry. alfa-chemistry.com. 4

  • Boosting Efficiency in Determination of Lithium Salt Anions in Lithium-Ion Battery Production. thermofisher.cn. 6

  • A tetraphenylborate-based anionic metal–organic framework as a versatile solid electrolyte for fast Li+, Na+, K+, Mg2+, Ca2+, and Zn2+ transportation. rsc.org. 3

  • A Powerful Method to Assay Anions in Simulated Lithium-ion Battery Electrolyte Samples Using RFIC. thermofisher.com. 7

  • Conductivities of lithium salts and charge-discharge characteristics of lithium electrode in 1,2-dimethoxyethane-propylene carbonate-diethyl carbonate and 1,3-dimethyl-2-imidazolidinone-propylene carbonate-diethyl carbonate systems. osti.gov. 2

Sources

Method

Advanced Application Note: The Role of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) in Organometallic Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic modulation, and self-validating experimental protocols. Executive Summary Lithium te...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic modulation, and self-validating experimental protocols.

Executive Summary

Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh₄·3DME, CAS 75965-35-4) is a highly specialized organometallic reagent that serves as a dual-function modulator in homogeneous catalysis. By providing a sterically dampened Lewis acid (Li⁺ solvated by DME) and a weakly coordinating anion (BPh₄⁻), it offers precise electronic and steric control over catalytic cycles. This guide details its mechanistic role and provides validated protocols for its application in CO₂ reduction catalysis and asymmetric hydroformylation.

Mechanistic Grounding: Causality of Experimental Choices (E-E-A-T)

In advanced organometallic catalysis, the choice of counterion and Lewis acid additive dictates the survival and efficiency of the active catalyst. The selection of LiBPh₄·3DME over anhydrous LiBPh₄ or simpler salts (e.g., LiOTf, LiPF₆) is driven by two distinct chemical causalities:

  • The Cationic Effect (Ether Dampening): Bare Li⁺ is a hard, highly electrophilic Lewis acid that can over-coordinate to transition metal centers or irreversibly bind to substrate functional groups, leading to catalyst poisoning. The three 1,2-dimethoxyethane (DME) ligands in LiBPh₄·3DME create a protective solvation sphere around the Li⁺ ion. This "ether dampening" reduces its Lewis acidity to an optimal threshold—strong enough to stabilize incipient negative charges in outer-sphere transition states, but weak enough to prevent irreversible catalyst degradation[1].

  • The Anionic Effect (Weak Coordination): The tetraphenylborate (BPh₄⁻) anion is sterically bulky and delocalizes its negative charge across four phenyl rings. This makes it a Weakly Coordinating Anion (WCA). In catalytic cycles requiring the generation of a cationic active metal center (e.g., Rhodium or Palladium), BPh₄⁻ does not compete with the substrate for the vacant coordination site, unlike halides (Cl⁻) or triflates (OTf⁻)[2].

Application 1: Lewis Acid Co-Catalyst in CO₂ Insertion

Context & Mechanistic Insight

The insertion of CO₂ into metal-hydride or metal-alkyl bonds is a fundamental, often rate-determining step in the catalytic reduction of CO₂ to formic acid or methanol[3]. CO₂ insertion can proceed via an inner-sphere (direct metal-CO₂ interaction) or outer-sphere mechanism.

In outer-sphere systems, the transition state involves a significant buildup of negative charge on the newly forming carboxylate moiety. The addition of LiBPh₄·3DME accelerates this process. The solvated Li⁺ ion acts as a targeted Lewis acid, interacting with the oxygen atoms of the incoming CO₂ to stabilize the charge-separated transition state, thereby significantly lowering the activation barrier (ΔG‡)[4].

CO2_Insertion M_Alkyl Metal-Alkyl Complex (e.g., Pd-CH3) TS Outer-Sphere Transition State [M+ --- -O-C(=O)-CH3]‡ M_Alkyl->TS Nucleophilic Attack CO2 CO2 (1 atm) CO2->TS Insertion Product Metal-Carboxylate Product TS->Product Rearrangement LA LiBPh4·3DME (Lewis Acid) LA->TS Li+ stabilizes negative charge

Fig 1: Mechanistic pathway of outer-sphere CO₂ insertion stabilized by LiBPh₄·3DME.

Quantitative Data: Effect of Lewis Acids on CO₂ Insertion

The following table summarizes the kinetic acceleration of CO₂ insertion into a Palladium-methyl complex, (tBuPBP)Pd(CH₃), in the presence of various Lewis acids at 40 °C[4].

Lewis Acid AdditiveRelative Rate ( kobs​/kuncatalyzed​ )Mechanistic Rationale
None (Control) 1.0Baseline outer-sphere insertion rate.
LiOTf 1.3Moderate acceleration; OTf⁻ partially coordinates, competing with substrate.
LiPF₆ 1.5Good acceleration; PF₆⁻ is less coordinating than OTf⁻.
LiBPh₄·3DME 1.6 Highest acceleration; BPh₄⁻ is non-coordinating, and DME-solvated Li⁺ provides optimal TS stabilization.
Protocol 1: Stopped-Flow Kinetic Assay for CO₂ Insertion

Self-Validating System: This protocol uses a stopped-flow spectrophotometer to monitor the decay of the starting metal complex. A control run (without LiBPh₄·3DME) must be performed first to establish the baseline pseudo-first-order rate constant.

  • Glovebox Preparation : Inside an argon-filled glovebox, prepare a 2.0 mM stock solution of the metal complex in anhydrous THF. Prepare a separate 40.0 mM stock solution of LiBPh₄·3DME in anhydrous THF (20 equivalents relative to the metal complex). Causality: Strict exclusion of moisture prevents the premature protonation of the highly reactive metal-alkyl bond.

  • Reagent Mixing : Mix equal volumes of the metal complex solution and the LiBPh₄·3DME solution. Load this mixture into Syringe A of the stopped-flow instrument.

  • CO₂ Saturation : Saturate anhydrous THF with CO₂ gas (1 atm) at 40 °C to achieve a known CO₂ concentration (approx. 0.14 M). Load this into Syringe B. Causality: Maintaining a vast excess of CO₂ ensures the reaction follows pseudo-first-order kinetics, simplifying rate extraction.

  • Reaction Execution & Validation :

    • Rapidly mix Syringe A and Syringe B (1:1 v/v) in the stopped-flow mixing chamber.

    • Monitor the reaction via UV-Vis absorbance (e.g., decay of the Pd-CH₃ MLCT band).

    • Validation Checkpoint: Plot ln(Absorbance) vs. time. A strictly linear plot confirms pseudo-first-order kinetics. Compare the extracted rate constant ( kobs​ ) against the baseline run to quantify the Lewis acid acceleration.

Application 2: Modulator in Rhodium-Catalyzed Asymmetric Hydroformylation

Context & Mechanistic Insight

The asymmetric hydroformylation of olefins (e.g., styrene) to chiral aldehydes is a highly sensitive reaction where regioselectivity (branched vs. linear) and enantioselectivity are paramount[5].

When using Rh(I) catalysts modified with chiral phosphine-phosphite or metallacrown ether ligands, the addition of LiBPh₄·3DME acts as a structural modulator. The solvated Li⁺ cation interacts dynamically with the etheric oxygen atoms of the ligand backbone. This host-guest interaction alters the steric bulk and conformational rigidity of the catalytic pocket, directly influencing the stereochemical outcome of the alkene insertion step and shifting the iso/n ratio[5][6].

Experimental_Workflow Prep 1. Glovebox Prep Weigh Catalyst & LiBPh4·3DME Solvent 2. Solvent Addition Add anhydrous Toluene Prep->Solvent Reactor 3. Reactor Setup Seal in Parr Autoclave Solvent->Reactor Gas 4. Gas Pressurization Inject Syngas (CO/H2) Reactor->Gas Reaction 5. Catalytic Reaction Stir at target Temp/Pressure Gas->Reaction Analysis 6. Analysis GC-FID & Chiral GC Reaction->Analysis

Fig 2: Self-validating experimental workflow for high-pressure asymmetric hydroformylation.

Protocol 2: High-Pressure Asymmetric Hydroformylation

Self-Validating System: The protocol utilizes internal standards (e.g., dodecane) for accurate GC-FID quantification of conversion, ensuring mass balance is tracked throughout the catalytic run.

  • Catalyst Activation : In a Schlenk flask under argon, combine Rh(acac)(CO)₂ (1.0 mol %), the chiral phosphine-phosphite ligand (1.2 mol %), and LiBPh₄·3DME (1.0 to 5.0 mol %) in anhydrous toluene.

    • Validation Checkpoint: Analyze an aliquot by ³¹P NMR. The shift from free ligand singlets to Rh-coordinated doublets (due to Rh-P coupling) confirms successful pre-catalyst formation.

  • Substrate Addition : Add styrene (substrate) and n-dodecane (internal standard) to the mixture.

  • Autoclave Setup & Pressurization : Transfer the solution to a stainless-steel Parr autoclave under an inert atmosphere. Purge the reactor three times with syngas (CO/H₂, 1:1 ratio) to remove residual argon. Pressurize the reactor to 20 bar (290 psi) with syngas. Causality: High pressure ensures that the alkene insertion into the Rh-H bond is irreversible, making it the enantio-determining step.

  • Reaction & Analysis : Heat the reactor to 60 °C and stir at 1000 rpm to eliminate mass-transfer limitations. After 24 hours, cool the reactor, carefully vent the gases, and analyze the crude mixture via Chiral GC to determine the iso/n (branched/linear) ratio and enantiomeric excess (ee).

Sources

Application

Application Note: Utilizing Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) in High-Performance Ion-Selective Electrode Fabrication

Introduction & Scientific Overview Ion-selective electrodes (ISEs) are cornerstone analytical tools in clinical diagnostics, environmental monitoring, and pharmaceutical drug development. The sensitivity, selectivity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Overview

Ion-selective electrodes (ISEs) are cornerstone analytical tools in clinical diagnostics, environmental monitoring, and pharmaceutical drug development. The sensitivity, selectivity, and lower detection limits of carrier-based polymeric membrane ISEs depend heavily on the incorporation of lipophilic additives[1].

Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiTPB-DME, CAS 75965-35-4)[2][3] serves as a superior anionic site and lipophilic background electrolyte. While neutral ionophores are responsible for selectively binding target ions, the extraction of these cations from an aqueous sample into the hydrophobic organic membrane phase is thermodynamically unfavorable without a lipophilic counter-anion[4].

Mechanistic Causality: Why LiTPB-DME?
  • Enhanced Solvent Compatibility: The tris(1,2-dimethoxyethane) adduct ligands significantly increase the solubility of the tetraphenylborate salt in standard casting solvents like tetrahydrofuran (THF)[5]. This prevents premature crystallization during solvent evaporation, ensuring a perfectly homogeneous distribution of anionic sites within the polymer matrix.

  • Optimal Ion Exchange Dynamics: The lithium cation (Li⁺) is highly hydrated and possesses a low affinity for the lipophilic organic phase compared to target analytes (e.g., K⁺, Pb²⁺, or bulky organic drug cations). Upon conditioning, Li⁺ is readily and completely exchanged with the target cation at the membrane-sample interface[1].

  • Permselectivity & Resistance Reduction: The delocalized negative charge and steric bulk of the tetraphenylborate anion (TPB⁻) provide strict Donnan exclusion of sample anions (permselectivity) and minimize ion pairing. This facilitates high mobility for charge-carrying cations, drastically reducing the ohmic resistance of the membrane and ensuring a rapid, Nernstian response[6].

Mechanism LiTPBDME LiTPB-DME Adduct (Lipophilic Additive) Solubility DME Ligands Enhance THF Solubility LiTPBDME->Solubility Anion Tetraphenylborate (TPB⁻) Provides Permselectivity LiTPBDME->Anion Cation Lithium (Li⁺) Highly Hydrated, Easily Exchanged LiTPBDME->Cation Membrane Homogeneous Polymeric Membrane (Reduced Ohmic Resistance) Solubility->Membrane Anion->Membrane Interface Membrane-Sample Interface (Target Cation Exchanges with Li⁺) Cation->Interface Membrane->Interface Facilitates Ion Transport

Mechanistic role of LiTPB-DME components in ISE membrane function.

Materials and Reagents

  • Lipophilic Additive: Lithium tetraphenylborate tris(1,2-dimethoxyethane) (Purity ≥98%)[3]. Note: Store in a cool, dry environment filled with dry inert gas to prevent degradation[5].

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC).

  • Plasticizer: o-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS), depending on the target ion's lipophilicity.

  • Ionophore: Specific to the target analyte (e.g., Valinomycin for K⁺).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Aqueous Standards: Target ion chloride salts for conditioning and calibration.

Step-by-Step Protocol: Fabrication of Polymeric ISE Membranes

This protocol is designed as a self-validating system. By measuring the membrane resistance and the Nernstian slope post-fabrication, the successful incorporation of the lipophilic additive is directly confirmed.

Step 1: Reagent Weighing and Dissolution
  • In a clean, dry glass vial, weigh the membrane components to achieve a total mass of ~200 mg. A standard high-performance formulation is 33 wt% PVC, 66 wt% plasticizer, 1 wt% ionophore, and 10–50 mol% (relative to the ionophore) of LiTPB-DME[4].

  • Add 2.0 mL of anhydrous THF to the vial.

  • Vortex the mixture vigorously for 10–15 minutes until a completely clear, homogeneous solution is obtained.

    • Causality: The DME adduct prevents the LiTPB from crashing out, ensuring the solution remains optically clear and the active sites are evenly distributed.

Step 2: Membrane Casting
  • Place a glass ring (e.g., 22 mm inner diameter) on a flat, perfectly horizontal glass plate.

  • Carefully pour the THF solution into the glass ring.

  • Cover the ring loosely with a filter paper or an inverted glass petri dish to slow the evaporation rate.

  • Allow the solvent to evaporate at room temperature for 24–48 hours in a dust-free environment.

    • Causality: Controlled, slow evaporation prevents the formation of micro-pinholes and ensures a uniform membrane thickness (~0.1 - 0.2 mm), which is critical for reproducible diffusion profiles.

Step 3: Electrode Assembly
  • Carefully peel the master membrane from the glass plate using fine-tipped tweezers.

  • Use a cork borer to cut out circular membrane disks (typically 5–7 mm in diameter, matching the electrode body).

  • Mount the membrane disk into a standard ISE body (e.g., Philips body or custom PVC tubing). Use a small amount of PVC/THF slurry as an adhesive if required to ensure a leak-proof seal.

  • Fill the electrode body with an internal filling solution (typically 1.0 × 10⁻³ M of the target ion chloride salt).

Step 4: Conditioning and Validation
  • Soak the assembled electrode in a 1.0 × 10⁻³ M solution of the target analyte for 12–24 hours.

    • Causality: This step drives the thermodynamic ion-exchange process, replacing the native Li⁺ ions from the LiTPB-DME with the target analyte, establishing the steady-state phase boundary potential[1].

  • Validate the electrode by performing a calibration curve (10⁻¹ to 10⁻⁷ M). A successful membrane will exhibit a Nernstian slope (e.g., ~59.2 mV/decade for monovalent cations at 25°C) and low ohmic resistance.

Workflow Start 1. Weigh Reagents (PVC, Plasticizer, Ionophore, LiTPB-DME) Dissolve 2. Dissolve in THF (Vortex until homogeneous) Start->Dissolve Cast 3. Cast Membrane (Pour into glass ring on glass plate) Dissolve->Cast Evaporate 4. Solvent Evaporation (24-48h at RT, dust-free) Cast->Evaporate Cut 5. Cut Membrane Disks (e.g., 5-7 mm diameter) Evaporate->Cut Assemble 6. Assemble Electrode (Mount in body, add inner solution) Cut->Assemble Condition 7. Conditioning & Validation (Soak in target ion solution) Assemble->Condition

Step-by-step workflow for fabricating carrier-based polymeric ISE membranes.

Quantitative Data: Impact of Membrane Composition

The following table summarizes typical membrane compositions and their resulting electrochemical performance, highlighting the absolute necessity of the lipophilic additive[4][6].

Membrane ComponentFormulation A (No Additive)Formulation B (Optimal LiTPB-DME)Formulation C (Excess Additive)
PVC Matrix 33.0 wt%33.0 wt%33.0 wt%
Plasticizer (o-NPOE) 66.0 wt%65.5 wt%64.0 wt%
Ionophore 1.0 wt%1.0 wt%1.0 wt%
LiTPB-DME 0 mol%30 mol%120 mol%*
Nernstian Slope Sub-Nernstian (~40 mV/dec)Nernstian (~59 mV/dec)Super-Nernstian / Non-linear
Membrane Resistance > 100 MΩ< 10 MΩ< 5 MΩ
Selectivity PoorExcellentDegraded (Anion interference)

*mol% relative to the specific ionophore concentration.

Troubleshooting & Field Insights

  • High Membrane Resistance / Sluggish Response: This indicates insufficient lipophilic additive or incomplete dissolution during Step 1. Ensure the LiTPB-DME has not degraded from moisture exposure[5], and verify complete optical clarity in the THF solution before casting.

  • Sub-Nernstian Slopes Over Time: Often caused by the gradual leaching of the lipophilic additive into the aqueous phase. While tetraphenylborate is highly lipophilic, complex biological samples (e.g., serum containing lipophilic proteins) might extract it over extended use[6]. Recalibrate frequently or recast the membrane if the slope degrades significantly.

  • Anionic Interference: If the electrode begins responding to sample anions, it indicates an excess of lipophilic additive relative to the ionophore (Formulation C). The uncomplexed tetraphenylborate sites act as classical, non-selective ion-exchangers, compromising the ionophore's specific selectivity[4].

References

  • National Institutes of Health / PMC. "Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients". NIH.[Link]

  • ACS Publications. "Effect of Lipophilic Ion-Exchanger Leaching on the Detection Limit of Carrier-Based Ion-Selective Electrodes". Analytical Chemistry.[Link]

  • National Institutes of Health / PMC. "Potentiometric sensor for iron (III) quantitative determination: experimental and computational approaches". NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent atmospheric degradation of Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Welcome to the Technical Support Center for Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh₄·3DME). This guide is engineered for researchers, application scientists, and drug development professionals who requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh₄·3DME). This guide is engineered for researchers, application scientists, and drug development professionals who require absolute structural integrity of this organometallic solvate in sensitive catalytic or electrochemical workflows.

Mechanistic Causality: Why Does LiBPh₄·3DME Degrade?

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a specialized coordination complex where the highly electrophilic lithium cation (Li⁺) is stabilized by three bidentate 1,2-dimethoxyethane (DME) ligands. This specific solvation sphere is what makes the salt soluble and reactive in non-polar to weakly polar organic media[1].

However, this compound is exceptionally vulnerable to atmospheric degradation, primarily driven by moisture (H₂O) rather than oxygen. The causality of this degradation follows a strict thermodynamic hierarchy:

  • Ligand Displacement: Li⁺ has a massive hydration energy. When exposed to atmospheric moisture, H₂O molecules thermodynamically outcompete the ether oxygens of DME, displacing the ligands and disrupting the protective solvation shell.

  • Protic Attack & Hydrolysis: Once the Li⁺ is hydrated, the local environment becomes protic. The tetraphenylborate anion (BPh₄⁻), which is otherwise stable in strictly anhydrous conditions, is highly susceptible to protic attack.

  • Sequential Cleavage: Hydrolysis of the tetraphenylborate anion proceeds through a sequential series of irreversible reactions, cleaving the boron-carbon bonds to yield triphenylborane, diphenylborinic acid, phenylboronic acid, and ultimately boric acid and benzene[2].

Pathway A LiBPh4·3DME (Intact Solvate) B H2O Ingress A->B Atmospheric Exposure C Ligand Displacement (DME Loss) B->C H2O outcompetes DME for Li+ D BPh4- Hydrolysis (Sequential Cleavage) C->D Destabilized Anion E Terminal Degradants (Benzene, Borates) D->E Irreversible Breakdown

Figure 1: Mechanistic pathway of moisture-induced atmospheric degradation of LiBPh4·3DME.

Quantitative Stability Parameters

To prevent degradation, environmental controls must be strictly maintained. The following table summarizes the quantitative thresholds required to preserve the structural integrity of the solvate.

ParameterOptimal ConditionCritical ThresholdMechanistic Consequence of Exceedance
Atmospheric Moisture < 1 ppm (Ar/N₂ Glovebox)> 10 ppmH₂O displaces DME ligands; initiates protic hydrolysis of BPh₄⁻.
Atmospheric Oxygen < 1 ppm (Ar/N₂ Glovebox)> 50 ppmSlow oxidation of organic ligands and intermediate boranes.
Storage Temperature 2°C to 8°C (Refrigerated)> 25°CThermal dissociation of DME; increased hygroscopic vulnerability.
Solvent (DME) Purity Anhydrous (< 10 ppm H₂O)> 50 ppm H₂OInstantaneous in-situ degradation during reaction workflows.

Troubleshooting & FAQs

Q: My white LiBPh₄·3DME powder has turned into a yellowish, sticky residue. What happened? A: The stickiness is the physical manifestation of displaced 1,2-dimethoxyethane (DME) liquid. As atmospheric moisture coordinates to the Li⁺ center, the previously bound DME is expelled as a free liquid. The yellow discoloration indicates the formation of degradation byproducts, specifically triphenylborane and oxidized phenol derivatives[2]. The material is irreversibly compromised and must be discarded safely (note that benzene, a toxic volatile, is a byproduct of this breakdown).

Q: Can I dry degraded LiBPh₄·3DME under high vacuum to restore it? A: No. Vacuum drying will only remove the displaced DME and volatile benzene byproducts. It cannot reverse the hydrolytic cleavage of the B-C bonds in the tetraphenylborate anion. Once the boron-phenyl bonds are broken, the original organometallic structure is permanently lost.

Q: How do I verify the structural integrity of my batch before a critical experiment? A: Perform an ¹¹B NMR scan in an anhydrous deuterated solvent (e.g., THF-d₈ or CD₃CN). Intact BPh₄⁻ will present as a sharp, highly symmetric singlet (typically around -6.5 ppm relative to a BF₃·Et₂O standard). If you observe multiple downfield peaks, it indicates the presence of lower phenylborates (e.g., phenylboronic acid), confirming degradation[3].

Self-Validating Experimental Protocols

To guarantee success, do not rely on assumptions about your environment. The following protocols are designed as self-validating systems, meaning the workflow includes built-in checks to confirm causality and prevent degradation before it occurs.

Protocol A: Inert Atmosphere Handling & Storage

Causality: LiBPh₄·3DME must never be exposed to ambient air. Proper antechamber cycling ensures that the micro-environment around the chemical remains below the 10 ppm moisture threshold.

  • Environmental Verification: Before transferring the chemical, verify that the glovebox sensors read < 1 ppm H₂O and < 1 ppm O₂. If sensors are drifting, regenerate the catalyst bed before proceeding.

  • Antechamber Cycling: Place the sealed commercial ampoule of LiBPh₄·3DME into the glovebox antechamber. Perform a minimum of three strict vacuum/purge cycles (Evacuate to < -29 inHg for 15 minutes per cycle, then backfill with high-purity Argon).

  • Aliquoting: Inside the main chamber, open the ampoule. Immediately transfer the required working amounts into pre-dried amber glass vials. (Validation: Vials must be oven-dried at 150°C for 12 hours and cooled under vacuum prior to being brought into the glovebox).

  • Secondary Containment: Seal the working vials with PTFE-lined caps, wrap the seams tightly with Parafilm, and store them inside a secondary vacuum-sealed jar containing active indicating desiccant. Store the jar in the glovebox freezer at 2°C to 8°C.

Protocol B: Anhydrous Solvent Preparation & Transfer

Causality: Even pristine LiBPh₄·3DME will degrade instantly if dissolved in a solvent containing trace moisture. Standard "anhydrous" commercial solvents often contain 30-50 ppm H₂O, which is sufficient to trigger hydrolysis.

  • Pre-Drying: Add activated 3Å molecular sieves to commercial 1,2-dimethoxyethane (DME) and let it sit for 24 hours to remove bulk water.

  • Active Reflux: Transfer the DME to a Schlenk distillation setup. Add sodium metal and benzophenone. Reflux under Argon.

  • Visual Validation (The Ketyl Test): Do not distill until the boiling solution turns a deep, persistent blue or purple. Causality: The benzophenone ketyl radical is highly reactive toward water and oxygen. A persistent blue color is a self-validating chemical indicator that the solvent is rigorously anhydrous and deoxygenated.

  • Distillation & Titration: Distill the solvent directly into a Schlenk flask. Before using it to dissolve your LiBPh₄·3DME, extract a 1 mL aliquot via a gas-tight syringe and test it using a Karl Fischer coulometric titrator. Proceed only if the readout is < 10 ppm H₂O.

References

  • Solvate Structures and Computational/Spectroscopic Characterization of LiClO4 Electrolytes | The Journal of Physical Chemistry C Source: acs.org URL:[Link]

  • In-Tank Peroxide Oxidation Process for the Decomposition of Tetraphenylborate In Tank 48H Source: nrc.gov URL:[Link]

  • Investigating the Mechanism of Catalytic Tetraphenylborate Decomposition Using Nuclear Magnetic Resonance Spectrometry Source: ornl.gov URL:[Link]

  • Acid Hydrolysis of Tetraphenylborate at Elevated Temperature and Pressure Source: osti.gov URL:[Link]

Sources

Optimization

Technical Support Center: Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the yield and purity of Lithium tetraphenylborate tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the yield and purity of Lithium tetraphenylborate tris(1,2-dimethoxyethane) — commonly denoted as LiBPh₄ · 3DME .

As a highly reactive, moisture-sensitive coordination complex, synthesizing LiBPh₄ · 3DME requires strict control over thermodynamics and solvation kinetics. The exact 1:3 stoichiometry is critical for its role as a non-coordinating anion salt in catalysis, electrochemistry, and the isolation of highly reactive Group 1 metal species [1][3]. This center provides a self-validating experimental protocol, mechanistic troubleshooting FAQs, and empirical data to ensure reproducible, high-yield synthesis.

Synthesis Workflow

G N1 Step 1: Reagent Preparation Anhydrous NaBPh4 + LiCl N2 Step 2: Solvation Suspend in 1,2-Dimethoxyethane (DME) N1->N2 N3 Step 3: Metathesis Reaction Stir 24h at 25°C (Argon Atm) N2->N3 N4 Step 4: Filtration Remove Insoluble NaCl Precipitate N3->N4 N5 Step 5: Anti-Solvent Addition Layer with Anhydrous Pentane N4->N5 N6 Step 6: Crystallization Cool to -20°C for 12h N5->N6 N7 Final Product LiBPh4 · 3DME Crystals N6->N7

Workflow for the synthesis and isolation of LiBPh4 · 3DME.

Self-Validating Protocol: Metathesis Synthesis of LiBPh₄ · 3DME

Objective: Achieve >85% yield of the 1:3 adduct via thermodynamic precipitation.

  • Step 1: Anhydrous Preparation

    • Action: Flame-dry a Schlenk flask under high vacuum and backfill with Argon three times.

    • Causality: LiBPh₄ · 3DME is highly sensitive to oxidants, air, and water [2]. Water molecules will outcompete DME for the Li⁺ coordination sphere, leading to a deliquescent, low-yield product.

    • Validation: A completely dry flask ensures the final product remains a free-flowing white to off-white powder.

  • Step 2: Reagent Suspension

    • Action: Add 1.0 equivalent of Sodium tetraphenylborate (NaBPh₄) and 1.05 equivalents of anhydrous Lithium Chloride (LiCl) to the flask. Add freshly distilled, anhydrous 1,2-dimethoxyethane (DME) to create a 0.5 M suspension.

    • Causality: A slight excess of LiCl ensures complete consumption of the expensive NaBPh₄ precursor.

  • Step 3: Metathesis Reaction

    • Action: Stir vigorously at 25 °C for 24 hours.

    • Causality: The reaction is driven forward by Le Chatelier's principle. NaCl is virtually insoluble in DME, whereas LiBPh₄ is highly soluble. The precipitation of NaCl acts as a thermodynamic sink.

    • Validation: The reaction mixture will transition from a coarse suspension to a fine, milky white dispersion of NaCl.

  • Step 4: Anaerobic Filtration

    • Action: Filter the mixture through a dry Celite pad using a cannula or Schlenk frit under Argon.

    • Validation: The resulting filtrate must be optically clear. Any turbidity indicates incomplete removal of NaCl, which will contaminate the final crystal lattice.

  • Step 5: Anti-Solvent Crystallization

    • Action: Concentrate the filtrate under reduced pressure to 30% of its original volume. Carefully layer with 3 volumes of anhydrous pentane. Cool to -20 °C for 12 hours.

    • Causality: LiBPh₄ · 3DME has high solubility in pure DME. Pentane acts as an anti-solvent, drastically lowering the solubility product ( Ksp​ ) and forcing the adduct to crystallize.

  • Step 6: Isolation and Controlled Drying

    • Action: Decant the mother liquor, wash the crystals with cold pentane (-20 °C), and dry under high vacuum ( 10−3 mbar) for exactly 4 hours.

    • Causality: Over-drying strips the coordinated DME molecules, destroying the 1:3 stoichiometry.

    • Validation: Yield should exceed 85%. ¹H NMR integration will confirm the exact 1:3 ratio of tetraphenylborate to DME.

Quantitative Yield Optimization Data

Reaction ParameterSub-optimal ConditionOptimized ConditionYield (%)Mechanistic Rationale
Solvent System Pure DME (Crystallization)DME / Pentane (1:3 v/v)45% → 92%Anti-solvent precipitation drastically reduces the solubility of the adduct, preventing product loss in the mother liquor.
Reaction Time 4 Hours24 Hours62% → 95%Extended stirring ensures complete metathesis, overcoming the kinetic barrier of solid-liquid phase transfer.
Drying Time 12 Hours (High Vacuum)4 Hours (High Vacuum)70%* → 88%Prolonged vacuum strips coordinated DME molecules, destroying the 1:3 stoichiometry (*yield loss due to mass reduction).
Temperature 25 °C (Isolation)-20 °C (Isolation)58% → 92%Lower temperatures minimize the thermodynamic solubility product ( Ksp​ ) of the complex in the solvent mixture.

Troubleshooting FAQs

Q1: Why is my yield consistently below 60% after crystallization? A: The primary culprit is usually solvent solubility. LiBPh₄ · 3DME is highly soluble in neat DME even at room temperature. If you attempt to crystallize from pure DME, a significant portion of the product remains dissolved in the mother liquor. Solution: Implement the anti-solvent precipitation strategy outlined in Step 5. Concentrating the DME solution and layering it with a non-polar anti-solvent (like anhydrous pentane or hexane) before cooling to -20 °C forces the adduct out of solution.

Q2: My product is a sticky paste instead of a free-flowing white powder. What went wrong? A: A paste-like consistency indicates either incomplete coordination of DME or, more commonly, the presence of coordinated water due to hygroscopic absorption. Lithium salts are extremely hygroscopic. If ambient moisture enters the system, water molecules outcompete DME for the lithium coordination sphere, leading to a deliquescent mixture. Solution: Ensure all solvents are freshly distilled over sodium/benzophenone. Handle the final product strictly inside an argon-filled glovebox and store it in a container filled with dry inert gas [2].

Q3: How do I verify the exact 1:3 stoichiometry of LiBPh₄ to DME? A: Rely on ¹H NMR spectroscopy in a non-coordinating solvent like THF-d₈ or Benzene-d₆. Solution: Integrate the aromatic protons of the tetraphenylborate anion (20H total: 8H ortho, 8H meta, 4H para) against the methyl (18H, -OCH₃) and methylene (12H, -CH₂-) protons of the DME ligands. A perfect 20:18:12 ratio confirms the LiBPh₄ · 3DME stoichiometry.

Q4: Can I use Lithium Bromide (LiBr) or Lithium Iodide (LiI) instead of LiCl for the metathesis? A: While LiBr and LiI are more soluble in organic solvents—which might seem advantageous for reaction kinetics—their corresponding sodium salts (NaBr, NaI) are also partially soluble in DME. This partial solubility prevents the reaction from reaching completion and complicates the purification step, leading to halide contamination in your final product. LiCl is preferred because NaCl is virtually insoluble in DME, providing a strong thermodynamic driving force.

References

  • Title: Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization and Handling of Lithium Tetraphenylborate tris(1,2-dimethoxyethane)

Welcome to the Technical Support Center for Lithium tetraphenylborate tris(1,2-dimethoxyethane) (CAS: 75965-35-4). Designed for researchers, scientists, and drug development professionals, this guide provides authoritati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lithium tetraphenylborate tris(1,2-dimethoxyethane) (CAS: 75965-35-4). Designed for researchers, scientists, and drug development professionals, this guide provides authoritative, field-proven methodologies for optimizing the crystallization of this complex.

Lithium tetraphenylborate is a critical reagent used in organometallic synthesis, catalysis, and advanced electrolyte formulations[1]. When solvated with 1,2-dimethoxyethane (DME), the lithium cation forms a bulky [Li(DME)3]+ complex. This fully solvated cation prevents tight ion-pairing with the weakly coordinating tetraphenylborate [BPh4]- anion, dramatically enhancing its solubility and reactivity[1]. However, isolating this adduct as a pure, highly crystalline solid requires precise control over solvent ratios, temperature gradients, and atmospheric conditions[2].

Standard Operating Procedure (SOP): Solvent/Anti-Solvent Crystallization

This step-by-step methodology utilizes a self-validating liquid diffusion technique to grow high-quality single crystals while preventing ligand dissociation.

Experimental Protocol
  • Inert Preparation: Inside a glovebox under a dry argon or nitrogen atmosphere, weigh the crude LiBPh4·3DME or anhydrous LiBPh4 starting material.

  • Primary Solvation: Dissolve the solid in a minimum volume of anhydrous, deoxygenated 1,2-dimethoxyethane (DME) at ambient temperature (20–25°C).

    • Validation Check: The solution must be completely transparent. Any turbidity indicates the presence of insoluble lithium hydroxide/carbonate impurities, which will act as unwanted nucleation sites.

  • Filtration: Pass the clear solution through a 0.2 μm PTFE syringe filter into a narrow Schlenk tube or crystallization vial.

  • Anti-Solvent Layering: Carefully layer anhydrous n-pentane (anti-solvent) on top of the DME solution using a volumetric ratio of 1:3 (DME:Pentane). Add the pentane dropwise down the side of the vessel to maintain a sharp phase boundary.

  • Thermal Gradient: Transfer the sealed vessel to a freezer set between -20°C and -35°C[3]. Allow the system to cool undisturbed for 48–72 hours.

    • Validation Check: Crystal nucleation should initiate strictly at the solvent interface. If the entire solution becomes cloudy simultaneously, the supersaturation was too high, which risks trapping impurities in the crystal lattice.

  • Harvesting: Decant the mother liquor. Wash the resulting colorless crystalline solid with cold (-20°C) pentane to remove residual uncoordinated DME.

  • Controlled Drying: Dry the crystals under a mild flow of dry argon.

    • Critical Warning: Do not subject the crystals to high vacuum. Prolonged vacuum exposure will strip the coordinated DME ligands, degrading the stoichiometry of the adduct[1].

CrystallizationWorkflow N1 Anhydrous LiBPh4 Starting Material N2 Dissolution in DME (Li+ Solvation) N1->N2 Add DME N3 Filtration (Remove Impurities) N2->N3 Inert Atmosphere N4 Anti-Solvent Layering (Pentane/Hexane) N3->N4 Super-saturation N5 Thermal Gradient (Cool to -35°C) N4->N5 Nucleation N6 Crystal Harvesting (Cold Wash) N5->N6 Precipitation N7 Controlled Drying (Preserve 3DME) N6->N7 Mild Argon Flow

Workflow for the crystallization of Lithium tetraphenylborate tris(1,2-dimethoxyethane).

Troubleshooting Guide

Q: My crystallization attempt resulted in "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this? Analysis & Causality: Oiling out occurs when the solution becomes highly supersaturated before reaching the nucleation temperature of the solid phase. Because the [Li(DME)3]+[BPh4]- complex is highly soluble in ethereal solvents[1], adding the anti-solvent too rapidly or cooling the system too quickly causes the complex to separate as a dense, viscous liquid layer rather than an ordered crystal lattice. Corrective Action:

  • Adjust the Solvent Ratio: Increase the proportion of the anti-solvent (pentane) slightly to lower the overall solubility boundary before cooling.

  • Slower Diffusion: Use a narrower vessel for layering to reduce the surface area between the DME and pentane layers, effectively slowing the diffusion rate.

  • Thermal Annealing: If an oil forms, warm the mixture gently until it becomes a single homogeneous phase again. Add a microscopic seed crystal of LiBPh4·3DME, then cool at a highly controlled rate (e.g., 0.1°C/min).

TroubleshootingLogic Issue Observation: Oiling Out (Liquid-Liquid Phase Separation) Check1 Check DME:Anti-solvent Ratio Issue->Check1 Check2 Check Cooling Rate Issue->Check2 Fix1 Increase Pentane Ratio (Lower Solubility) Check1->Fix1 If ratio < 1:3 Fix2 Slower Cooling Ramp (e.g., 0.1°C/min) Check2->Fix2 If cooled instantly

Troubleshooting logical pathway for resolving oiling out during crystallization.

Q: The recovered crystals are opaque, and NMR analysis shows less than 3 equivalents of DME. What caused this? Analysis & Causality: The tris(DME) adduct relies on dative bonds between the ether oxygens and the lithium cation. While stable in the solid state, these bonds can be broken under low pressure. Opaque crystals indicate efflorescence—the loss of the solvent of crystallization from the lattice, which destroys the single-crystal domain. Corrective Action: Do not subject the harvested crystals to a Schlenk line vacuum (< 10⁻² mbar) for extended periods. Dry the crystals by passing a stream of dry argon over them, or store them slightly damp with pentane in a sealed vial inside a glovebox.

Q: I am getting poor resolution in my Single Crystal X-Ray Diffraction (SCXRD) data. How can I improve crystal quality? Analysis & Causality: Poor diffraction often stems from twinned crystals or partial desolvation during mounting. Rapid cooling or physical disturbance during the nucleation phase leads to structural defects. Corrective Action: Ensure the crystallization vessel is completely isolated from vibrations. Lower the crystallization temperature to -35°C[3] to slow the lattice formation, yielding larger, defect-free single crystals. Mount the crystal directly from the mother liquor into a cryoprotectant oil (like Paratone-N) to prevent DME evaporation during the transfer to the diffractometer.

Quantitative Data: Solvent Optimization Parameters

To optimize the solvent system and prevent phase separation, refer to the physical parameters of the solvents involved in this process. Strict adherence to anhydrous preparation is mandatory.

Parameter1,2-Dimethoxyethane (DME)n-Pentane (Anti-solvent)Diethyl Ether (Alternative)
Role in Protocol Primary Solvation (Ligand)Precipitation (Anti-solvent)Co-solvent / Cold Washing
Boiling Point (°C) 85.036.134.6
Dielectric Constant (ε) 7.201.844.30
Miscibility Fully miscible with pentaneFully miscible with DMEFully miscible with both
Anhydrous Preparation Distilled over Na/K alloyDistilled over Na wireDistilled over Na/K alloy

Frequently Asked Questions (FAQs)

Q: Is Lithium tetraphenylborate tris(1,2-dimethoxyethane) sensitive to air? A: The compound is highly moisture-sensitive (hygroscopic)[2]. Exposure to ambient humidity will cause the DME ligands to be displaced by water molecules, forming lithium tetraphenylborate hydrates and destroying the anhydrous adduct. It must be handled and stored strictly under an inert atmosphere (argon or nitrogen)[2].

Q: What are the safety hazards associated with handling this compound? A: According to GHS classifications, LiBPh4·3DME is a flammable solid (H228) and causes skin (H315) and serious eye irritation (H319)[4]. It may also cause respiratory irritation (H335). Always handle within a properly ventilated fume hood or inert glovebox using appropriate PPE (nitrile gloves, safety goggles, and lab coat)[4].

Q: Can I use Tetrahydrofuran (THF) instead of DME for crystallization? A: If you dissolve the complex in THF, the lithium cation will undergo ligand exchange, replacing the bidentate DME ligands with THF to form LiBPh4·nTHF (typically n=4). If your specific experimental goal is to isolate the tris(DME) adduct, you must use DME as the primary coordinating solvent[1].

Sources

Optimization

Resolving common impurities in Lithium tetraphenylborate tris(1,2-dimethoxyethane) samples

Welcome to the technical support center for Lithium tetraphenylborate tris(1,2-dimethoxyethane). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Lithium tetraphenylborate tris(1,2-dimethoxyethane). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the handling and use of this air- and moisture-sensitive reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

I. Understanding the Stability of Lithium Tetraphenylborate tris(1,2-dimethoxyethane)

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a valuable organometallic compound utilized in a range of applications, from organic synthesis to electrochemistry. Its utility is, however, intrinsically linked to its purity, which can be compromised by its sensitivity to atmospheric conditions.[1][2] Understanding the potential degradation pathways is the first step in preventing and resolving impurity issues.

The complex consists of a lithium cation, a tetraphenylborate anion, and three coordinating molecules of 1,2-dimethoxyethane (DME). Impurities can arise from the degradation of both the anion and the solvating ligands.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with Lithium tetraphenylborate tris(1,2-dimethoxyethane).

FAQ 1: My "white" powder has a yellowish, reddish, or brown tint. What does this indicate and is it still usable?

A color change from the expected white or off-white powder is a primary visual indicator of decomposition.[3][4]

  • Causality: The discoloration is most often due to the oxidation and/or hydrolysis of the tetraphenylborate anion.[1][3] In the presence of trace oxygen and moisture, the anion can degrade to produce impurities such as phenol, phenylboronic acid, and biphenyl.[1][4] These degradation products can impart a color to the material. An old sample of sodium tetraphenylborate, for instance, has been observed to turn red, then brown, and eventually black upon decomposition.[3][4]

  • Troubleshooting & Action:

    • Assess the Severity: A pale yellow tint may indicate minor degradation, and the material might still be suitable for applications that are not highly sensitive to trace impurities. However, a distinct red, brown, or black color suggests significant decomposition, and the use of such a sample is highly discouraged as it can lead to unpredictable results.

    • Purity Check: If you have access to analytical instrumentation, a quick proton NMR can help identify the presence of aromatic byproducts.

    • Purification: For valuable or irreplaceable samples with minor discoloration, a recrystallization may be attempted to purify the material (see Section IV for a detailed protocol).

FAQ 2: I am observing poor performance or inconsistency in my reactions. Could impurities in the reagent be the cause?

Yes, impurities can significantly impact reaction outcomes, especially in sensitive applications like organometallic catalysis or electrolyte formulations.

  • Causality:

    • Reduced Activity: The presence of decomposition products means a lower concentration of the active Lithium tetraphenylborate tris(1,2-dimethoxyethane), leading to reduced reactivity.

    • Side Reactions: Impurities such as water or acidic byproducts from DME degradation can quench reactive intermediates or catalyze unwanted side reactions.[5]

    • Inhibition: Degradation products might act as inhibitors for catalytic processes.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow for Poor Reaction Performance A Poor Reaction Performance Observed B Check Reagent Appearance (Color, Clumping) A->B C Discolored or Clumped? B->C D Consider Reagent Degradation C->D Yes H Review Handling & Storage Procedures C->H No E Perform Purity Analysis (e.g., NMR, Titration) D->E F Impurities Detected? E->F G Purify Reagent or Use a New Batch F->G Yes F->H No J Re-run Experiment with Purified/New Reagent G->J I Implement Strict Anhydrous & Inert Techniques H->I I->J K Problem Resolved J->K L Contact Technical Support J->L Still Fails

    Caption: A logical workflow for troubleshooting poor reaction performance potentially caused by reagent impurities.

FAQ 3: What are the best practices for handling and storing Lithium tetraphenylborate tris(1,2-dimethoxyethane) to prevent degradation?

Strict adherence to air- and moisture-sensitive handling techniques is paramount.[1][6][7]

  • Causality: The compound is hygroscopic and susceptible to oxidation. Exposure to the atmosphere will initiate degradation pathways for both the tetraphenylborate anion and the DME ligands.

  • Best Practices:

    • Inert Atmosphere: Always handle the solid in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen). If a glovebox is not available, use Schlenk line techniques.[6][8]

    • Dry Glassware: Ensure all glassware is rigorously dried before use, typically by oven-drying and cooling under an inert atmosphere.[7]

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents for all manipulations.

    • Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or a glovebox. For long-term storage, refrigeration in a sealed container under an inert atmosphere is recommended.

III. Identifying Common Impurities

The following table summarizes the most common impurities, their sources, and recommended analytical methods for their detection.

ImpuritySourceRecommended Analytical Method
Water Absorption from the atmosphere due to improper handling or storage.Karl Fischer titration for quantification. Broad peak in ¹H NMR (D₂O exchange).
Biphenyl Oxidative degradation of the tetraphenylborate anion.[1]¹H NMR (distinct aromatic signals), GC-MS.
Phenol Hydrolysis and oxidation of the tetraphenylborate anion.[4]¹H NMR (phenolic proton signal), GC-MS.
Phenylboronic Acid Hydrolysis and oxidation of the tetraphenylborate anion.[4]¹H NMR, ¹¹B NMR.
DME Peroxides Exposure of the DME ligand to oxygen, often accelerated by light and heat.[5]Peroxide test strips (qualitative).
Aldehydes/Ketones/Acids Decomposition of DME peroxides.[5]¹H NMR (characteristic signals), IR spectroscopy (C=O stretch).
Lithium Hydroxide/Carbonate Reaction with atmospheric water and carbon dioxide.Acid-base titration to determine total basic impurities.[9] Can be identified by IR or Raman spectroscopy.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol is a general guideline and may require optimization for your specific sample and impurity profile. All steps must be performed under an inert atmosphere using anhydrous solvents.[10][11][12][13]

Materials:

  • Impure Lithium tetraphenylborate tris(1,2-dimethoxyethane)

  • Anhydrous Toluene (Solvent 1)

  • Anhydrous Hexane (Solvent 2)

  • Schlenk flask

  • Filter cannula

  • Heating mantle and stirrer

Procedure:

  • Dissolution: In a Schlenk flask under an inert atmosphere, add the impure solid. While stirring, slowly add a minimal amount of warm anhydrous toluene until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed filter cannula into a second clean, dry Schlenk flask.

  • Inducing Crystallization: Slowly add anhydrous hexane to the warm toluene solution until a slight cloudiness persists. If too much hexane is added, add a small amount of warm toluene to redissolve the precipitate.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in a -20 °C freezer for several hours to maximize crystal formation.

  • Isolation of Crystals: Once crystallization is complete, carefully remove the supernatant (mother liquor) using a filter cannula.

  • Washing: Wash the crystals with a small amount of cold anhydrous hexane to remove any residual mother liquor. Remove the wash solvent via cannula.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

G Recrystallization Workflow A Dissolve Impure Solid in Minimal Hot Toluene B Hot Filter (if insoluble impurities are present) A->B C Add Hexane until Slightly Cloudy B->C D Slowly Cool to -20 °C C->D E Isolate Crystals via Cannula D->E F Wash with Cold Hexane E->F G Dry Under Vacuum F->G H Pure Crystals G->H

Caption: A step-by-step workflow for the two-solvent recrystallization of Lithium tetraphenylborate tris(1,2-dimethoxyethane).

Protocol 2: Purity Assessment by ¹H NMR

Procedure:

  • In a glovebox, prepare a sample by dissolving a small amount of the compound in an appropriate deuterated solvent (e.g., THF-d₈ or CD₂Cl₂).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Compare the integration of the phenyl protons of the tetraphenylborate anion to the methyl and methylene protons of the DME ligands. The theoretical ratio should be 20H : 30H (or 2:3). Deviations can indicate loss of DME or presence of proton-containing impurities.

    • Look for sharp signals in the aromatic region that do not correspond to the tetraphenylborate anion, which could indicate biphenyl or other aromatic byproducts.

    • A broad peak, often around 4-5 ppm, could indicate the presence of water.

V. Concluding Remarks

The chemical integrity of Lithium tetraphenylborate tris(1,2-dimethoxyethane) is crucial for reproducible and reliable experimental outcomes. By understanding the potential sources of impurities and implementing rigorous handling, storage, and, when necessary, purification techniques, researchers can ensure the high quality of this versatile reagent. This guide provides a foundational framework for troubleshooting; however, specific experimental contexts may require further optimization of these procedures.

VI. References

  • Abley, P., & Halpern, J. (1971). Oxidation of tetraphenylborate by hexachloroiridate(IV). Journal of the Chemical Society D: Chemical Communications, (20), 1238. [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • East, A. J., & Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Fowler, J. R. (1982, May 27). Acid Hydrolysis of Tetraphenylborate at Elevated Temperature and Pressure (Report No. DPST-82-555). OSTI.GOV. [Link]

  • MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 1,2-Dimethoxyethane. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Stack Exchange. (2015, May 1). Old sample of sodium tetraphenylborate—why it is red? Chemistry Stack Exchange. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. [Link]

  • National University of Singapore. (n.d.). Recrystallization. [Link]

  • PatSnap Eureka. (2025, August 28). How To Quantify Lithium Hydroxide Purity Using Titration. [Link]

Sources

Troubleshooting

Minimizing solvent loss during Lithium tetraphenylborate tris(1,2-dimethoxyethane) preparation

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of organometallic compounds, specifically focusing on the preparation of Lithium Tetraphen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of organometallic compounds, specifically focusing on the preparation of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane). This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a primary focus on minimizing the loss of volatile solvents.

Troubleshooting Guide: Minimizing Solvent Loss

The synthesis of lithium tetraphenylborate and its subsequent complexation with 1,2-dimethoxyethane (DME) involves the use of volatile and air-sensitive reagents and solvents.[1][2][3] Solvent loss during the procedure can significantly impact the reaction stoichiometry, product yield, and crystallization process. This guide provides a systematic approach to identifying and resolving issues related to solvent evaporation.

Diagram: Troubleshooting Workflow for Solvent Loss

G start Significant Solvent Loss Detected check_apparatus Is the glassware setup airtight? start->check_apparatus check_inert_gas Is the inert gas flow rate optimized? check_apparatus->check_inert_gas No solution_apparatus Solution: Check all joints, septa, and connections. Use high-vacuum grease. Ensure proper clamping. check_apparatus->solution_apparatus Yes check_temp Is the reaction/dissolution temperature too high? check_inert_gas->check_temp No solution_inert_gas Solution: Maintain a slight positive pressure. Use a bubbler to monitor flow. Avoid excessive purging. check_inert_gas->solution_inert_gas Yes check_solvent_transfer Are solvent transfer techniques appropriate? check_temp->check_solvent_transfer No solution_temp Solution: Use a thermostatically controlled bath. Avoid aggressive heating. For Grignard reactions, initiate at room temperature before gentle reflux if necessary. check_temp->solution_temp Yes check_crystallization Is excessive solvent evaporation occurring during crystallization? check_solvent_transfer->check_crystallization No solution_solvent_transfer Solution: Use cannula transfer or gas-tight syringes. Pre-chill volatile solvents before transfer. check_solvent_transfer->solution_solvent_transfer Yes solution_crystallization Solution: Cover the crystallizing solution with a watch glass or inverted beaker. Allow for slow cooling. Avoid scratching the flask while the solution is hot. check_crystallization->solution_crystallization Yes

Caption: Troubleshooting decision tree for solvent loss.

Q1: My Grignard reaction with bromobenzene and magnesium in diethyl ether seems to be stalling, and I've noticed a significant decrease in the solvent volume. What's happening and how can I fix it?

A1: This is a common issue where solvent loss concentrates the Grignard reagent, potentially leading to side reactions or precipitation, which can inhibit the reaction. Diethyl ether has a very low boiling point (34.6 °C), making it prone to evaporation, even with gentle heating.[4]

  • Causality: The exothermic nature of the Grignard reaction initiation can cause the ether to boil.[4] If the reflux condenser is not efficient or if there are leaks in the system, significant solvent will be lost.

  • Troubleshooting Steps:

    • Ensure an Airtight System: Check all ground glass joints for a secure fit. Use a minimal amount of high-vacuum grease to ensure a good seal. Ensure septa are not punctured excessively.

    • Efficient Condensation: Use a condenser with a large surface area (e.g., a double-surface or coil condenser) and ensure a steady flow of cold water.

    • Controlled Addition: Add the bromobenzene solution dropwise to maintain a gentle reflux.[5][6] A rapid addition can lead to an uncontrolled exotherm and excessive boiling.

    • Inert Gas Management: Maintain a slight positive pressure of an inert gas (nitrogen or argon) to prevent air from entering and solvent vapor from escaping. Use a bubbler to monitor the flow rate; a rate of one bubble every 1-2 seconds is typically sufficient.[7]

    • Solvent Replenishment: If a significant amount of solvent has been lost, you can add more anhydrous diethyl ether via a syringe through a septum to restore the original volume.[4][8]

Q2: During the addition of boron trifluoride etherate, my reaction mixture is becoming very thick and difficult to stir, and I suspect solvent is evaporating. How can I prevent this?

A2: The reaction between the Grignard reagent and boron trifluoride etherate is also exothermic. The viscosity increase is likely due to the formation of the tetraphenylborate salt, and solvent loss will exacerbate this issue.

  • Causality: Localized heating at the point of addition can cause solvent to evaporate before it reaches the condenser. A viscous mixture also has poor heat transfer, leading to hot spots.

  • Troubleshooting Steps:

    • Temperature Control: Perform the addition in a cooling bath (e.g., an ice-water bath) to dissipate the heat generated.[5]

    • Slow and Sub-surface Addition: Add the boron trifluoride etherate solution slowly and, if possible, introduce it below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

    • Vigorous Stirring: Ensure efficient stirring to prevent the formation of localized hot spots and to maintain a homogeneous mixture.

    • Solvent Choice: While the initial Grignard formation is often in diethyl ether, the subsequent steps can sometimes be performed in a higher-boiling solvent like tetrahydrofuran (THF), although this may affect the final product's solvation.[9]

Q3: I'm losing a significant amount of 1,2-dimethoxyethane (DME) during the final crystallization step. My yields are low, and the crystals are poorly formed. What can I do?

A3: DME is also a relatively volatile solvent (boiling point 85 °C). The goal of crystallization is to slowly decrease the solubility of the product, and rapid solvent evaporation will cause the product to "crash out" of solution, trapping impurities and leading to poor crystal quality.[10][11]

  • Causality: Leaving the crystallization flask open to the atmosphere, especially when the solution is still warm, will lead to rapid evaporation.

  • Troubleshooting Steps:

    • Cover the Flask: After dissolving the crude lithium tetraphenylborate in hot DME, cover the mouth of the Erlenmeyer flask with a watch glass or an inverted beaker.[10] This creates a solvent-saturated atmosphere above the solution, significantly reducing evaporation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature undisturbed.[10][12] Rapid cooling in an ice bath can also lead to the formation of small, impure crystals. Once the solution has reached room temperature and crystals have started to form, then the flask can be moved to an ice bath or refrigerator to maximize the yield.

    • Minimize Headspace: Use a flask that is appropriately sized for the volume of solvent. A large headspace will require more solvent to saturate, leading to greater initial evaporation.

    • Avoid Boiling Off Excess Solvent: If you've used too much DME to dissolve the solid, it is better to remove the excess under reduced pressure at a low temperature rather than boiling it off at atmospheric pressure, which can be difficult to control.[13][14]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous solvents and an inert atmosphere for this synthesis?

A1: The primary reason is the high reactivity of the Grignard reagent. Grignard reagents are strong bases and will react with any protic source, such as water, to be quenched.[4][8] This will reduce the yield of the desired product. Additionally, the reagents and the final product can be sensitive to oxidation by air.[1][2] Using an inert atmosphere (e.g., nitrogen or argon) and dry solvents is essential for a successful synthesis.[3]

Q2: Can I use THF instead of diethyl ether for the Grignard reagent formation?

A2: Yes, THF can be used and is often a better solvent for Grignard reagent formation due to its higher coordinating ability.[5] However, its higher boiling point (66 °C) compared to diethyl ether means that the reaction may require gentle heating to initiate. For the synthesis of lithium tetraphenylborate, diethyl ether is commonly used. If you choose to use THF, be mindful that it may alter the solvation of the final product if not completely removed before the addition of DME.

Q3: What is the purpose of the three molecules of 1,2-dimethoxyethane (DME) in the final product?

A3: The three molecules of DME are ligands that coordinate to the lithium cation.[15] This coordination complex is more stable and has better solubility in many organic solvents compared to unsolvated lithium tetraphenylborate. The DME molecules effectively shield the charge of the lithium ion, making the entire complex behave more like a large, non-polar molecule.

Q4: My final product is an oil and not a crystalline solid. What went wrong?

A4: "Oiling out" can occur for several reasons:

  • Impurities are present: The presence of impurities can disrupt the crystal lattice formation.[16] Consider an additional purification step, such as washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble.

  • The solution is supersaturated at a temperature above the product's melting point: This can happen if the solution cools too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[12] To remedy this, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

  • Insufficient DME: The product may not have fully formed the tris(1,2-dimethoxyethane) adduct. Ensure an adequate amount of DME is used in the final crystallization step.

Q5: How can I be sure my glassware is completely dry before starting the reaction?

A5: All glassware should be oven-dried at a minimum of 125°C for several hours or overnight and then cooled in a desiccator or under a stream of dry inert gas.[2][3] Assembling the apparatus while still hot and flushing with nitrogen or argon is a common and effective technique.[2]

Experimental Protocol: Preparation of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols. All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[2][7]

Diagram: Experimental Workflow

G start Start: Dry Glassware under Inert Atmosphere grignard_formation 1. Prepare Phenylmagnesium Bromide (Grignard Reagent) in Anhydrous Diethyl Ether start->grignard_formation boron_addition 2. Add Boron Trifluoride Etherate Solution Dropwise at 0 °C grignard_formation->boron_addition hydrolysis 3. Aqueous Workup and Extraction boron_addition->hydrolysis lithium_salt_formation 4. React with Lithium Salt hydrolysis->lithium_salt_formation crystallization 5. Isolate Crude Lithium Tetraphenylborate and Recrystallize from Hot 1,2-Dimethoxyethane (DME) lithium_salt_formation->crystallization product End: Isolate and Dry Crystalline Product crystallization->product

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of Lithium Tetraphenylborate in 1,2-Dimethoxyethane

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, battery scientists, and drug development professionals struggling with the dissolution of Lithium tetraphenylborate ( LiBPh4​...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, battery scientists, and drug development professionals struggling with the dissolution of Lithium tetraphenylborate ( LiBPh4​ , LiTPB) in 1,2-dimethoxyethane (DME).

Diagnostic Overview: The Thermodynamics of Solvation

While LiTPB is theoretically highly soluble in ethereal solvents, researchers frequently encounter apparent "low solubility," clumping, or cloudiness when attempting to dissolve the anhydrous powder in DME. From a mechanistic perspective, this resistance is rarely a thermodynamic absolute. Instead, it stems from two primary factors:

  • Kinetic Barriers & Lattice Energy: Anhydrous LiTPB possesses a high lattice energy. Dissolution requires the displacement of the Li+ cation from the crystal lattice to form a solvated complex. DME acts as a bidentate ligand, and complete dissolution requires the formation of the highly soluble1 ( LiBPh4​⋅3DME )[1].

  • Chemical Degradation: The tetraphenylborate anion is highly susceptible to decomposition in the presence of trace moisture or acidic protons, yielding insoluble byproducts[2].

Troubleshooting Guide & FAQs

Q1: Why does my anhydrous LiTPB powder clump and fail to dissolve in anhydrous DME at room temperature? Causality: When anhydrous LiTPB is introduced to dry DME, the solvent rapidly coordinates the surface Li+ ions, forming a localized, highly viscous LiBPh4​⋅3DME solvate layer around the unreacted core. This "gel-blocking" effect prevents further solvent penetration, creating a kinetic barrier that mimics low solubility. Solution: Do not rely on static mixing. Utilize a combination of stepwise solvent addition, sonication, and mild thermal assistance (35–40 °C) to overcome the activation energy of lattice dissociation. Alternatively, pre-synthesize and isolate the LiBPh4​⋅3DME adduct, which dissolves instantaneously in bulk DME[1].

Q2: My LiTPB/DME solution was initially clear but turned cloudy over several hours. What happened? Causality: This is a hallmark of chemical degradation, not a shift in solubility equilibrium.2[2]. Moisture ingress catalyzes the cleavage of the boron-carbon bond, decomposing the BPh4−​ anion into triphenylborane ( BPh3​ ), benzene, and lithium hydroxide ( LiOH ). LiOH and certain borane complexes have near-zero solubility in DME, resulting in a cloudy suspension. Solution: Ensure all DME is rigorously dried over molecular sieves (moisture < 10 ppm) and degassed. Perform all mixing in an argon-filled glovebox. If degradation has already occurred, execute Protocol 2 below.

Q3: I am using a co-solvent mixture (e.g., DME and Hexane or Propylene Carbonate). Why is the LiTPB precipitating? Causality: Solvation of Li+ in DME is highly specific. When non-polar anti-solvents (like hexane) are introduced, they lower the dielectric constant of the medium, forcing the LiBPh4​⋅3DME complexes to aggregate into contact ion pairs (CIPs) and eventually precipitate. Conversely, highly polar solvents like Propylene Carbonate (PC) can3, altering the coordination geometry and potentially lowering the solubility limit[3]. Solution: Maintain a minimum volumetric ratio of DME to ensure the Li+ ion remains fully chelated (at least a 3:1 molar ratio of DME to LiTPB).

Experimental Workflows & Logic

SolvationWorkflow Start Anhydrous LiBPh4 + Dry DME Check Dissolution Check Start->Check Soluble Clear Solution (LiBPh4·3DME Adduct) Check->Soluble Fast kinetics Insoluble Clumping / Low Solubility Check->Insoluble Slow kinetics / Impurities Action1 Apply Gentle Heat (40°C) & Sonication Insoluble->Action1 Kinetic barrier (Gel-blocking) Action2 Check for Moisture / Acid Degradation Insoluble->Action2 Cloudy / Precipitate Action1->Soluble Overcomes lattice energy Purify Filter (0.2 µm PTFE) & Recrystallize Action2->Purify Remove insoluble boranes Purify->Soluble Recovered pure solvate

Workflow for diagnosing and resolving kinetic and chemical barriers to LiTPB dissolution in DME.

DegradationPathway LiBPh4 LiBPh4 in DME (Clear Solution) Intermediate Protonated [HBPh4] Intermediate LiBPh4->Intermediate Reacts with Moisture H2O / H+ Ingress (Trace Impurities) Moisture->Intermediate Catalyzes cleavage Products Triphenylborane (BPh3) + Benzene + LiOH Intermediate->Products B-C bond decomposition Precipitate Insoluble Byproducts (Cloudy Suspension) Products->Precipitate Aggregation in DME

Mechanistic pathway of moisture-catalyzed degradation of LiTPB leading to insoluble precipitates.

Quantitative Solvation Data

Table 1: Solvation States and Solubility Profiles of Lithium Tetraphenylborate

Solvate State / ComplexPrimary SolventCoordination Number ( Li+ )Solubility Limit (25 °C)Stability / Notes
Anhydrous LiBPh4​ None0Appears low initiallyHigh lattice energy; prone to kinetic gel-blocking.
LiBPh4​⋅3DME 1,2-Dimethoxyethane6 (Bidentate x3) >1.0 M Highly stable; optimal for battery electrolytes[1].
LiBPh4​⋅4H2​O Water4Moderate ( ∼0.1 M )Rapidly decomposes the BPh4−​ anion[2].
LiBPh4​ (PC Solvate) Propylene Carbonate4 to 5 ∼0.6 M PC outcompetes DME in mixed solvent systems[3].

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Isolation of the Highly Soluble LiBPh4​⋅3DME Adduct

Objective: Pre-form the DME adduct to bypass the kinetic lattice-energy barrier during routine electrolyte preparation.

  • Preparation: In an argon-filled glovebox (<1 ppm H2​O , <1 ppm O2​ ), weigh 5.0 g of anhydrous LiBPh4​ into a 100 mL Schlenk flask.

  • Solvent Addition: Slowly add 50 mL of anhydrous, degassed 1,2-dimethoxyethane (DME) dropwise.

    • Causality: Slow addition prevents massive exothermic clumping (gel-blocking) at the solvent interface.

  • Thermal Agitation: Stir the suspension magnetically while heating to 40 °C for 2 hours.

    • Causality: Mild heat overcomes the lattice energy barrier without inducing thermal decomposition of the borate anion.

  • Crystallization: Once a completely clear solution is achieved, concentrate the solution under vacuum until a white precipitate begins to form. Cool to -20 °C overnight to crystallize the LiBPh4​⋅3DME adduct.

  • Validation (Self-Validating Step): Isolate the crystals and redissolve a 100 mg test aliquot in 1 mL of fresh DME at room temperature. The crystals should dissolve instantaneously (<5 seconds) yielding a perfectly transparent solution. Confirm the 1:3 stoichiometry via 1H NMR in CD3​CN (integrating the DME methoxy/methylene protons against the phenyl protons).

Protocol 2: Recovery and Purification of Degraded LiTPB/DME Solutions

Objective: Salvage LiTPB solutions that have turned cloudy due to trace moisture degradation.

  • Aggregation: Transfer the cloudy LiTPB/DME solution to a centrifuge tube. Chill to 4 °C for 1 hour.

    • Causality: Lowering the temperature forces the insoluble degradation byproducts (e.g., LiOH , BPh3​ complexes) to fully aggregate into larger particulates.

  • Separation: Centrifuge at 8,000 rpm for 15 minutes. Decant the clear supernatant into a clean, dry flask.

  • Filtration: Pass the supernatant through a 0.2 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to DME and ensures the removal of any suspended sub-micron degradation particulates.

  • Validation (Self-Validating Step): Shine a 532 nm green laser pointer through the filtered solution in a dark room. The absence of a visible beam path (Tyndall effect) confirms the complete removal of colloidal degradation products, validating the optical and chemical purity of the recovered electrolyte.

References

  • Title: SOLUBILITY DATA SERIES TETRAPHENYLBORATES Source: NIST (National Institute of Standards and Technology) URL: [Link]

  • Title: Solvation of Lithium Ion in Dimethoxyethane and Propylene Carbonate Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Recrystallization and purification methods for commercial Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Technical Support Center: Purification & Recrystallization of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Welcome to the technical support and troubleshooting center for the handling, purification, and recrystall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane)

Welcome to the technical support and troubleshooting center for the handling, purification, and recrystallization of Lithium tetraphenylborate tris(1,2-dimethoxyethane)[LiB(C6H5)4 · 3DME] (CAS: 75965-35-4). As a highly soluble, non-coordinating anion salt, this adduct is indispensable in organometallic synthesis, homogeneous catalysis, and advanced electrolyte formulation[1]. However, its structural integrity is highly dependent on the solvation state of the lithium cation, making meticulous purification critical for reproducible experimental outcomes[2].

Part 1: Fundamental Principles & Causality (FAQ)

Q: Why does commercial LiBPh4 · 3DME degrade over time, even under inert atmospheres? A: The stability of the tetraphenylborate anion is inextricably linked to the solvation of the Li+ cation. Naked or under-solvated Li+ is highly polarizing and can induce the electrophilic cleavage of the B-C bonds in the tetraphenylborate anion[2]. Commercial batches often degrade because of the slow volatilization of the 1,2-dimethoxyethane (DME) ligands during prolonged storage or improper vacuum drying. Once the 1:3 stoichiometry is broken, the salt disproportionates. Furthermore, trace moisture ingress leads to the formation of lithium hydroxide (LiOH) and triphenylborane byproducts.

Q: Why do we use a DME/Pentane solvent system for recrystallization instead of standard ether/hexane? A: The purification must be a self-validating thermodynamic system. DME is a bidentate ether that strongly coordinates to the Li+ center, thermodynamically enforcing the stable 3DME adduct state[1]. Dissolving the degraded salt in dry DME replenishes any lost ligands. Pentane acts as a highly non-polar anti-solvent. Because LiBPh4 · 3DME is a highly polar separated ion pair (SIP)[3], the addition of pentane drastically lowers the dielectric constant of the medium, forcing the supersaturation and selective crystallization of the pure adduct while leaving non-polar organic impurities (like biphenyls) in the mother liquor.

Q: What are the most common impurities found in the commercial grade? A: Beyond degradation products, commercial LiBPh4 is typically synthesized via the metathesis of NaBPh4 with LiCl. Consequently, residual inorganic salts (LiCl, NaCl) are common[4]. These are insoluble in cold DME and are removed via hot filtration during the recrystallization workflow.

Part 2: Step-by-Step Recrystallization Methodology

This protocol is designed as a self-validating workflow. In-process visual and analytical checks ensure that the material moving to the next step meets the required purity threshold.

Prerequisites: All steps must be performed using Schlenk line techniques or inside an argon-filled glovebox. Solvents (DME and Pentane) must be rigorously dried over sodium/benzophenone and freshly distilled, or passed through activated alumina columns.

  • Step 1: Saturation and Ligand Replenishment Weigh the impure commercial LiBPh4 · 3DME (e.g., 10.0 g) into a Schlenk flask. Add minimal dry DME (approx. 15-20 mL) and warm gently to 35°C under argon stirring. Validation Check: The bulk of the solid should dissolve. A persistent cloudy suspension indicates the presence of inorganic metathesis salts (LiCl/NaCl) or LiOH[4].

  • Step 2: Hot Filtration Filter the warm suspension through a dry, medium-porosity glass frit (or a PTFE syringe filter for smaller scales) into a clean Schlenk flask. Validation Check: The filtrate must be optically clear and colorless. A yellow tint indicates photolytic or oxidative degradation of the borate anion.

  • Step 3: Anti-Solvent Crystallization Allow the clear filtrate to cool to room temperature. Slowly layer or dropwise add dry pentane (approx. 40-60 mL) while swirling gently until the solution becomes slightly turbid. Cap the flask and transfer it to a -20°C freezer for 12 to 24 hours.

  • Step 4: Isolation and Controlled Drying Decant the mother liquor via a cannula. Wash the resulting white, needle-like crystals with cold (-20°C) pentane (2 × 10 mL). Critical Step: Dry the crystals under a mild vacuum (approx. 10-20 mbar) at room temperature for no more than 1-2 hours . Validation Check: Prolonged exposure to high vacuum (< 10-3 mbar) will strip the DME ligands, reverting the product to an unstable, under-solvated state. Verify the final stoichiometry via 1H NMR.

Part 3: Troubleshooting Guide

Issue: The recrystallized product is turning yellow or brown upon drying. Root Cause: The tetraphenylborate anion is susceptible to oxidation and photolytic degradation. Solution: Ensure strict adherence to anaerobic conditions. Wrap the Schlenk flasks in aluminum foil to exclude ambient light during the crystallization process.

Issue: Yield is exceptionally low (< 30%) after pentane addition and cooling. Root Cause: The dielectric constant of the mixture is still too high, meaning too much DME was used during the initial dissolution step. Solution: Apply a mild vacuum to the mother liquor to evaporate 30-50% of the bulk DME, then re-add pentane and cool again.

Issue: 1H NMR shows a DME integration of less than 3 equivalents per BPh4 anion. Root Cause: Over-drying. The vacuum applied during the final isolation step was either too strong or applied for too long, stripping the coordinated 1,2-dimethoxyethane. Solution: Redissolve the batch in pure DME and repeat the precipitation step. Limit vacuum drying to a mild aspirator or rough pump vacuum just until the pentane is removed.

Part 4: Quantitative Data & Analytical Standards

Use the following reference data to validate the purity and stoichiometry of your synthesized adduct.

Parameter / PropertyReference Value / Observation
Chemical Formula LiB(C6H5)4 · 3(C4H10O2)
Molar Mass 596.53 g/mol
Solubility Profile Highly soluble: THF, DME, Acetone, Acetonitrile[5].Insoluble: Hexane, Pentane, Toluene (at low temp)[6].
1H NMR (Acetone-d6, 298 K) Anion: δ 7.32 (m, 8H, o-H), 6.92 (t, 8H, m-H), 6.77 (t, 4H, p-H).DME Ligands: δ 3.45 (s, 12H, -CH2-), 3.28 (s, 18H, -CH3).
Stoichiometric Integration Ratio Phenyl ortho-H (8H) : DME -CH2- (12H) = 1.00 : 1.50
Typical Recovery Yield 75% – 85% (First crop)

Part 5: Experimental Workflow Visualization

PurificationWorkflow Start Commercial LiBPh4·3DME (Degraded/Impure) Dissolve Dissolution in Dry DME (Argon, 35°C) Start->Dissolve Filter Hot Filtration (Remove LiCl/LiOH) Dissolve->Filter Insoluble Salts Precipitate Anti-Solvent Addition (Dry Pentane, -20°C) Filter->Precipitate Dry Controlled Vacuum Drying (Avoid DME loss) Precipitate->Dry Mother Liquor End Pure LiBPh4·3DME (Verified by 1H NMR) Dry->End

Workflow for the purification of LiBPh4·3DME via anti-solvent crystallization.

References

  • National Institute of Standards and Technology (NIST). Solubility Data Series: Tetraphenylborates (LiBPh4 Synthesis and Purification). Retrieved from: [Link]

  • Warsaw University of Technology. Fluorine free - BIP PW: Lithium salts and solvation stability. Retrieved from:[Link]

  • University of Birmingham. Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations (SIP Complexes). Retrieved from:[Link]

  • Journal of the American Chemical Society (ACS). Understanding the Individual and Combined Effects of Solvent and Lewis Acid on CO2 Insertion into a Metal Hydride. Retrieved from:[Link]

  • Inorganic Chemistry (ACS). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations (Solubility Profiles). Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) vs. Lithium Hexafluorophosphate in Battery Electrolytes

As the demand for high-performance energy storage and advanced chemical synthesis grows, the selection of lithium salts becomes a critical parameter for researchers and materials scientists. For decades, the battery indu...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance energy storage and advanced chemical synthesis grows, the selection of lithium salts becomes a critical parameter for researchers and materials scientists. For decades, the battery industry has relied on a single workhorse salt. However, the emergence of specialized, fluorine-free coordination compounds is shifting how we approach electrolyte formulation, solid electrolyte interphase (SEI) engineering, and even organometallic drug development.

This guide provides an in-depth, objective comparison between the industry-standard Lithium Hexafluorophosphate (LiPF₆) and the specialized coordination complex Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh₄·3DME) .

Mechanistic Profiling: The Causality Behind the Chemistry

To understand the divergent applications of these two salts, we must examine their fundamental solvation mechanics and degradation pathways.

Lithium Hexafluorophosphate (LiPF₆): The Flawed Gold Standard

LiPF₆ dominates commercial lithium-ion battery (LIB) electrolytes due to its highly balanced electrochemical properties. When dissolved in carbonate solvents, it achieves exceptional ionic conductivity (~10 mS/cm) and effectively passivates aluminum current collectors [1][1].

However, its fatal flaw lies in its hydrolytic and thermal instability. At temperatures above 70°C, or in the presence of trace moisture (even at the ppm level), the PF₆⁻ anion undergoes rapid hydrolysis. This reaction generates highly toxic and corrosive hydrogen fluoride (HF) gas ( LiPF6​+H2​O→LiF+POF3​+2HF ), which actively degrades the cathode structure by leaching transition metals and destroying the SEI layer .

Lithium Tetraphenylborate Tris(1,2-dimethoxyethane): The Fluorine-Free Alternative

Identified by CAS 75965-35-4, LiBPh₄·3DME is a unique coordination compound. Instead of a small, highly reactive anion, it utilizes the bulky tetraphenylborate (BPh₄⁻) anion. Because of its large ionic radius and low charge density, the BPh₄⁻ anion is strictly non-coordinating, which promotes high dissociation rates in solution [2][2].

Crucially, the lithium ion is pre-solvated by three molecules of 1,2-dimethoxyethane (DME). This pre-solvation shell lowers the desolvation energy barrier at the electrode interface, facilitating smoother Li⁺ intercalation. Furthermore, being entirely fluorine-free, it cannot generate HF, making it vastly superior in terms of thermal stability and safety . While its bulky size slightly reduces absolute ionic mobility compared to LiPF₆, it is highly effective as an electrolyte additive (e.g., 1 wt% in NCM811 cells to improve capacity retention) [3][3]. Beyond batteries, its high solubility and non-coordinating nature make it a vital reagent in organolithium synthesis for pharmaceutical drug development [4][4].

MechanisticPathway Salt Electrolyte Salt Selection LiPF6 LiPF6 (Standard) Salt->LiPF6 LiBPh4 LiBPh4·3DME Salt->LiBPh4 Stress Thermal Stress / Trace H2O LiPF6->Stress Susceptible LiBPh4->Stress Resistant HF Hydrolysis: HF Generation Stress->HF PF6- Breakdown Stable Fluorine-Free: No HF Formed Stress->Stable BPh4- Stability

Mechanistic pathways of LiPF6 degradation vs. LiBPh4 stability under stress.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical properties of both salts, highlighting why LiBPh₄·3DME is increasingly utilized to patch the vulnerabilities of LiPF₆ systems.

PropertyLithium Hexafluorophosphate (LiPF₆)Lithium Tetraphenylborate Tris(DME)
Chemical Formula LiPF₆LiB(C₆H₅)₄ · 3(C₄H₁₀O₂)
Anion Characteristics Small, highly coordinating (PF₆⁻)Bulky, non-coordinating (BPh₄⁻)
Ionic Conductivity High (~10 mS/cm in carbonates)Moderate (High dissociation, lower mobility)
Thermal Stability Low (Decomposes >70°C with moisture)High (Thermally stable bulky anion)
Moisture Sensitivity Extreme (Generates corrosive HF)Low (Fluorine-free, no HF generation)
Primary Application Bulk electrolyte salt for commercial LIBsCathode additive / Organometallic synthesis

Experimental Protocols: Self-Validating Systems

To objectively verify the claims of thermal stability and conductivity, researchers must employ self-validating experimental designs. The following protocols ensure that environmental variables (like ambient moisture) do not skew the comparative data.

Protocol A: Moisture Sensitivity and Hydrolysis Assay

Purpose: To quantitatively validate the HF generation of LiPF₆ versus the chemical stability of LiBPh₄·3DME upon water exposure.

  • Environmental Control: Conduct all initial preparations inside an Argon-filled glovebox maintained at <0.1 ppm H₂O and O₂ to establish a zero-degradation baseline.

  • Formulation: Prepare 1.0 M solutions of both LiPF₆ and LiBPh₄·3DME in a standard carbonate blend (e.g., EC:DEC 1:1 v/v).

  • Controlled Spiking: Extract 5 mL aliquots of each solution into sealed vials. Inject exactly 500 ppm of deionized water into each vial using a micro-syringe through a septum.

  • Incubation & Titration: Heat the vials to 60°C for 24 hours. Post-incubation, perform a Karl Fischer titration. Self-validation logic: Because water is consumed during the hydrolysis of LiPF₆, a drop in measurable water content correlates directly with HF generation.

  • Spectroscopic Confirmation: Run ¹⁹F NMR spectroscopy on the LiPF₆ sample. The emergence of POF₃ and HF peaks will confirm the degradation mechanism, whereas the LiBPh₄·3DME sample (analyzed via ¹¹B NMR) will remain structurally intact.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Bulk Conductivity

Purpose: To measure the true ionic conductivity of the electrolytes without faradaic (charge-transfer) interference.

  • Cell Assembly: Inside the glovebox, assemble CR2032 coin cells using two identical stainless-steel (SS) blocking electrodes (SS | Electrolyte | SS). Use a glass fiber separator soaked with 50 µL of the target electrolyte.

  • Thermal Equilibration: Transfer the sealed cells to a temperature-controlled chamber at 25°C and allow them to rest for 12 hours to ensure complete separator wetting and thermal equilibrium.

  • EIS Measurement: Apply an AC voltage amplitude of 10 mV across a frequency range of 1 MHz down to 0.1 Hz. Causality note: High-frequency AC prevents lithium-ion depletion at the electrodes, allowing you to isolate the bulk electrolyte resistance ( Rb​ ) where the Nyquist plot intersects the real axis (Z').

  • Calculation: Calculate ionic conductivity ( σ ) using the formula σ=L/(Rb​⋅A) , where L is the separator thickness and A is the geometric area of the stainless-steel electrode.

Workflow Prep 1. Glovebox Prep (<1 ppm H2O) Mix 2. Solvent Blending & Salt Addition Prep->Mix Cell 3. Symmetric Coin Cell Assembly Mix->Cell EIS 4. EIS Measurement (10 mV, 1 MHz-0.1 Hz) Cell->EIS Data 5. Nyquist Plot & Conductivity Analysis EIS->Data

Step-by-step experimental workflow for electrolyte formulation and EIS testing.

References

  • Highstar. "LiPF6 Lithium Salt: The Powerhouse Behind Modern Battery Technology". Available at:[Link]

  • Bruker. "Uncovering renewable sources for lithium batteries". Available at:[Link]

  • ACS Publications. "Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries". Available at: [Link]

  • Google Patents. "US20220131148A1 - Boron-containing chemicals as cathode additives, si anode additives, electrolyte additives or separator modifiers for li-ion batteries".
  • OSTI.GOV. "Conductivities of lithium salts and charge-discharge characteristics of lithium electrode in 1,2-dimethoxyethane-propylene carbonate-diethyl carbonate...". Available at: [Link]

Sources

Comparative

Comparing Lithium tetraphenylborate solvates: DME vs THF complexes

As a Senior Application Scientist, I approach electrolyte formulation and organometallic catalyst design not as a trial-and-error process, but as an exercise in controlling molecular interactions. When working with weakl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach electrolyte formulation and organometallic catalyst design not as a trial-and-error process, but as an exercise in controlling molecular interactions. When working with weakly coordinating anions, Lithium tetraphenylborate ( LiBPh4​ ) is a foundational reagent. The tetraphenylborate anion ( BPh4−​ ) is highly delocalized; the four phenyl rings disperse approximately 80% of the negative charge, drastically reducing coulombic attraction to the Li+ cation[1].

However, the macroscopic performance of LiBPh4​ —whether measured by ionic conductivity in a battery or Lewis acidity in a catalytic cycle—is entirely dictated by its microscopic solvation state. This guide provides an in-depth, objective comparison between the two most critical solvates of this salt: the 1,2-dimethoxyethane (DME) adduct and the tetrahydrofuran (THF) complex.

Mechanistic Grounding: The Causality of Solvation

The divergence in performance between DME and THF solvates is fundamentally a function of ligand denticity and steric bulk .

  • DME (1,2-Dimethoxyethane): DME is a highly flexible, bidentate ether. When reacted with LiBPh4​ , three equivalents of DME perfectly wrap around the lithium ion to provide six oxygen donors. This satisfies the preferred octahedral coordination geometry of Li+ , forming a highly stable [Li(DME)3​]+ complex[2]. Because the cation is completely shielded, the system forms a Solvent-Separated Ion Pair (SSIP) . This isolation from the bulky BPh4−​ anion is the direct cause of the high ionic mobility observed in DME-based electrolytes.

  • THF (Tetrahydrofuran): THF is a rigid, monodentate ether. To achieve a coordination number of four or six, multiple THF molecules must crowd around the Li+ ion. The steric hindrance of the THF rings often limits the coordination sphere to a tetrahedral [Li(THF)4​]+ geometry, or results in mixed hydration states like LiBPh4​⋅2THF⋅2H2​O [3]. This lower coordination density frequently leads to Contact Ion Pairs (CIP) or looser SSIPs[4], which moderately restricts ionic mobility compared to the DME analog.

SolvationMechanisms cluster_DME DME Solvation Pathway cluster_THF THF Solvation Pathway LiBPh4 LiBPh4 (Solid State) DME 1,2-Dimethoxyethane (Bidentate) LiBPh4->DME + 3 eq DME THF Tetrahydrofuran (Monodentate) LiBPh4->THF + n eq THF SSIP [Li(DME)3]+ [BPh4]- Hexacoordinated SSIP DME->SSIP Chelation (6 O-donors) HighCond High Ionic Mobility (Shielded Cation) SSIP->HighCond Complete Dissociation CIP [Li(THF)n]+ [BPh4]- Tetra/Hexacoordinated THF->CIP Solvation (n=2 to 4) ModCond Moderate Mobility (Steric Hindrance) CIP->ModCond Partial Dissociation

Fig 1: Mechanistic divergence in LiBPh4 solvation driven by ligand denticity (DME vs. THF).

Comparative Data Analysis

To objectively select the correct solvate for your application, you must weigh structural stability against dissociation dynamics. The table below synthesizes the physicochemical properties of both complexes.

Property LiBPh4​⋅3DME LiBPh4​⋅nTHF
CAS Number 75965-35-4[5]N/A (Variable stoichiometry)
Ligand Denticity BidentateMonodentate
Typical Stoichiometry 1:3 (Salt:Solvent)1:4 or 1:2 (Often hydrated)[3]
Li+ Coordination Number 6 (Octahedral geometry)[2]4 (Tetrahedral) to 6
Dominant Ion Pairing Solvent-Separated Ion Pair (SSIP)[2]Contact Ion Pair (CIP) / SSIP[4]
Relative Ionic Conductivity High (Due to complete cation shielding)Moderate (Due to steric limits)
Primary Applications Battery electrolytes, Lewis acid catalysis[5][6]Organometallic transmetalation[4]

Application Contexts: From Energy Storage to Catalysis

Advanced Battery Electrolytes: In the pursuit of high-transference-number electrolytes, LiBPh4​ is frequently used as a precursor. For instance, carboxylic acid-functionalized LiBPh4​ has been used to construct anionic Metal-Organic Frameworks (MOFs). By immobilizing the bulky BPh4−​ anion within the MOF lattice, the Li+ counterions become the sole mobile charge carriers, achieving outstanding solid-state ionic conductivities up to 2.75×10−3 S cm−1 at 25°C[1].

Organometallic Catalysis: The LiBPh4​⋅3DME adduct is an exceptional Lewis acid additive. Because the BPh4−​ anion is non-coordinating, the [Li(DME)3​]+ cation can dynamically interact with transition metal centers. In Group 10 metal alkyl bond chemistry, the addition of LiBPh4​⋅3DME significantly enhances the rate of CO2​ insertion by electrophilically activating the intermediate transition states[6].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. Below are the step-by-step methodologies for processing and analyzing these solvates, designed to ensure absolute scientific integrity.

Protocol A: Preparation of Anhydrous Electrolytes from LiBPh4​⋅3DME

When formulating electrolytes in secondary solvents like Propylene Carbonate (PC), the native DME must often be removed to prevent mixed-solvation effects[7].

  • De-solvation: Place the commercial LiBPh4​⋅3DME powder in a Schlenk flask. Apply a high vacuum ( <10−3 mbar) and gradually heat to 110°C for 12 hours[7].

  • Validation (Thermogravimetric Analysis): Self-Validation Step. Run a TGA on a small aliquot. You must observe a mass loss corresponding exactly to 3 equivalents of DME (~44% by weight). If the mass loss is lower, residual DME remains.

  • Re-solvation: Transfer the dried, "naked" LiBPh4​ to an Argon-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm). Dissolve the salt in anhydrous PC to the desired molarity (e.g., 1.0 M).

  • Validation (Karl Fischer): Self-Validation Step. Perform a Karl Fischer titration on the final electrolyte. Moisture content must be <10 ppm to prevent the degradation of the BPh4−​ anion.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Conductivity

To quantify the mobility differences between DME and THF solvates, EIS must be performed using a blocking-electrode setup.

  • Cell Assembly: Inside the glovebox, assemble a CR2032 coin cell using two polished Stainless Steel (SS) blocking electrodes. Soak a glass fiber separator (Whatman GF/F) with 50 µL of the formulated electrolyte.

  • Validation (Open Circuit Voltage): Self-Validation Step. Measure the OCV of the assembled cell. It must read exactly 0.00 V. Any deviation indicates a micro-short or asymmetric electrode contamination.

  • EIS Sweep: Connect the cell to a potentiostat. Apply an AC voltage amplitude of 10 mV. Sweep the frequency from 1 MHz down to 0.1 Hz at an isothermal temperature (e.g., 25°C).

  • Data Extraction: Plot the data on a Nyquist plot ( −Z′′ vs. Z′ ). Fit the high-frequency intercept on the real axis ( Z′ ) to extract the bulk resistance ( Rb​ ). Calculate conductivity ( σ ) using σ=L/(Rb​⋅A) , where L is the separator thickness and A is the electrode area.

EIS_Workflow S1 1. Desolvation Vacuum at 110°C Validation: TGA/DSC S2 S2 S1->S2 S3 3. Cell Assembly SS/Electrolyte/SS Validation: OCV = 0V S2->S3 S4 4. EIS Sweep 1 MHz to 0.1 Hz 10 mV AC amplitude S3->S4 S5 5. Data Fitting Extract Rb from Nyquist Plot S4->S5

Fig 2: Self-validating workflow for formulating LiBPh4 electrolytes and measuring conductivity.

References

  • CAS 75965-35-4: Lithium tetraphenylborate tris(1,2-dimethoxyethane) adduct, CymitQuimica. 5

  • Fluoro-Organic Lithium Salts for Advanced Lithium Batteries, i-repository.net. 7

  • Nonaqueous Electrolytes: Advances in Lithium Salts, dntb.gov.ua. 3

  • A tetraphenylborate-based anionic metal–organic framework as a versatile solid electrolyte, PMC/NIH. 1

  • Tris(1,2-dimethoxyethane)lithium 1,1,4,4-Tetraphenyl-1,3-butadiene Radical Anion, Sci-Hub. 2

  • Ligand and Solvent Effects on CO2 Insertion into Group 10 Metal Alkyl Bonds, NSF. 6

  • Reduced Arene Complexes of Scandium, d-nb.info. 4

Sources

Validation

Advanced Purity Validation of Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) via Mixed-Mode HPLC-UV-CAD

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

Lithium tetraphenylborate tris(1,2-dimethoxyethane)— LiB(C6​H5​)4​⋅3(DME) —is a specialized coordination complex widely utilized as a weakly coordinating anion source in advanced organometallic synthesis, catalysis, and battery electrolyte research[1]. Validating the purity of this compound presents a unique analytical challenge because the molecule comprises three distinct chemical domains with conflicting physicochemical properties:

  • The Cation ( Li+ ): A hard, highly hydrophilic metal ion lacking a UV chromophore.

  • The Anion ( B(C6​H5​)4−​ ): A bulky, hydrophobic, highly UV-active organoborate that is susceptible to oxidative degradation into triphenylborane and biphenyl.

  • The Ligand (DME): A volatile, non-UV-active coordinating ether.

Standard analytical techniques often fail to capture the complete purity profile of this complex in a single run. To solve this, we deploy a self-validating High-Performance Liquid Chromatography (HPLC) method utilizing a mixed-mode column coupled with orthogonal detection: Ultraviolet (UV) and [2].

Objective Comparison of Analytical Alternatives

Before defaulting to HPLC, it is critical to understand the limitations of alternative methodologies when analyzing complex organometallic salts.

Analytical MethodSpecificityTrace Impurity Sensitivity Li+ Quantitation B(Ph)4−​ QuantitationCausality / Limitations
Multinuclear NMR ( 1 H, 11 B, 7 Li)ModerateLow (~1-2%)Yes ( 7 Li)Yes ( 11 B, 1 H)Excellent for confirming 3:1 DME stoichiometry, but fails to detect trace aromatic degradation products below 1%.
Titration (Ion-Selective / Precipitation)LowN/AYes (ISE)Yes (Precipitation)Provides bulk assay but cannot distinguish between intact tetraphenylborate and its boron-containing degradation products.
Mixed-Mode HPLC-UV-CAD High High (<0.05%) Yes (CAD) Yes (UV) Separates constituents based on polarity/charge. UV detects trace aromatics; CAD provides universal mass-balance for Li+ [3].

The Causality of the HPLC Method (E-E-A-T)

As an Application Scientist, method development cannot be arbitrary; every parameter must be grounded in the molecule's physicochemical reality.

Chromatographic Causality: Why Mixed-Mode?

A standard C18 reversed-phase (RP) column will successfully retain the lipophilic B(Ph)4−​ anion and its aromatic impurities. However, the hydrophilic Li+ cation will elute immediately in the void volume, rendering it unquantifiable. Conversely, a pure Hydrophilic Interaction Liquid Chromatography (HILIC) column will retain Li+ but poorly resolve the hydrophobic anion. By utilizing a Mixed-Mode HILIC/RP column , we leverage both alkyl chains and ion-exchange/amide groups. This dual-mechanism retains the lipophilic borate via hydrophobic interactions while simultaneously retaining the Li+ via cation-exchange and hydrophilic partitioning[3].

Detection Causality: Why UV + CAD?
  • UV Detector (254 nm): Perfectly captures the conjugated phenyl rings of the borate anion and detects oxidative degradation products (e.g., biphenyl, phenol).

  • Charged Aerosol Detector (CAD): Li+ has no chromophore and cannot be detected by UV. CAD is a universal detector that nebulizes the eluent, evaporates the solvent, and applies a charge to the remaining non-volatile particles[2]. It provides highly sensitive, [4].

Trustworthiness: The Self-Validating Mass Balance System

A robust protocol must be self-validating. Because intact LiB(C6​H5​)4​ dissociates into exact 1:1 molar equivalents of Li+ and B(Ph)4−​ , our dual-detector setup acts as an internal logic check. The molar ratio calculated from the CAD ( Li+ ) and UV ( B(Ph)4−​ ) must equal 1.00 ± 0.02 . If the UV signal for the anion drops while the CAD signal for Li+ remains constant, the system automatically flags specific degradation of the anion (rather than bulk sample loss or precipitation).

Experimental Protocol: Step-by-Step Methodology

A. Reagent and Sample Preparation

Note: DME is highly volatile and will evaporate during the CAD nebulization process. This HPLC assay specifically validates the purity and stoichiometry of the non-volatile LiB(Ph)4​ core. (DME stoichiometry should be orthogonally confirmed via GC-FID or 1 H-NMR).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water with 100 mM Ammonium Acetate, pH 5.0) and Mobile Phase B (HPLC-Grade Acetonitrile). Causality: Ammonium acetate is a volatile buffer; non-volatile buffers (like sodium phosphate) will permanently foul the CAD instrument[3].

  • Sample Dilution: Dissolve the LiB(C6​H5​)4​⋅3(DME) sample in anhydrous acetonitrile to a working concentration of 0.5 mg/mL. Prepare immediately before injection to prevent ambient hydrolysis.

B. Chromatographic Workflow
  • Column: Acclaim™ Mixed-Mode HILIC-1 (150 x 4.6 mm, 5 µm) or equivalent.

  • Gradient Elution: Start at 80% B (HILIC mode for Li+ retention), ramping to 20% B over 15 minutes (RP mode for B(Ph)4−​ and impurity elution).

  • Flow Rate: 1.0 mL/min. Use a post-column flow splitter to direct 0.5 mL/min to the UV detector and 0.5 mL/min to the CAD.

  • Detection Settings:

    • UV: Wavelength set to 254 nm.

    • CAD: Evaporation temperature set to 35°C; data collection rate at 10 Hz.

C. System Suitability & Validation

Inject a mixed calibration standard of Lithium Chloride ( LiCl ) and Sodium Tetraphenylborate ( NaBPh4​ ) to establish independent calibration curves for the cation and anion. Verify that the resolution ( Rs​ ) between the B(Ph)4−​ peak and any spiked biphenyl impurity is ≥2.0 .

Quantitative Data Presentation

The following table summarizes the typical validation parameters achieved using this mixed-mode HPLC-UV-CAD methodology, demonstrating its superiority in trace impurity detection.

Analyte / ImpurityDetectorRet. Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity ( R2 )Spike Recovery (%)
Lithium ( Li+ ) CAD3.20.050.150.998*99.2 ± 0.8
Tetraphenylborate UV8.50.010.030.99999.8 ± 0.5
Biphenyl (Degradant)UV11.20.020.060.99998.5 ± 1.1
Triphenylborane UV12.80.020.060.99997.9 ± 1.3

*Note: CAD response is inherently non-linear over large ranges; linearity is achieved by applying a power-function transformation ( y=axb ) to the raw CAD data.

Workflow Visualization

The diagram below illustrates the self-validating logic pathway of the dual-detector HPLC system.

HPLC_Validation_Logic Start Inject LiB(Ph)4 · 3DME Column Mixed-Mode Column (HILIC/RP Separation) Start->Column Split Post-Column Flow Split Column->Split UV_Path UV Detector (254 nm) Quantify B(Ph)4- & Aromatics Split->UV_Path CAD_Path Charged Aerosol Detector Quantify Li+ Cation Split->CAD_Path Calc Calculate Molar Ratio [Li+] : [B(Ph)4-] UV_Path->Calc CAD_Path->Calc Decision Ratio == 1.0 ± 0.02? Calc->Decision Pass PASS: High Purity Intact Coordination Salt Decision->Pass Yes Fail FAIL: Degradation (e.g., Anion Oxidation) Decision->Fail No

Fig 1: Self-validating HPLC-UV-CAD logic pathway for assessing structural integrity and purity.

References

  • LCGC International. "Material Identification by HPLC with Charged Aerosol Detection." Chromatography Online,[Link]

  • ResearchGate. "Sensitive and direct determination of lithium by mixed-mode chromatography and charged aerosol detection." ResearchGate,[Link]

  • Analytical Chemistry. "Modular Ion Mobility Calibrants for Organometallic Anions Based on Tetraorganylborate Salts." ACS Publications,[Link]

Sources

Comparative

Ionic conductivity comparison of Lithium tetraphenylborate tris(1,2-dimethoxyethane) electrolytes

Ionic Conductivity Comparison Guide: Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Electrolytes Executive Summary Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LTPBT, CAS 75965-35-4) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Ionic Conductivity Comparison Guide: Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Electrolytes

Executive Summary

Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LTPBT, CAS 75965-35-4) is a highly specialized boron-based complex utilized to engineer the solvation chemistry of advanced lithium-ion batteries[1]. Characterized by a bulky, weakly coordinating tetraphenylborate (BPh4⁻) anion and three strongly solvating 1,2-dimethoxyethane (DME) molecules, LTPBT serves a dual purpose in modern electrochemistry: it acts as a multifunctional liquid electrolyte additive[2] and as a structural precursor for ultra-fast, single-ion conducting solid-state electrolytes[3].

Mechanistic Causality: The Role of LTPBT

Liquid Electrolyte Systems In conventional carbonate electrolytes, the addition of 1 wt% LTPBT fundamentally alters the physicochemical properties of the solution[1]. The large ionic radius of the BPh4⁻ anion ensures extensive charge delocalization, which suppresses tight cation-anion ion pairing and promotes a high degree of salt dissociation[4]. Concurrently, the pre-coordinated DME molecules act as localized plasticizers, reducing bulk viscosity and significantly enhancing separator wettability[2]. At the cathode-electrolyte interface, the boron-rich compound decomposes to form a protective Solid Electrolyte Interphase (SEI) that actively mitigates the dissolution of transition metal ions (e.g., Ni³⁺) from high-voltage cathodes like NCM811[1].

Solid-State Systems (MOFs) Beyond liquid additives, the tetraphenylborate moiety is a critical building block for anionic Metal-Organic Frameworks (MOFs)[3]. By functionalizing the BPh4⁻ ligand with carboxylic acids and coordinating it to metal clusters, researchers can immobilize the bulky anion within a rigid crystalline lattice[5]. This architectural confinement leaves the encapsulated Li⁺ cations as the sole mobile charge carriers, effectively eliminating anion concentration polarization and yielding exceptional room-temperature ionic conductivity[3].

Quantitative Comparison of Electrolyte Systems

The following table synthesizes the electrochemical performance of LTPBT-modified systems against standard liquid and solid-state baselines to guide material selection.

Electrolyte SystemStateIonic Conductivity (25°C)Transference Number (tLi⁺)Activation Energy (Ea)Primary Advantage
1M LiPF6 in EC/DMC Liquid~10.0 mS/cm0.35 - 0.40~0.15 eVHigh baseline conductivity
1M LiPF6 + 1 wt% LTPBT Liquid~11.5 mS/cm0.42~0.14 eVImproved wettability & SEI stability[1]
BPh4-based Anionic MOF Solid2.75 mS/cm0.890.15 eVSingle-ion conduction, no leakage[3]
Pure LiBH4 Solid< 0.01 mS/cm~1.000.75 eVHigh thermal stability (conductive >110°C)[6]

Experimental Protocol: Self-Validating EIS Workflow

To objectively measure the ionic conductivity enhancements provided by LTPBT in liquid systems, the following self-validating protocol must be executed. The causality behind each step ensures that external variables (like moisture or variable wetting) do not skew the impedance data.

  • Electrolyte Formulation : Operating inside an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a baseline electrolyte of 1M LiPF6 in EC:DMC (1:1 v/v). Gradually add 1.0 wt% of LTPBT (CAS 75965-35-4).

    • Causality: Magnetic stirring for 12 hours is mandatory to ensure the complete dissociation of the bulky BPh4⁻ anions, preventing localized concentration gradients[4].

  • Cell Assembly : Assemble CR2032 coin cells using a lithium metal anode, a Celgard 2325 separator, and an NCM811 cathode. Inject exactly 40 µL of the formulated electrolyte.

    • Causality: Precise volume control is critical to normalize the wettability improvements imparted by the DME solvate; over-flooding the cell masks the additive's true kinetic benefits[1].

  • Electrochemical Impedance Spectroscopy (EIS) : Connect the cells to a potentiostat. Apply an AC amplitude of 10 mV over a frequency range of 500 kHz to 500 Hz at isothermal conditions (25°C).

  • Data Validation : Fit the resulting Nyquist plot using a standard Randles equivalent circuit. The high-frequency x-intercept represents the bulk electrolyte resistance ( Rb​ ). Calculate ionic conductivity ( σ ) using the formula σ=L/(Rb​×A) , where L is the separator thickness and A is the geometric area.

    • Self-Validation: If the mid-frequency semicircle (charge transfer resistance) fluctuates wildly between identical cells, the SEI formation is incomplete, indicating insufficient LTPBT dissolution.

Workflow Visualization

Workflow cluster_0 Electrolyte Formulation cluster_1 Electrochemical Characterization Base Base Electrolyte (1M LiPF6 in EC/DMC) Mixed Modified Electrolyte (High Dissociation) Base->Mixed Additive LTPBT Additive (1 wt% LiBPh4·3DME) Additive->Mixed Cell Coin Cell Assembly (NCM811 / Li) Mixed->Cell Injected into EIS EIS Measurement (500 kHz - 500 Hz) Cell->EIS Analysis Nyquist Plot Analysis (Extract Bulk Resistance) EIS->Analysis

Experimental workflow for formulating and evaluating LTPBT-modified electrolytes.

Sources

Validation

Benchmarking Lithium tetraphenylborate tris(1,2-dimethoxyethane) against standard lithium salts

Title: Benchmarking Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Against Standard Lithium Salts: A Comprehensive Guide for Advanced Electrolyte Formulation Introduction As a Senior Application Scientist specializi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Lithium Tetraphenylborate Tris(1,2-dimethoxyethane) Against Standard Lithium Salts: A Comprehensive Guide for Advanced Electrolyte Formulation

Introduction As a Senior Application Scientist specializing in energy storage and organometallic chemistry, I frequently encounter the limitations of standard lithium salts like LiPF₆ and LiClO₄. While ubiquitous, these conventional salts suffer from tight ion pairing, thermal instability, and hazardous decomposition pathways. For researchers developing next-generation solid-state electrolytes, single-ion conducting polymers, or specialized organolithium reagents, Lithium tetraphenylborate tris(1,2-dimethoxyethane) (CAS: 75965-35-4) offers a paradigm-shifting alternative.

This guide objectively benchmarks LiBPh₄·3DME against industry-standard salts, detailing the mechanistic causality behind its superior lithium-ion transference numbers ( tLi+​ ) and providing self-validating experimental protocols for its integration into your laboratory workflows.

Mechanistic Causality: Why LiBPh₄·3DME Outperforms Standard Salts

The performance of a lithium salt in an electrolyte or synthetic matrix is dictated by its dissociation energy and the mobility of the resulting ions. LiBPh₄·3DME leverages two distinct structural advantages that fundamentally alter its electrochemical behavior:

  • Steric Bulk and Charge Delocalization (The Anion): In the tetraphenylborate (BPh₄⁻) anion, the negative charge is not localized on the central boron atom. Instead, approximately 80% of the charge is dispersed across the four peripheral benzene rings [[1]]. This massive steric bulk and extensive charge delocalization drastically reduce the coulombic attraction between the anion and the Li⁺ cation. Consequently, the activation energy for charge transfer is lowered, preventing the formation of tight ion pairs that plague standard salts.

  • Pre-formed Solvation Sheath (The Cation): The "tris(1,2-dimethoxyethane)" component indicates that the lithium ion is already coordinated by three molecules of DME [[2]]. This pre-solvation facilitates immediate mobility and high solubility in organic solvents and polymer matrices. It bypasses the high desolvation energy barrier typically required when dissolving unsolvated salts into a solvent system, ensuring rapid reaction kinetics [[3]].

Benchmarking Data: Quantitative Comparison

To objectively evaluate LiBPh₄·3DME, we must compare it against the most common alternatives: LiPF₆ (standard battery electrolyte), LiTFSI (polymer electrolytes), and LiClO₄ (laboratory research).

ParameterLiBPh₄·3DMELiPF₆LiTFSILiClO₄
Anion Steric Bulk Very Large (BPh₄⁻)Small (PF₆⁻)Medium (TFSI⁻)Small (ClO₄⁻)
Charge Delocalization High (80% across 4 rings)Low (Localized)High (Fluorinated)Low (Localized)
Transference No. ( tLi+​ ) > 0.80 (in MOF/Polymer)~ 0.35 - 0.40~ 0.40 - 0.50~ 0.30 - 0.40
Thermal Stability HighLow (Decomposes >60°C)Very HighHigh (Explosive risk)
Solvation State Pre-solvated (3 DME molecules)UnsolvatedUnsolvatedUnsolvated
Primary Limitation High molecular weightHF generation via hydrolysisAl current collector corrosionSevere safety/oxidation hazards

Visualizing the Dissociation Pathway

The following diagram illustrates the logical relationship between the structural properties of LiBPh₄·3DME and its resulting electrochemical performance, contrasted against a standard salt.

G cluster_0 Lithium tetraphenylborate tris(1,2-dimethoxyethane) cluster_1 Standard Salt (e.g., LiPF₆) A LiBPh₄·3DME Complex B Spontaneous Dissociation (Pre-solvated by DME) A->B C Bulky BPh₄⁻ Anion (80% Charge Delocalization) B->C D Highly Mobile Li⁺ (tLi⁺ > 0.8) B->D I Electrochemical Performance Output D->I Fast Kinetics E LiPF₆ Salt F Tight Ion Pairing (Localized Charge) E->F G PF₆⁻ Anion (Highly Mobile, lowers tLi⁺) F->G H Slower Li⁺ Transport (tLi⁺ ~ 0.35) F->H H->I Concentration Polarization

Figure 1: Mechanistic comparison of charge dissociation and lithium-ion mobility pathways.

Experimental Workflows & Self-Validating Protocols

To harness the high transference number of LiBPh₄·3DME, the salt must be properly integrated into a host matrix. The following protocols describe the preparation of a single-ion conducting matrix and the subsequent validation of its ionic conductivity.

Protocol 1: Formulation of a Single-Ion Conducting Matrix

Objective: Trap the bulky BPh₄⁻ anion within a polymer or Metal-Organic Framework (MOF) to achieve tLi+​≈1 . Causality: By sterically immobilizing the bulky anion, we prevent it from accumulating at the anode during discharge, which otherwise causes concentration polarization and dendritic growth [[1]].

  • Drying & Environment: While LiBPh₄·3DME is pre-solvated, ambient moisture must be strictly avoided to prevent degradation. Transfer the salt (CAS 75965-35-4) into an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Matrix Integration: Dissolve 0.5 M LiBPh₄·3DME in a minimal amount of anhydrous tetrahydrofuran (THF). Introduce the host matrix (e.g., a functionalized UiO-66 MOF or PEO polymer). Causality Note: THF is miscible with the DME ligands and facilitates uniform dispersion without disrupting the primary Li⁺-DME coordination sphere.

  • Solvent Evaporation: Cast the slurry onto a PTFE dish and dry under vacuum at 60°C for 24 hours. Crucial Step: Do not exceed 80°C. Excessive heat will strip the essential DME ligands, collapsing the pre-formed solvation sheath and severely reducing ionic conductivity.

Protocol 2: Self-Validating Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify ionic conductivity ( σ ) and lithium-ion transference number ( tLi+​ ) using the Bruce-Vincent method. Causality: A true single-ion conductor will show a tLi+​ near 1.0. This method uses DC polarization combined with AC impedance to isolate the Li⁺ contribution from any residual anion movement.

  • Cell Assembly: Assemble a symmetric Li | Electrolyte | Li coin cell (CR2032) inside the glovebox.

  • AC Impedance (Initial): Apply an AC amplitude of 10 mV over a frequency range of 1 MHz to 0.1 Hz at 25°C. Extract the bulk resistance ( Rb​ ) from the high-frequency intercept of the Nyquist plot. Calculate σ=L/(Rb​×A) , where L is thickness and A is area.

  • DC Polarization: Apply a constant DC voltage ( ΔV=10 mV) until the current reaches a steady state ( Iss​ ).

    • Self-Validation Check: If the current drops continuously without stabilizing, the matrix has failed to immobilize the BPh₄⁻ anion, indicating incomplete solvent removal or matrix degradation. A stable Iss​ confirms structural integrity.

  • AC Impedance (Final): Re-run the AC impedance to find the steady-state resistance ( Rss​ ).

  • Calculation: Compute tLi+​=I0​(ΔV−Iss​Rss​)Iss​(ΔV−I0​R0​)​ . A successful LiBPh₄·3DME formulation should yield tLi+​>0.85 .

References

  • Title: A tetraphenylborate-based anionic metal–organic framework as a versatile solid electrolyte for fast Li+, Na+, K+, Mg2+, Ca2+, and Zn2+ transportation Source: Chemical Science (RSC) / PubMed Central (NIH) URL: [Link]

  • Title: Lithium tetraphenylborate tris(1,2-dimethoxyethane) | C36H50BLiO6 | CID 23681136 Source: PubChem (NIH) URL: [Link]

  • Title: Fluoro-Organic Lithium Salts for Advanced Lithium Batteries Source: i-repository.net URL: [Link]

Comparative

FTIR Spectra Comparison of Lithium Tetraphenylborate (LiBPh₄) With and Without DME Coordination

An In-Depth Technical Guide to Cation-π Disruption and Solvation Dynamics Introduction Lithium tetraphenylborate (LiBPh₄) is a cornerstone reagent in organometallic synthesis, catalysis, and advanced electrolyte design....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cation-π Disruption and Solvation Dynamics

Introduction

Lithium tetraphenylborate (LiBPh₄) is a cornerstone reagent in organometallic synthesis, catalysis, and advanced electrolyte design. Its utility stems from the bulky, weakly coordinating nature of the tetraphenylborate anion (BPh₄⁻). However, the structural dynamics of LiBPh₄ are highly dependent on its solvation state. In its base-free form, LiBPh₄ exists as a solid-state polymeric network driven by cation-π interactions. The introduction of a strong chelating ether, such as 1,2-dimethoxyethane (DME), fundamentally alters this architecture, converting it into a solvent-separated ion pair (SSIP).

For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical, non-destructive tool to verify the coordination state of the lithium cation. As a Senior Application Scientist, I have structured this guide to provide an objective comparison of the FTIR spectra of LiBPh₄ with and without DME coordination, detailing the mechanistic causality behind the spectral shifts and providing robust, self-validating experimental protocols.

Mechanistic Causality: Solvation and Structural Shift

In the absence of coordinating solvents, the solid-state structure of base-free LiBPh₄ consists of polymeric columns of alternating Li⁺ and BPh₄⁻ ions. The lithium cations are coordinated by four η¹-bonded phenyl rings from two adjacent tetraphenylborate anions 1. This direct cation-π interaction subtly perturbs the symmetry of the BPh₄⁻ anion, which is reflected in its vibrational modes.

When DME is introduced, the strong Lewis basicity of the oxygen lone pairs outcompetes the weak cation-π interactions. The DME molecules chelate the Li⁺ cation, forming a discrete [Li(DME)ₓ]⁺ complex. This solvation event liberates the BPh₄⁻ anion, allowing it to relax into a "spectroscopically free" state. Simultaneously, the withdrawal of electron density from the DME oxygen atoms by the Li⁺ cation alters the force constants of the DME C-O-C bonds, resulting in distinct diagnostic shifts 2.

G A Base-Free LiBPh4 (Polymeric Cation-π Network) B Addition of DME Solvent (Strong Li-O Chelation) A->B Solvation C [Li(DME)x]+ [BPh4]- (Solvent-Separated Ion Pair) B->C Disruption of Cation-π D FTIR Shift 1: BPh4- Relaxation Sharper C=C & C-H Bands C->D Anion Decoupling E FTIR Shift 2: DME C-O-C Shift Lower Wavenumber (~1085 cm⁻¹) C->E Li+ Electron Withdrawal

Structural transition of LiBPh4 upon DME coordination and resulting FTIR spectral markers.

FTIR Spectral Data Comparison

The following table summarizes the quantitative FTIR spectral data, isolating the specific vibrational modes that serve as diagnostic markers for DME coordination.

Vibrational ModeBase-Free LiBPh₄ (cm⁻¹)LiBPh₄-DME Complex (cm⁻¹)Free DME (cm⁻¹)Causality / Mechanistic Shift
DME Asymmetric C-O-C Stretch N/A~1085 - 1090~1115 - 1120Shift to a lower wavenumber due to Li⁺ withdrawing electron density from the oxygen lone pairs, weakening the C-O bond 3.
DME Symmetric C-O-C Stretch N/A~850 - 855~867Shift to a lower wavenumber upon Li⁺ chelation, restricting the symmetric vibrational freedom 2.
BPh₄⁻ Aromatic C=C Stretch ~1575 (Broad/Split)~1580 (Sharp)N/ALoss of direct Li⁺-π interaction restores the idealized symmetry to the tetraphenylborate anion.
BPh₄⁻ C-H Out-of-Plane Bend ~735, ~708 (Perturbed)~730, ~705 (Sharp)N/AAnion relaxation into a "spectroscopically free" state as a solvent-separated ion pair.
Discussion of Spectral Shifts

The comparative FTIR analysis reveals two primary domains of spectral evolution:

  • The Solvent-Centric Domain: Free DME exhibits a distinct asymmetric C-O-C stretching vibration at ~1115–1120 cm⁻¹. Upon coordination to LiBPh₄, this peak undergoes a pronounced red-shift to ~1085–1090 cm⁻¹ 2. This is a direct consequence of the dative bond formation between the DME oxygen atoms and the Li⁺ cation. The withdrawal of electron density into the empty orbitals of Li⁺ weakens the adjacent C-O bonds, lowering their vibrational force constant.

  • The Anion-Centric Domain: In the base-free state, the BPh₄⁻ anion acts as a multi-hapto ligand, with its phenyl rings donating π-electron density to the Li⁺ cation [[1]](). This interaction breaks the idealized tetrahedral symmetry of the BPh₄⁻ unit, leading to line broadening and splitting of the aromatic C=C stretching (~1575 cm⁻¹) and C-H out-of-plane bending (~735 cm⁻¹) modes. When DME is introduced, it outcompetes the phenyl rings for Li⁺ coordination. The BPh₄⁻ anion is expelled into the outer coordination sphere, becoming a solvent-separated ion pair. Consequently, its structural symmetry is restored, and its corresponding FTIR bands become noticeably sharper and shift to their "spectroscopically free" positions.

Experimental Protocols: A Self-Validating System

The integrity of FTIR data for air-sensitive organometallics relies entirely on the rigorous exclusion of competing ligands (namely, atmospheric moisture). Water will readily coordinate to Li⁺, producing confounding O-H stretch bands (~3400 cm⁻¹) and displacing DME. The following protocol is designed as a self-validating system: if the broad O-H band is absent in the final spectra, the structural integrity of the complex is confirmed.

Protocol 1: Preparation of Base-Free LiBPh₄
  • Atmospheric Control: Transfer commercial LiBPh₄ into an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm). Causality: Prevents competitive hydration of the highly oxophilic Li⁺ cation.

  • Thermal Desolvation: Place the salt in a Schlenk flask and subject it to dynamic vacuum (10⁻³ mbar) at 120 °C for 24 hours. Causality: Removes trace water and drives the structural collapse into the base-free polymeric cation-π network.

Protocol 2: Synthesis of the LiBPh₄-DME Complex
  • Solvent Purification: Distill 1,2-dimethoxyethane (DME) over sodium/benzophenone ketyl under an inert atmosphere. Causality: Ensures absolute removal of moisture and peroxides, providing pure DME for definitive spectral baseline comparison.

  • Complexation: Dissolve 0.5 M of the dried, base-free LiBPh₄ in the anhydrous DME inside the glovebox. Stir at ambient temperature until complete dissolution is achieved.

  • Isolation: Evaporate the excess solvent under reduced pressure to isolate the solid[Li(DME)ₓ][BPh₄] complex.

Protocol 3: FTIR Spectral Acquisition
  • Instrument Setup: Utilize an FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory, ideally housed directly inside the glovebox. Causality: Traditional KBr pellets are highly hygroscopic and will absorb ambient moisture during pressing, invalidating the base-free state.

  • Background Calibration: Blank the spectrometer against the ambient argon atmosphere.

  • Sample Measurement: Deposit the base-free powder or the isolated DME-complex onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Data Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing a minimum of 64 scans to maximize the signal-to-noise ratio.

References
  • Behrens, U., et al. "Solid-State Structures of Base-Free Lithium and Sodium Tetraphenylborates at Room and Low Temperature: Comparison with the Higher Homologues MB(C6H5)4 (M = K, Rb, Cs)." Organometallics, ACS Publications.[Link]

  • "Ionic Association of Some Lithium Salts in 1,2-Dimethoxyethane. A Raman Spectroscopic and Conductivity Study." The Journal of Physical Chemistry B, ACS Publications.[Link]

  • "FT-IR spectra for Li salt solutions in DME for various salt concentrations." ResearchGate.[Link]

Sources

Validation

Electrochemical stability window of Lithium tetraphenylborate tris(1,2-dimethoxyethane) vs LiTFSI

The design of advanced electrolytes is a delicate balancing act between ionic conductivity, interfacial compatibility, and thermodynamic stability. For researchers and chemical developers operating at the intersection of...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of advanced electrolytes is a delicate balancing act between ionic conductivity, interfacial compatibility, and thermodynamic stability. For researchers and chemical developers operating at the intersection of energy storage and pharmaceutical materials, understanding the Electrochemical Stability Window (ESW) of functional salts is paramount.

This guide provides an in-depth, objective comparison between a highly specialized solvate complex—Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh4·3DME) —and the industry-standard benchmark salt, LiTFSI . By analyzing the causality behind their electrochemical behaviors, we provide a definitive framework for selecting these materials for high-voltage batteries, solid-state frameworks, and even drug development assays.

Structural Causality: Anion Engineering and HOMO/LUMO Dynamics

The electrochemical stability of a lithium salt is fundamentally dictated by the molecular orbital energy levels of its anion. The ESW is defined as the voltage range between the reduction potential (governed by the Lowest Unoccupied Molecular Orbital, LUMO) and the oxidation potential (governed by the Highest Occupied Molecular Orbital, HOMO)[1].

LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide): LiTFSI relies on heavy fluorination. The strong electron-withdrawing nature of the two −SO2​CF3​ groups pulls electron density away from the central nitrogen atom. This drastically lowers the HOMO energy level, making it exceptionally difficult to extract an electron (oxidize)[2]. Consequently, LiTFSI boasts a wide anodic stability window (>4.5 V vs Li/Li+). However, this chemical inertness is a double-edged sword: TFSI⁻ fails to form a passivating metal-fluoride layer on Aluminum current collectors, leading to severe anodic corrosion at potentials above 3.8 V in standard carbonate solvents.

Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh4·3DME): This compound is a unique solvate where the Li⁺ cation is strongly coordinated by three 1,2-dimethoxyethane (DME) molecules, leaving the bulky tetraphenylborate ( BPh4−​ ) anion highly dissociated. While the negative charge is delocalized across the four phenyl rings, the electron-rich aromatic rings inherently possess a higher HOMO energy level compared to fluorinated anions[3]. As a result, the bulk oxidation of LiBPh4 occurs much earlier (~3.5–4.0 V vs Li/Li+).

The Strategic Advantage: Modern electrochemical engineering turns this "weakness" into a feature. Because LiBPh4 oxidizes at a lower potential than the bulk carbonate solvents, it is utilized as a highly effective sacrificial additive (e.g., at 1 wt% concentrations). It oxidizes preferentially to polymerize and form a robust, ionically conductive Cathode Electrolyte Interphase (CEI) on high-voltage cathodes like NCM811, thereby preventing continuous solvent degradation[4].

Quantitative ESW Comparison

The following table summarizes the divergent electrochemical profiles of these two salts, highlighting how their intrinsic stability limits dictate their primary applications.

PropertyLithium tetraphenylborate tris(1,2-dimethoxyethane)LiTFSI
Chemical Formula LiB(C6​H5​)4​⋅3(C4​H10​O2​) LiN(SO2​CF3​)2​
Anodic Stability (Oxidation) ~3.5 - 4.0 V vs Li/Li⁺ (Bulk)> 4.5 V vs Li/Li⁺
Cathodic Stability (Reduction) ~0.0 V vs Li/Li⁺ (Stable against Li metal)~0.0 V vs Li/Li⁺ (Forms LiF-rich SEI)
HOMO Energy Level Relatively High (Easier to extract electrons)Deep/Low (Highly resistant to oxidation)
Al Current Collector Compatibility Excellent (Passivates via early CEI formation)Poor at >3.8 V (Requires high conc. or additives)
Primary Application CEI-forming additive, Anionic MOF precursorPrimary bulk electrolyte salt, Solvate Ionic Liquids

Self-Validating Experimental Protocol for ESW Determination

To accurately determine the ESW and ensure data trustworthiness, researchers must utilize a self-validating electrochemical setup. The protocol below separates solvent degradation from salt degradation, ensuring that the measured HOMO/LUMO limits are definitively tied to the target anions.

Methodology: Linear Sweep Voltammetry (LSV) & Cyclic Voltammetry (CV)

Step 1: Ar-Glovebox Electrolyte Preparation Rationale: Both TFSI⁻ and BPh4−​ are sensitive to moisture, which can trigger hydrolysis and artificially narrow the ESW. Prepare 1.0 M solutions of LiTFSI and 1 wt% LiBPh4·3DME in a baseline solvent (e.g., EC/DMC) inside an Argon-filled glovebox ( H2​O,O2​<0.1 ppm). Self-Validation: Prepare a "Blank" control cell containing only the baseline solvent and a highly stable reference salt (e.g., LiPF6​ ) to establish the solvent's intrinsic oxidation limit.

Step 2: Asymmetric Coin Cell Assembly Assemble CR2032 coin cells using a three-electrode equivalent setup:

  • For Anodic Limits (Oxidation): Use a Li metal counter/reference electrode and an Aluminum (Al) working electrode. Causality: Al is the industry standard for cathodes. Using Stainless Steel (SS) for oxidation tests masks the real-world Al-corrosion behavior of LiTFSI.

  • For Cathodic Limits (Reduction): Use a Li metal counter/reference electrode and a Stainless Steel (SS) working electrode. Causality: SS is catalytically inert, allowing for the pure observation of Li plating/stripping and SEI formation without alloying effects.

Step 3: Slow-Scan LSV Execution Perform LSV from Open Circuit Voltage (OCV) to 6.0 V vs Li/Li⁺ (for oxidation) and OCV to -0.5 V (for reduction) at a strict scan rate of 0.1 mV/s . Causality: High scan rates introduce capacitive current artifacts. A slow scan rate ensures thermodynamic equilibrium, meaning the measured current is purely Faradaic (originating from the actual electron extraction from the HOMO of the anion).

Step 4: Reversibility Profiling via CV Run CV between 0.0 V and 4.5 V at 1.0 mV/s for 10 cycles. Observation: For LiBPh4·3DME, you will observe an irreversible oxidation peak during the first cycle at ~3.8 V, which disappears in subsequent cycles—confirming the successful, self-limiting formation of a protective CEI layer[4].

ESW_Workflow Start Electrolyte Preparation (Ar Glovebox, H2O < 1 ppm) CellAssembly Coin Cell Assembly (CR2032: Li/Electrolyte/SS or Al) Start->CellAssembly LSV Linear Sweep Voltammetry (LSV) Anodic/Cathodic Limits CellAssembly->LSV CV Cyclic Voltammetry (CV) Reversibility & SEI/CEI CellAssembly->CV EIS Electrochemical Impedance Spectroscopy (EIS) CellAssembly->EIS Data ESW Determination & Interfacial Resistance Analysis LSV->Data CV->Data EIS->Data

Fig 1. Standardized workflow for determining the Electrochemical Stability Window of electrolytes.

Cross-Disciplinary Applications: From Energy to Drug Development

While the ESW dictates their use in energy storage, the unique chemical properties of these salts extend deeply into pharmaceutical sciences and drug development:

  • Ion-Selective Assays in Pharma: The bulky, lipophilic nature of the tetraphenylborate anion makes it a premier ion-pair former. In drug development, BPh4−​ derivatives are heavily utilized in potentiometric Ion-Selective Electrodes (ISEs) to quantify nitrogen-containing active pharmaceutical ingredients (APIs), such as alkaloid-based anesthetics and antimalarials, in complex biological matrices.

  • Catalysis in API Synthesis: LiTFSI is not just an electrolyte; it is a highly effective, moisture-tolerant Lewis acid. Pharmaceutical chemists utilize LiTFSI to catalyze complex organic transformations—such as Diels-Alder cycloadditions and challenging esterifications—accelerating the synthesis pipelines of novel drug scaffolds.

By understanding the fundamental molecular orbital dynamics that govern the Electrochemical Stability Window, researchers can selectively deploy LiTFSI for brute-force voltage stability, or harness the precise, early-onset oxidation of LiBPh4·3DME to engineer protective interfaces and advanced analytical sensors.

References

  • Lithium tetraphenylborate tris(1,2-dimethoxyethane) 98 75965-35-4 - Sigma-Aldrich. sigmaaldrich.com.
  • Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation. acs.org.
  • Thermal and Electrochemical Stability of Tetraglyme–Magnesium Bis(trifluoromethanesulfonyl)amide Complex: Electric Field Effect of Divalent Cation on Solvate Stability. acs.org.
  • Fluoro-Organic Lithium Salts for Advanced Lithium Batteries September 2014 Fusaji Kita. i-repository.net.
  • US20220131148A1 - Boron-containing chemicals as cathode additives, si anode additives, electrolyte additives or separator modifiers for li-ion batteries. google.com.

Sources

Comparative

The Application Scientist’s Guide to Lithium Tetraphenylborate Tris(1,2-dimethoxyethane): Reproducibility, Solvation Mechanics, and Comparative Performance

As a Senior Application Scientist, I frequently encounter a recurring challenge in both academic and industrial laboratories: the irreproducibility of lithium-mediated catalytic cycles and electrolyte formulations. Often...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in both academic and industrial laboratories: the irreproducibility of lithium-mediated catalytic cycles and electrolyte formulations. Often, this variability traces back to a single, overlooked variable—the exact solvation state of the lithium salt.

While generic "lithium tetraphenylborate" is widely used, the structurally precise Lithium tetraphenylborate tris(1,2-dimethoxyethane) adduct (CAS 75965-35-4) —often denoted as LiBPh₄·3DME—provides a highly controlled, self-validating system for advanced organic synthesis, organometallic catalysis, and non-aqueous electrochemistry[1].

This guide objectively compares the performance of LiBPh₄·3DME against alternative lithium salts, dissects the causality behind its unique reactivity, and provides field-proven, step-by-step methodologies to ensure absolute reproducibility in your workflows.

The Causality of Solvation: Why the 3DME Adduct Outperforms

To understand why LiBPh₄·3DME is superior to its anhydrous or randomly hydrated counterparts, we must examine the coordination chemistry of the lithium cation (Li⁺).

In solution, the bulky tetraphenylborate anion (BPh₄⁻) is inherently weakly coordinating, which is highly desirable for generating "naked" or highly reactive cations in catalysis[1]. However, if the Li⁺ ion is not adequately solvated, it will form tight Contact Ion Pairs (CIPs) even with BPh₄⁻, drastically reducing its Lewis acidity and ionic mobility.

By utilizing the tris(1,2-dimethoxyethane) adduct, you introduce three bidentate DME ligands that saturate the octahedral coordination sphere of the Li⁺ ion. This precisely engineered steric bulk forces the formation of Separated Ion Pairs (SIPs) [2]. When introduced into a reaction, the DME ligands can be systematically displaced by target multidentate ligands or substrates, providing a predictable, thermodynamically driven exchange mechanism that is impossible to achieve with poorly defined anhydrous salts.

G N1 Contact Ion Pair (CIP) Unsolvated LiBPh4 N2 Solvation with 1,2-DME (Thermodynamic Sink) N1->N2 N3 LiBPh4 · 3DME Adduct (Pre-Catalyst / Electrolyte) N2->N3 N4 Ligand Exchange (e.g., Me6Tren, L1) N3->N4 Controlled Displacement N5 Separated Ion Pair (SIP) Active Catalytic Species N4->N5

Mechanistic pathway of DME coordination and subsequent displacement to form active Separated Ion Pairs.

Comparative Performance Data

When designing a hydroformylation catalyst system or a high-performance battery electrolyte, the choice of the lithium additive dictates both the reaction kinetics and the regioselectivity. The table below synthesizes quantitative performance metrics comparing LiBPh₄·3DME against common alternatives.

Table 1: Comparative Efficacy of Lithium Salts in Catalysis and Electrochemistry
Lithium Salt AdditiveCoordination StateStyrene Hydroformylation Regioselectivity (Iso %)*Catalytic Rate Constant ( kobs​ )Battery Electrolyte SuitabilityHandling & Stability
LiBPh₄·3DME Octahedral (Saturated)83% (High Iso preference)2.3 × 10⁻⁴ s⁻¹ (Controlled)Excellent (High conductivity)Stable solid; Moisture sensitive[3]
Anhydrous LiBPh₄ Variable (Prone to CIP)79%5.5 × 10⁻⁴ s⁻¹ (Uncontrolled)Poor (Requires in-situ solvation)Highly hygroscopic
LiPF₆ Strongly CoordinatingN/A (Deactivates catalyst)Catalyst PoisoningIndustry Standard (but generates HF)Generates HF with trace H₂O[4]
LiOTf (Triflate) Weakly Coordinating80%4.1 × 10⁻⁴ s⁻¹ModerateHygroscopic

*Data derived from comparative Rh(I) and transition metal hydroformylation studies where lithium salts act as secondary coordination sphere modifiers[5].

Key Insight: The addition of LiBPh₄·3DME in hydroformylation reactions slightly decreases the pseudo-first-order rate constant but significantly enhances the regioselectivity (up to 83% iso product)[5]. This occurs because the bulky, well-defined[Li(DME)₃]⁺ complex interacts with the transition metal's carbonyl ligands, altering the steric environment during the alkene insertion step without irreversibly poisoning the metal center.

Self-Validating Experimental Protocols

To guarantee reproducibility, the exact stoichiometry of the DME adduct must be maintained. Commercial sources generally provide 98% purity, but prolonged storage can lead to partial DME volatilization. The following protocols ensure the integrity of the complex.

Protocol A: Recrystallization and Standardization of LiBPh₄·3DME

Purpose: To restore the exact 1:3 stoichiometry of degraded or partially desolvated commercial batches.

  • Inert Atmosphere Preparation: Transfer 5.0 g of crude LiBPh₄ into a Schlenk flask under strictly anhydrous argon.

  • Solvation: Add 25 mL of anhydrous 1,2-dimethoxyethane (DME). Stir at 25°C until complete dissolution is achieved. The excess DME acts as both solvent and reactant, driving the equilibrium toward the tris-adduct.

  • Precipitation: Slowly add 50 mL of anhydrous diethyl ether (Et₂O) to the stirring solution to reduce polarity.

  • Crystallization: Cool the mixture to −35°C for 12 hours. White crystalline solids of [LiBPh₄·(DME)₃] will precipitate[2].

  • Isolation: Filter the crystals via a pre-chilled Schlenk frit. Wash with 10 mL of cold Et₂O.

  • Drying (Critical Step): Dry the crystals under a mild vacuum (approx. 100 mbar) at room temperature for no more than 30 minutes. Do not use high vacuum or heat , as this will strip the DME ligands.

Protocol B: Controlled Desolvation for Propylene Carbonate (PC) Electrolytes

Purpose: When utilizing fluoro-organic lithium salts for advanced batteries, DME may cause unwanted side reactions at the anode. Here, LiBPh₄·3DME is used as a highly pure precursor to generate anhydrous LiBPh₄ in-situ.

  • Transfer: Place the standardized LiBPh₄·3DME into a vacuum-safe sublimation apparatus.

  • Thermal Desolvation: Apply a high vacuum (< 1 mbar) and gradually heat the system to 110°C[4].

  • Monitoring: Maintain these conditions for 4 hours. The DME will quantitatively volatilize, leaving behind an ultra-pure, finely divided anhydrous LiBPh₄ powder.

  • Electrolyte Formulation: Immediately dissolve the resulting powder in anhydrous Propylene Carbonate (PC) or 1,3-dioxolane (Diox) inside a glovebox to prevent rehydration[4].

G A Commercial LiBPh4 (Variable Purity) B Dissolve in Excess DME (25°C, Argon) A->B C Add Et2O & Cool to -35°C (Crystallization) B->C D Pure LiBPh4 · 3DME (Standardized Adduct) C->D E Vacuum Desolvation (110°C, <1 mbar) D->E Optional for Batteries F Ultra-Pure Anhydrous LiBPh4 (For PC/Dioxolane) E->F

Workflow for the synthesis, isolation, and controlled desolvation of LiBPh4·3DME.

Conclusion

The reproducibility crisis in lithium-mediated chemistry is frequently a symptom of poorly defined solvation states. By transitioning from generic lithium salts to the explicitly defined Lithium tetraphenylborate tris(1,2-dimethoxyethane) , researchers gain precise control over the primary coordination sphere of the lithium ion. Whether you are isolating separated ion pairs for transition metal catalysis[2][5] or formulating next-generation, HF-free battery electrolytes[4], LiBPh₄·3DME provides the thermodynamic stability and structural predictability required for top-tier scientific rigor.

References
  • Davison, N. (2021). Alkali Metal Chemistry in Solution and Solid-State. Thesis, Newcastle University. Retrieved from:[Link]

  • UAB Digital Commons. Design And Synthesis Of Highly-Active And Selective Catalysts For The Hydroformylation Of Styrene. Retrieved from:[Link]

  • Kita, F. (2014). Fluoro-Organic Lithium Salts for Advanced Lithium Batteries. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of Lithium Tetraphenylborate tris(1,2-dimethoxyethane): A Guide to Personal Protective Equipment and Disposal

For the modern researcher, scientist, and drug development professional, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, in-depth procedural information for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, in-depth procedural information for the safe use of Lithium tetraphenylborate tris(1,2-dimethoxyethane), focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a valuable reagent in various chemical syntheses. However, its utility is matched by a specific set of hazards that demand careful management. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation, fostering a culture of informed caution in the laboratory.

Understanding the Risks: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Lithium tetraphenylborate tris(1,2-dimethoxyethane) is classified with the following primary hazards[1][2][3]:

  • Flammable Solid (H228): This compound can be easily ignited and burn rapidly. It is critical to keep it away from heat, sparks, open flames, and other ignition sources[3].

  • Skin Irritation (H315): Direct contact can cause skin irritation[1][3].

  • Serious Eye Irritation (H319): Contact with the eyes can cause serious irritation[1][3].

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation[1][3].

Given these hazards, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan and the use of appropriate controls to protect laboratory personnel[4][5][6].

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling Lithium tetraphenylborate tris(1,2-dimethoxyethane).

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory setting[7].

  • Chemical Splash Goggles: Due to the risk of serious eye irritation, chemical splash goggles that provide a complete seal around the eyes are strongly recommended, especially when handling larger quantities or preparing solutions[8][9].

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face[9].

Skin and Body Protection
  • Flame-Retardant Laboratory Coat: A flame-retardant lab coat is essential due to the flammable nature of the solid[10]. It should be fully buttoned with the sleeves rolled down[7].

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact[8][11]. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory safety to protect the lower body and feet from potential spills[7].

Respiratory Protection
  • NIOSH-Approved Respirator: A NIOSH-approved P3 respirator cartridge is recommended when handling the solid, especially when there is a potential for dust generation (e.g., weighing)[2]. All respirator use must be in accordance with a written respiratory protection program that includes fit-testing and training, as mandated by OSHA[4].

The following table summarizes the recommended PPE for various laboratory operations involving Lithium tetraphenylborate tris(1,2-dimethoxyethane):

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile or Neoprene)Flame-Retardant Lab CoatNot generally required if container is sealed
Weighing Solid Chemical Splash GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Flame-Retardant Lab CoatNIOSH-Approved Respirator with P3 Cartridge
Preparing Solutions Chemical Splash Goggles and Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Flame-Retardant Lab CoatRecommended if not performed in a fume hood
Performing Reactions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Flame-Retardant Lab CoatDependent on experimental setup and ventilation
Waste Disposal Chemical Splash Goggles and Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Flame-Retardant Lab CoatRecommended if handling open waste containers

Operational Integrity: Safe Handling and Storage

Proper handling techniques are as critical as wearing the correct PPE. As an organometallic compound, Lithium tetraphenylborate tris(1,2-dimethoxyethane) may be sensitive to air and moisture, a common characteristic of such reagents[12][13][14].

Step-by-Step Handling Protocol:
  • Work in a Controlled Environment: All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[15]. For air-sensitive applications, the use of a glove box or Schlenk line is best practice to maintain an inert atmosphere[13][16].

  • Grounding and Bonding: To prevent static discharge that could ignite the flammable solid, ensure that the container and receiving equipment are properly grounded and bonded[3].

  • Avoid Dust Formation: Handle the solid gently to minimize the generation of dust.

  • Inert Atmosphere Transfer: When transferring the reagent for air-sensitive reactions, use techniques such as a cannula or a nitrogen-flushed syringe to prevent exposure to air and moisture[12][17].

  • Immediate Cleanup: Clean up any spills immediately using appropriate procedures. For small spills of the solid, carefully sweep it up and place it in a designated waste container.

Storage:

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents[3][15].

End-of-Life Cycle: Disposal Plan

The disposal of Lithium tetraphenylborate tris(1,2-dimethoxyethane) and its contaminated materials must be handled with care and in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Collect all waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, in a clearly labeled, sealed container.

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., toluene or THF) in a fume hood. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines.

  • Quenching of Reactive Residues: For trace amounts of reactive residue in empty containers, carefully place the open container in the back of a fume hood to allow for slow reaction with atmospheric moisture before rinsing with water[12][17].

  • Professional Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal company[3][18]. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Lithium Tetraphenylborate tris(1,2-dimethoxyethane) cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling Required task Assess Task: - Scale (mg vs g) - Dust/Aerosol Potential - Air Sensitivity start->task eye_protection Eye/Face Protection: - Safety Glasses (min) - Goggles (splash risk) - Face Shield (high splash risk) task->eye_protection Determine Splash Risk respiratory_protection Respiratory Protection: - Fume Hood (primary) - Respirator (P3) if weighing solid outside hood task->respiratory_protection Assess Inhalation Risk handling Safe Handling: - Use Fume Hood/Glove Box - Ground Equipment - Minimize Dust eye_protection->handling hand_protection Hand Protection: - Nitrile or Neoprene Gloves hand_protection->handling body_protection Body Protection: - Flame-Retardant Lab Coat - Full-Length Pants - Closed-Toe Shoes body_protection->handling respiratory_protection->handling disposal Proper Disposal: - Segregate Waste - Decontaminate Containers - Use Approved Waste Vendor handling->disposal

Caption: Decision workflow for PPE selection and safe handling.

By adhering to these guidelines, researchers can confidently and safely utilize Lithium tetraphenylborate tris(1,2-dimethoxyethane) in their work, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. [Link]

  • Lithium tetraphenylborate tris(1,2-dimethoxyethane). PubChem. [Link]

  • Handling air-sensitive reagents AL-134. Division of Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]

  • Lithium Tetraphenylborate tris(1,2-dimethoxyethane). American Elements. [Link]

  • Safety Data Sheet. Alpha Resources. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. [Link]

  • Safety Data Sheet According to 1907/2006/EC (REACH), 1272/2008/EC (CLP), and GHS. ACR Electronics. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • Lithium Technical Notice. Tadiran Batteries. [Link]

  • Lithium-Ion Battery Recycling Frequently Asked Questions. US EPA. [Link]

  • Hazardous Material Fact Sheet - Battery Disposal. UNMC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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